molecular formula C21H21Cl2N5OS B611816 Wnk-IN-11

Wnk-IN-11

カタログ番号: B611816
分子量: 462.4 g/mol
InChIキー: MVXAYIXYYOVALX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

WNK-IN-11 is an allosteric inhibitor of lysine-deficient protein kinase 1 (WNK1;  IC50 = 4 nM). It is 57- and 1000-fold selective for WNK1 over WNK2 and WNK4, respectively, as well as a panel of 400 kinases at 10 µM. It inhibits WNK1-mediated phosphorylation of the transcription factor OSR1 in HEK293 cells (EC50 = 0.352 µM).>This compound is a potent, selectiive and orally active inhibitor of WNK1 kinase.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[5-chloro-2-[2-(methylamino)-1,3-thiazol-4-yl]pyridin-4-yl]-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXAYIXYYOVALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Wnk-IN-11: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wnk-IN-11 is a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases, primarily targeting WNK1. Its mechanism of action revolves around the non-competitive inhibition of ATP, leading to the downstream suppression of the WNK-SPAK/OSR1 signaling cascade. This pathway is a critical regulator of ion homeostasis, cell volume, and blood pressure. This document provides a comprehensive overview of the molecular interactions, signaling pathways, and cellular consequences of this compound activity, supported by quantitative data and detailed experimental protocols.

Introduction to WNK Kinases and this compound

The "With-No-Lysine" (WNK) family of serine/threonine kinases are crucial regulators of ion transport and cellular volume.[1] Dysregulation of the WNK signaling pathway is implicated in human diseases, most notably familial hyperkalemic hypertension (Gordon's syndrome).[2] this compound has emerged as a valuable chemical probe to investigate WNK signaling and as a potential therapeutic lead. It is an orally active, allosteric inhibitor with high selectivity for WNK1.[3][4]

Core Mechanism of Action: Allosteric Inhibition of WNK1

This compound functions as an allosteric and ATP-noncompetitive inhibitor of WNK1.[5][6] This mode of action signifies that it binds to a site on the WNK1 enzyme distinct from the highly conserved ATP-binding pocket.[7] This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity. This mechanism contributes to the high selectivity of this compound for WNK kinases over other kinases in the human kinome.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative metrics defining the potency and selectivity of this compound.

Table 1: In Vitro and Cellular Potency of this compound

ParameterValueTarget/SystemReference(s)
IC50 (WNK1 enzyme)4 nMCell-free assay[3][4][6][8][9]
IC50 (OSR1 phosphorylation)< 2 µMCellular assay[5][6]
EC50 (OSR1 phosphorylation)0.352 µMHEK293 cells[8]

Table 2: Selectivity Profile of this compound

KinaseSelectivity Fold (vs. WNK1)NotesReference(s)
WNK257-fold[8][9]
WNK41000-fold[8][9]
BTKSignificant off-targetTested at 10 µM (2500-fold > WNK1 IC50)[5][7]
FERSignificant off-targetTested at 10 µM (2500-fold > WNK1 IC50)[5][7]

Signaling Pathway Analysis

This compound exerts its cellular effects by inhibiting the canonical WNK1 signaling pathway. Under normal physiological conditions, activated WNK1 phosphorylates and activates the downstream kinases SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1).[1][2] Activated SPAK/OSR1, in turn, phosphorylate and regulate the activity of various ion cotransporters, such as NKCC1 (Na-K-2Cl cotransporter) and NCC (Na-Cl cotransporter), leading to increased ion influx and cell volume.[2][10] this compound, by inhibiting WNK1, prevents the activation of SPAK/OSR1, thereby reducing the phosphorylation of ion cotransporters and mitigating the downstream cellular effects.

WNK_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Environment Osmotic_Stress Osmotic Stress WNK1 WNK1 Osmotic_Stress->WNK1 Activates Wnk_IN_11 This compound Wnk_IN_11->WNK1 Inhibits (Allosteric) SPAK_OSR1 SPAK / OSR1 WNK1->SPAK_OSR1 Phosphorylates & Activates Ion_Cotransporters Ion Cotransporters (NKCC1, NCC) SPAK_OSR1->Ion_Cotransporters Phosphorylates & Activates Ion_Influx Ion Influx (Na+, K+, Cl-) Ion_Cotransporters->Ion_Influx Mediates Cell_Volume Increased Cell Volume Ion_Influx->Cell_Volume Leads to Experimental_Workflow Start Hypothesis: This compound inhibits WNK1 Biochemical_Assay Biochemical Kinase Assay (Cell-free) Start->Biochemical_Assay Test direct inhibition Cellular_Assay Cell-Based OSR1 Phosphorylation Assay Biochemical_Assay->Cellular_Assay Confirm cellular target engagement Phenotypic_Assay_Volume Cell Volume Measurement Assay Cellular_Assay->Phenotypic_Assay_Volume Investigate downstream cellular effects Phenotypic_Assay_Migration Transwell Migration Assay Cellular_Assay->Phenotypic_Assay_Migration Investigate functional consequences Conclusion Conclusion: This compound is a potent and selective allosteric WNK1 inhibitor that regulates cell volume and migration Phenotypic_Assay_Volume->Conclusion Phenotypic_Assay_Migration->Conclusion

References

WNK-IN-11: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WNK-IN-11 is a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases, with a primary focus on WNK1. Its discovery represents a significant advancement in the development of targeted therapies for hypertension and other conditions linked to the WNK signaling pathway. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, intended to serve as a comprehensive resource for researchers and drug development professionals. The document details the mechanism of action, kinase selectivity, and efficacy in preclinical models. Furthermore, it includes detailed experimental protocols for its synthesis and key biological assays, alongside visualizations of the relevant signaling pathways and experimental workflows.

Discovery and Rationale

The With-No-Lysine (WNK) family of serine/threonine kinases are crucial regulators of ion homeostasis and blood pressure.[1] Dysregulation of the WNK signaling cascade, particularly through WNK1, is implicated in familial hyperkalemic hypertension (Gordon's syndrome).[1] This has positioned WNK kinases as attractive therapeutic targets for the development of novel antihypertensive agents.

This compound was developed through a focused effort to identify allosteric inhibitors of WNK kinases.[2] Unlike traditional ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to less conserved sites, often leading to greater selectivity and potentially avoiding off-target effects.[3] The discovery of this compound was the result of an optimization program based on a scaffold morphing strategy guided by the structure-activity relationship (SAR) of three distinct series of ATP-noncompetitive WNK inhibitors.[2] This approach led to the identification of a compound with a favorable balance of potency, selectivity, and pharmacokinetic properties suitable for in vivo studies.[2]

Synthesis of this compound

The synthesis of this compound, chemically named (5-chloro-2-(2-(methylamino)thiazol-4-yl)pyridin-4-yl)(4-(4-chlorobenzyl)piperazin-1-yl)methanone, is a multi-step process. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone

  • To a solution of 2,5-dichloropyridine-4-carbonyl chloride in an appropriate aprotic solvent such as dichloromethane, add 1-(4-chlorobenzyl)piperazine and a non-nucleophilic base like triethylamine.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone.

Step 2: Stille Coupling

  • In a reaction vessel, combine (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.05 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.04 eq) in an anhydrous solvent like 1,4-dioxane.

  • Degas the mixture and stir under an inert atmosphere at an elevated temperature (e.g., 100 °C) for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the resulting crude product by column chromatography.

Step 3: Formation of the Thiazole Ring and Final Product

  • Dissolve the product from Step 2 in a suitable solvent system.

  • Treat the intermediate with N-methylthiourea in the presence of a suitable cyclization agent and conditions to form the 2-(methylamino)thiazole ring.

  • The final product, this compound, is then isolated and purified, typically by column chromatography or recrystallization, to yield a solid product.

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of WNK1 with an IC₅₀ of 4 nM in a cell-free enzyme assay.[4][5] It functions as an allosteric and ATP-noncompetitive inhibitor, a mechanism that contributes to its excellent selectivity profile.[5][6]

Kinase Selectivity

When tested against a large panel of 440 human kinases at a concentration of 10 µM (2500-fold higher than its WNK1 IC₅₀), this compound demonstrated remarkable selectivity.[6][7] Significant off-target inhibition was only observed for Bruton's tyrosine kinase (BTK) and feline encephalitis virus-related (FER) kinase, neither of which are known to be involved in blood pressure regulation.[6][7] This high degree of selectivity is attributed to its allosteric binding mode, which targets a less conserved pocket outside the ATP-binding site.[7]

Cellular Activity

In a cellular context, this compound effectively inhibits the WNK1-mediated phosphorylation of its downstream substrate, Oxidative Stress Responsive 1 (OSR1), in HEK293 cells with an EC₅₀ of 0.352 µM.[8]

Experimental Protocols: Biological Assays

WNK1 Kinase Inhibition Assay (Mobility Shift Assay)

This assay measures the phosphorylation of a fluorescently labeled peptide substrate by WNK1.

  • Reaction Mixture: Prepare a reaction mixture containing a fluorescein-labeled OSR1 peptide substrate (e.g., 10 µM) and ATP (e.g., 25 µM) in a reaction buffer (e.g., 20 mM HEPES-Na pH 7.5, 1 mM MnCl₂, 0.01% Tween 20, 2 mM DTT).[1]

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding recombinant GST-WNK1 (e.g., 25 nM).[1]

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop buffer containing EDTA.

  • Analysis: Analyze the ratio of phosphorylated to unphosphorylated substrate using a microfluidic mobility shift assay instrument (e.g., LabChip). The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular OSR1 Phosphorylation Assay in HEK293 Cells

This assay quantifies the ability of this compound to inhibit the phosphorylation of OSR1 in a cellular environment.

  • Cell Culture: Culture HEK293 cells in appropriate media and conditions.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated OSR1 (pOSR1).

    • Subsequently, probe with a primary antibody for total OSR1 as a loading control.

    • Use appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).

  • Detection and Quantification: Detect the protein bands using a chemiluminescence detection system. Quantify the band intensities and calculate the ratio of pOSR1 to total OSR1. The EC₅₀ value is determined by plotting the percentage of inhibition of OSR1 phosphorylation against the this compound concentration.

In Vivo Efficacy and Pharmacokinetics

Oral administration of this compound has demonstrated efficacy in rodent models of hypertension.[2] In mice overexpressing human WNK1, this compound significantly reduced systolic blood pressure.[9] Furthermore, in spontaneously hypertensive rats (SHR), the compound induced diuresis, natriuresis, and kaliuresis.[2]

A deuterated version of this compound, this compound-d3, was developed to improve the pharmacokinetic profile. This compound-d3 exhibited lower clearance and a twofold improvement in oral bioavailability in rats compared to the parent compound.[8]

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound
ParameterValueAssay SystemReference
WNK1 IC₅₀ 4 nMCell-free enzyme assay[4][5]
OSR1 Phosphorylation EC₅₀ 0.352 µMHEK293 cells[8]
Mechanism of Action Allosteric, ATP-noncompetitive-[5][6]
Selectivity Highly selective over 440 kinasesKinase panel screen[6][7]
Table 2: Pharmacokinetic Parameters of this compound and this compound-d3 in Rats
CompoundDoseClearanceOral BioavailabilityReference
This compound -HighLow[6]
This compound-d3 1.5 mg/kg (p.o.)Lower than this compound2-fold higher than this compound[8]

Visualizations

Signaling Pathway

The WNK-SPAK/OSR1 signaling pathway is a key regulator of ion transport in the kidney and other tissues. WNK kinases phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1. Activated SPAK/OSR1 then phosphorylate and regulate the activity of various ion cotransporters, such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC), thereby controlling ion flux and blood pressure.

WNK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimuli Stimuli WNK1 WNK1 Stimuli->WNK1 Activates Ion_Cotransporters NKCC NCC Ion_Flux Altered Ion Flux Ion_Cotransporters->Ion_Flux SPAK_OSR1 SPAK/OSR1 WNK1->SPAK_OSR1 Phosphorylates & Activates WNK_IN_11 This compound WNK_IN_11->WNK1 Inhibits (Allosteric) Phosphorylation Phosphorylation SPAK_OSR1->Phosphorylation Phosphorylation->Ion_Cotransporters Regulates BP_Regulation Blood Pressure Regulation Ion_Flux->BP_Regulation

Caption: The WNK-SPAK/OSR1 signaling cascade.

Experimental Workflow

The general workflow for the discovery and preclinical evaluation of this compound involved several key stages, from initial screening to in vivo testing.

Experimental_Workflow HTS High-Throughput Screening (Allosteric Inhibitors) Hit_to_Lead Hit-to-Lead Optimization (Scaffold Morphing & SAR) HTS->Hit_to_Lead WNK_IN_11_Discovery Discovery of this compound Hit_to_Lead->WNK_IN_11_Discovery In_Vitro_Characterization In Vitro Characterization - Enzyme Inhibition (IC50) - Kinase Selectivity - Cellular Assays (EC50) WNK_IN_11_Discovery->In_Vitro_Characterization In_Vivo_Studies In Vivo Studies - Pharmacokinetics - Efficacy in Hypertension Models In_Vitro_Characterization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: Discovery and development workflow for this compound.

Conclusion

This compound is a groundbreaking allosteric inhibitor of WNK1 that has demonstrated significant potential in preclinical models of hypertension. Its high potency, exceptional selectivity, and proven in vivo efficacy underscore the promise of targeting the WNK signaling pathway for the treatment of cardiovascular diseases. This technical guide provides a comprehensive overview of the critical data and methodologies associated with this compound, offering a valuable resource for the scientific community to build upon this important discovery. Further research and development of this compound and similar allosteric inhibitors may lead to a new class of safer and more effective antihypertensive therapies.

References

Wnk-IN-11: A Technical Guide to its Biological Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wnk-IN-11 is a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases, a family of serine/threonine kinases that play a crucial role in regulating ion homeostasis and blood pressure.[1][2][3][4] This technical guide provides an in-depth overview of the biological target of this compound, its mechanism of action, and the experimental protocols used for its characterization. The information presented here is intended to support researchers and drug development professionals in their efforts to understand and utilize this valuable chemical probe.

Core Target: With-No-Lysine (WNK) Kinases

The primary biological target of this compound is the WNK family of serine/threonine kinases.[1][2][4] this compound exhibits high potency, particularly for WNK1, with a reported IC50 of 4 nM.[1][3] It functions as an ATP-noncompetitive inhibitor, indicating an allosteric mechanism of action.[1] This allosteric binding occurs outside the highly conserved ATP-binding pocket, which contributes to the inhibitor's excellent selectivity.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's inhibitory activity against WNK isoforms and its cellular potency.

Table 1: In Vitro Inhibitory Activity of this compound against WNK Kinase Isoforms

Kinase TargetIC50 (nM)Selectivity vs. WNK1
WNK14[4][5]-
WNK222857-fold[5]
WNK4>4000>1000-fold[5]

Table 2: Cellular Activity and Off-Target Profile of this compound

AssayCell LineParameterValue
OSR1 PhosphorylationHEK293EC500.352 µM[5]
Off-Target Kinase Concentration Observation
BTK10 µMSignificant Inhibition[1][2]
FER10 µMSignificant Inhibition[1][2]

Data from a panel of 440 human kinases.[1][2]

Signaling Pathway

WNK kinases are key regulators of the WNK-SPAK/OSR1 signaling pathway, which controls the activity of various ion cotransporters, thereby modulating ion flux across cell membranes.[6][7] WNK kinases phosphorylate and activate the downstream kinases SPAK (Sterile20-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1).[6][7] Activated SPAK/OSR1, in turn, phosphorylate and activate cation-Cl- cotransporters (CCCs), such as NKCC1 and NCC, leading to increased ion influx.[6][7]

WNK_Signaling_Pathway AngiotensinII Angiotensin II WNK1 WNK1 AngiotensinII->WNK1 HypotonicStress Hypotonic Stress HypotonicStress->WNK1 SPAK_OSR1 SPAK/OSR1 WNK1->SPAK_OSR1 Phosphorylates & Activates Wnk_IN_11 This compound Wnk_IN_11->WNK1 NKCC1_NCC NKCC1/NCC (Cation-Cl- Cotransporters) SPAK_OSR1->NKCC1_NCC Phosphorylates & Activates IonInflux Increased Ion Influx (Na+, K+, Cl-) NKCC1_NCC->IonInflux BloodPressure Increased Blood Pressure IonInflux->BloodPressure

Caption: The WNK-SPAK/OSR1 signaling pathway.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound can be found in the supplementary information of the primary publication by Yamada K, et al. in the Journal of Medicinal Chemistry (2017).[4] The following provides a general overview of the key assays.

WNK1 Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

Principle:

  • Kinase Reaction: Recombinant WNK1 enzyme is incubated with a substrate (e.g., a peptide derived from a known WNK1 substrate) and ATP in a kinase reaction buffer. In the presence of an inhibitor like this compound, the production of ADP is reduced.

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP and to catalyze the production of light by luciferase.

  • Signal Detection: The luminescent signal is measured using a plate reader, and the IC50 value of the inhibitor is determined from the dose-response curve.

Cellular OSR1 Phosphorylation Assay (Western Blot)

This cell-based assay measures the ability of this compound to inhibit the phosphorylation of OSR1, a direct downstream substrate of WNK1, in a cellular context.

Principle:

  • Cell Treatment: A suitable cell line, such as HEK293, is treated with varying concentrations of this compound.

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for the subsequent steps.

  • SDS-PAGE and Western Blotting: The protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of OSR1 (pOSR1). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the primary antibody.

  • Signal Detection: A chemiluminescent substrate is added, and the resulting signal, which corresponds to the amount of pOSR1, is captured using an imaging system. The total OSR1 levels are also measured as a loading control.

  • Data Analysis: The band intensities are quantified, and the EC50 value for the inhibition of OSR1 phosphorylation is calculated.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of a novel kinase inhibitor like this compound.

Kinase_Inhibitor_Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Biochem_Assay Biochemical Potency (e.g., WNK1 Kinase Assay) Hit_ID->Biochem_Assay Selectivity Selectivity Profiling (Kinase Panel Screen) Biochem_Assay->Selectivity MoA Mechanism of Action (e.g., ATP Competition) Biochem_Assay->MoA Lead_Opt Lead Optimization Biochem_Assay->Lead_Opt Cellular_Assay Cellular Potency (e.g., OSR1 Phos. Assay) Selectivity->Cellular_Assay MoA->Cellular_Assay Off_Target Off-Target Validation Cellular_Assay->Off_Target Off_Target->Lead_Opt In_Vivo In Vivo Efficacy Lead_Opt->In_Vivo

Caption: General workflow for kinase inhibitor characterization.

Conclusion

This compound is a highly potent and selective allosteric inhibitor of WNK1 kinase. Its well-characterized mechanism of action and high selectivity make it an invaluable tool for studying the physiological and pathological roles of the WNK signaling pathway. The data and experimental outlines provided in this guide are intended to facilitate further research and drug discovery efforts targeting this important class of kinases.

References

Wnk-IN-11: A Deep Dive into its Role in Ion Homeostasis Regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The regulation of ion homeostasis is a fundamental physiological process, and its dysregulation is implicated in numerous pathologies, including hypertension and neurological disorders. The With-No-Lysine (WNK) family of serine/threonine kinases has emerged as a critical signaling node in controlling the transport of sodium, potassium, and chloride ions. This technical guide provides a comprehensive overview of Wnk-IN-11, a potent and selective allosteric inhibitor of WNK1 kinase. We will delve into its mechanism of action, its impact on the WNK signaling pathway, and its role in the regulation of ion homeostasis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the WNK pathway.

Introduction to the WNK Signaling Pathway and Ion Homeostasis

The WNK signaling pathway is a key regulator of ion transport across cell membranes, thereby playing a crucial role in maintaining cellular volume, blood pressure, and neuronal excitability.[1][2] The pathway is a cascade involving four WNK isoforms (WNK1, WNK2, WNK3, and WNK4), which phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1).[3] Activated SPAK and OSR1, in turn, phosphorylate and modulate the activity of various cation-chloride cotransporters (CCCs), including the Na-K-2Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC).[4][5] This fine-tuned regulation of ion flux is essential for maintaining ion homeostasis.

This compound: A Potent and Selective Allosteric WNK1 Inhibitor

This compound has been identified as a potent, selective, and orally active allosteric inhibitor of WNK1 kinase.[1][2] Its allosteric mechanism of action, targeting a site distinct from the highly conserved ATP-binding pocket, contributes to its high selectivity.[6]

Mechanism of Action

This compound functions as an ATP-noncompetitive inhibitor of WNK1.[6] This allosteric inhibition is achieved by binding to a less conserved pocket on the kinase, leading to a conformational change that inactivates the enzyme. This mode of action is a key differentiator from many traditional kinase inhibitors that target the ATP-binding site and often suffer from off-target effects due to the high homology of this region across the kinome.[7]

Potency and Selectivity

This compound exhibits high potency for WNK1 with a reported IC50 of 4 nM.[1][2] Its selectivity profile demonstrates significant discrimination against other WNK isoforms and a broad panel of other kinases.

Kinase TargetIC50 (nM)Selectivity vs. WNK1
WNK1 4 -
WNK222857-fold
WNK3Potently Inhibited (exact IC50 not available)-
WNK4>4000>1000-fold
Table 1: In vitro inhibitory activity of this compound against WNK isoforms.[8][9]

Furthermore, when tested against a panel of 440 human kinases at a concentration of 10 µM (2500-fold higher than its WNK1 IC50), this compound showed significant inhibition of only BTK and FER kinases, neither of which are implicated in blood pressure regulation.[6]

Cellular Activity

In cellular assays, this compound demonstrates a dose-dependent inhibition of the WNK1 signaling pathway. A key downstream event, the phosphorylation of OSR1, is effectively blocked by this compound in HEK293 cells with an EC50 of 0.352 µM.[6]

Cellular AssayCell LineParameter MeasuredThis compound EC50 (µM)
OSR1 PhosphorylationHEK293Inhibition of WNK1-mediated OSR1 phosphorylation0.352
Table 2: Cellular activity of this compound.[6]

This compound and the Regulation of Ion Homeostasis

By inhibiting WNK1, this compound disrupts the downstream signaling cascade that leads to the activation of ion cotransporters. This ultimately affects the movement of ions across the cell membrane, impacting cellular processes that are dependent on ion gradients.

WNK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Angiotensin_II Angiotensin II WNK1 WNK1 Angiotensin_II->WNK1 Activates Low_Cl Low Intracellular [Cl-] Low_Cl->WNK1 Activates NCC NCC p_NCC p-NCC (Active) NCC->p_NCC NKCC NKCC1/2 p_NKCC p-NKCC1/2 (Active) NKCC->p_NKCC ROMK ROMK p_ROMK p-ROMK (Inactive) ROMK->p_ROMK SPAK_OSR1 SPAK/OSR1 WNK1->SPAK_OSR1 Phosphorylates Wnk_IN_11 This compound Wnk_IN_11->WNK1 Inhibits (Allosteric) p_SPAK_OSR1 p-SPAK/OSR1 (Active) SPAK_OSR1->p_SPAK_OSR1 p_SPAK_OSR1->NCC Phosphorylates p_SPAK_OSR1->NKCC Phosphorylates p_SPAK_OSR1->ROMK Phosphorylates Ion_Influx Na+, Cl- Influx p_NCC->Ion_Influx p_NKCC->Ion_Influx K_Efflux K+ Efflux p_ROMK->K_Efflux

Figure 1: WNK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its effects on the WNK signaling pathway.

In Vitro WNK1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of WNK1.

Materials:

  • Recombinant human WNK1 (e.g., Carna Biosciences)

  • Fluorescein-labeled OSR1 peptide substrate (e.g., Toray Research Center, Inc.)

  • ATP

  • Reaction Buffer: 20 mM HEPES-Na (pH 7.5), 1 mM MnCl2, 0.01% Tween 20, 2 mM DTT

  • Stop Buffer: 100 mM HEPES-Na (pH 7.5), 0.015% Brij-35, 10 mM EDTA

  • This compound dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare a master mix of the OSR1 peptide substrate and ATP in the reaction buffer.

  • Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells of a 384-well plate.

  • Add the substrate/ATP master mix to each well.

  • Initiate the kinase reaction by adding recombinant WNK1 enzyme to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop buffer.

  • Analyze the phosphorylation of the OSR1 peptide using a suitable method, such as a mobility shift assay (e.g., Caliper Life Sciences) or by detecting the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular OSR1 Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit WNK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, OSR1.

Materials:

  • HEK293 cells

  • Cell culture medium and supplements

  • This compound dissolved in DMSO

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors (e.g., Roche cOmplete™, PhosSTOP™).

  • Primary antibodies: Rabbit anti-phospho-OSR1 (Ser325), Rabbit anti-OSR1.

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Seed HEK293 cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 1-2 hours).

  • Wash the cells with ice-cold PBS and lyse them directly in the wells with ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-OSR1 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total OSR1 to normalize for protein loading.

  • Quantify the band intensities and calculate the ratio of phosphorylated OSR1 to total OSR1 for each treatment condition.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for characterizing a WNK inhibitor like this compound and the logical relationship of the WNK signaling cascade.

Inhibitor_Characterization_Workflow Start Start: Identify Potential WNK Inhibitor In_Vitro_Assay In Vitro Kinase Assay (Determine IC50 vs. WNK1) Start->In_Vitro_Assay Selectivity_Panel Kinase Selectivity Profiling (vs. WNK isoforms & other kinases) In_Vitro_Assay->Selectivity_Panel Cellular_Assay Cellular Phosphorylation Assay (e.g., pOSR1 in HEK293) Selectivity_Panel->Cellular_Assay Downstream_Assay Downstream Functional Assays (e.g., NCC/NKCC phosphorylation, ion flux measurements) Cellular_Assay->Downstream_Assay In_Vivo_Studies In Vivo Efficacy Studies (e.g., rodent hypertension models) Downstream_Assay->In_Vivo_Studies End End: Candidate for Further Development In_Vivo_Studies->End

Figure 2: A typical workflow for the characterization of a WNK inhibitor.

Logical_Relationship Stimuli External Stimuli Angiotensin II Low Intracellular [Cl-] WNK1 WNK1 Kinase (Target of this compound) Stimuli->WNK1 Activates SPAK_OSR1 SPAK/OSR1 Kinases (Downstream Effectors) WNK1->SPAK_OSR1 Phosphorylates & Activates CCCs Cation-Chloride Cotransporters NCC, NKCC1/2, KCCs SPAK_OSR1->CCCs Phosphorylates & Regulates Activity Physiological_Effect Physiological Effect Altered Ion Flux Regulation of Blood Pressure CCCs->Physiological_Effect

Figure 3: Logical relationship of the WNK1 signaling cascade in ion homeostasis.

Conclusion

This compound represents a significant advancement in the development of selective WNK kinase inhibitors. Its allosteric mechanism of action provides a high degree of selectivity for WNK1, minimizing off-target effects. By potently inhibiting the WNK1-SPAK/OSR1 signaling pathway, this compound offers a promising therapeutic strategy for modulating ion homeostasis. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and other WNK inhibitors in diseases driven by dysregulated ion transport. Further investigation is warranted to fully elucidate the quantitative effects of this compound on downstream targets such as NCC and NKCC2 and to determine its full therapeutic potential.

References

The Role of Wnk-IN-11 in Cellular Osmoregulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular osmoregulation is a fundamental process for maintaining cell volume and integrity in response to changes in the extracellular osmotic environment. The With-No-Lysine (WNK) family of serine/threonine kinases are crucial regulators of this process, acting as sensors of osmotic stress and intracellular chloride concentrations. WNK kinases modulate the activity of downstream kinases, including Oxidative Stress Responsive 1 (OSR1) and SPS/STE20-related proline-alanine-rich kinase (SPAK), which in turn regulate ion cotransporters to maintain cellular homeostasis. Wnk-IN-11 is a potent and selective allosteric inhibitor of WNK1 kinase. This technical guide provides an in-depth overview of the role of this compound in cellular osmoregulation, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology and drug development.

This compound: A Selective Allosteric Inhibitor of WNK1

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for WNK1 kinase.[1][2] It functions as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the ATP-binding pocket, leading to a noncompetitive mode of inhibition.[3][4] This property contributes to its high selectivity over other kinases.[3][4]

Chemical and Physical Properties
PropertyValue
Molecular Formula C₂₁H₂₁Cl₂N₅OS
Molecular Weight 462.4 g/mol
CAS Number 2123489-30-3
Appearance White to off-white solid
Solubility Soluble in DMSO
Potency and Selectivity
TargetIC₅₀
WNK1 4 nM[1][2]
WNK2 228 nM (57-fold selective for WNK1)[2]
WNK4 >4000 nM (>1000-fold selective for WNK1)[2]

The WNK-SPAK/OSR1 Signaling Pathway in Osmoregulation

The WNK-SPAK/OSR1 signaling cascade is a central pathway in the regulation of ion homeostasis and cell volume.[3] Under hypertonic stress, WNK kinases become activated, leading to the phosphorylation and activation of SPAK and OSR1.[3] These activated kinases then phosphorylate and modulate the activity of various ion cotransporters, such as the Na-K-2Cl cotransporter (NKCC1) and the K-Cl cotransporters (KCCs).[3] This regulation of ion flux across the cell membrane results in the movement of water, allowing the cell to adapt to the osmotic challenge.

Signaling Pathway Diagram

WNK_SPAK_OSR1_Pathway cluster_stress Osmotic Stress cluster_cell Cellular Response Hypertonic_Stress Hypertonic Stress (Increased Extracellular Osmolality) WNK1 WNK1 Hypertonic_Stress->WNK1 Activates SPAK_OSR1 SPAK/OSR1 WNK1->SPAK_OSR1 Phosphorylates & Activates NKCC1 NKCC1 (Na-K-2Cl Cotransporter) SPAK_OSR1->NKCC1 Phosphorylates & Activates Ion_Influx Ion Influx (Na+, K+, Cl-) NKCC1->Ion_Influx Water_Influx Water Influx Ion_Influx->Water_Influx Cell_Volume_Recovery Regulatory Volume Increase (RVI) Water_Influx->Cell_Volume_Recovery Wnk_IN_11 This compound Wnk_IN_11->WNK1 Inhibits

Caption: The WNK-SPAK/OSR1 signaling pathway in response to hypertonic stress and its inhibition by this compound.

Effects of this compound on Cellular Osmoregulation

Inhibition of WNK1 by this compound disrupts the cellular response to osmotic stress. Studies in Natural Killer (NK) cells have demonstrated that this compound treatment mimics the effects of hypertonic stress, leading to a significant decrease in cell volume.[3]

Quantitative Effects of this compound on NK Cells
ParameterTreatmentConcentrationResult
Cell Volume This compound1 µM~10% decrease
3 µM~15% decrease
10 µM~20% decrease
OSR1 Phosphorylation (pT185) This compound10 µMSignificant decrease
Cell Motility (Mean Speed) This compound10 µMSignificant decrease

Data extracted and summarized from "Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis".[3]

Detailed Experimental Protocols

WNK1 Kinase Activity Assay (ADP-Glo™ Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual and is suitable for measuring the in vitro activity of WNK1 and the inhibitory effect of compounds like this compound.[5][6]

Materials:

  • WNK1 Kinase Enzyme System (Promega)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (or other inhibitors) dissolved in DMSO

  • Substrate for WNK1 (e.g., OSR1 peptide)

  • ATP

  • Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50µM DTT)

  • White, opaque 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare the Kinase Buffer.

    • Dilute WNK1 enzyme, OSR1 substrate, and ATP to desired concentrations in Kinase Buffer.

    • Prepare serial dilutions of this compound in Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 2 µl of the this compound dilution (or vehicle control).

    • Add 2 µl of the substrate/ATP mixture.

    • Initiate the reaction by adding 1 µl of the diluted WNK1 enzyme.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the WNK1 kinase activity.

Cell Volume Measurement by Flow Cytometry

This protocol provides a workflow for quantifying changes in cell volume in response to osmotic stress and treatment with this compound.

Materials:

  • Suspension cells (e.g., NK cells)

  • Complete cell culture medium

  • Isotonic buffer (e.g., PBS)

  • Hypertonic buffer (e.g., PBS with added NaCl or sucrose)

  • This compound stock solution in DMSO

  • Flow cytometer equipped with forward scatter (FSC) and side scatter (SSC) detectors

Procedure:

  • Cell Preparation:

    • Culture cells to the desired density.

    • Harvest cells and wash with isotonic buffer.

    • Resuspend cells in complete medium at a concentration of 1 x 10⁶ cells/mL.

  • Treatment:

    • Aliquot cell suspensions into different tubes.

    • To test the effect of this compound, add the desired final concentrations of the inhibitor (and a DMSO vehicle control) and incubate for the desired time (e.g., 1 hour).

    • To induce osmotic stress, resuspend cell pellets in pre-warmed isotonic or hypertonic buffers.

  • Flow Cytometry Analysis:

    • Acquire data on the flow cytometer.

    • Use the forward scatter (FSC) signal as an indicator of cell size/volume.

    • Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.

  • Data Analysis:

    • Gate on the main cell population to exclude debris and dead cells.

    • Analyze the median or mean FSC intensity for each sample.

    • Compare the FSC values of treated cells to control cells to determine the relative change in cell volume.

Immunoblotting for Phosphorylated SPAK/OSR1

This protocol describes the detection of phosphorylated SPAK/OSR1 in cell lysates by Western blotting.

Materials:

  • Cell lysates prepared in lysis buffer containing phosphatase and protease inhibitors.

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-SPAK (Ser373) / phospho-OSR1 (Ser325)

    • Anti-total SPAK or anti-total OSR1

    • Anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation and SDS-PAGE:

    • Determine the protein concentration of cell lysates.

    • Mix lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-SPAK/OSR1 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Image the blot using a chemiluminescence detection system.

  • Stripping and Reprobing:

    • The membrane can be stripped and reprobed with antibodies against total SPAK/OSR1 and a loading control to normalize the phosphorylation signal.

Experimental and Logical Workflows

Workflow for Assessing this compound Effect on Osmoregulation

Wnk_IN_11_Workflow cluster_assays Downstream Assays start Start cell_culture Culture Cells (e.g., NK cells) start->cell_culture treatment Treat cells with this compound (various concentrations) and/or Osmotic Stressors (e.g., NaCl) cell_culture->treatment cell_volume Measure Cell Volume (Flow Cytometry - FSC) treatment->cell_volume protein_analysis Analyze Protein Phosphorylation (Western Blot for p-OSR1) treatment->protein_analysis functional_assay Assess Cell Function (e.g., Motility Assay) treatment->functional_assay data_analysis Data Analysis and Comparison to Controls cell_volume->data_analysis protein_analysis->data_analysis functional_assay->data_analysis conclusion Conclusion on this compound's Role in Osmoregulation data_analysis->conclusion

Caption: A typical experimental workflow to investigate the effects of this compound on cellular osmoregulation.

Conclusion

This compound is a valuable tool for dissecting the role of WNK1 in cellular osmoregulation and related physiological processes. Its high potency and selectivity make it a precise instrument for inhibiting the WNK-SPAK/OSR1 signaling pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the mechanisms of cellular volume control and for professionals in drug development exploring the therapeutic potential of WNK kinase inhibition. Further research utilizing this compound will undoubtedly continue to illuminate the intricate network of signaling events that govern cellular homeostasis.

References

Wnk-IN-11: A Technical Deep Dive into its Impact on the mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted impact of Wnk-IN-11, a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinase 1, on the mammalian target of rapamycin (mTOR) signaling pathway. This document provides a comprehensive overview of the dual roles of WNK1 in regulating both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling networks.

Quantitative Data Summary

This compound exhibits high potency and selectivity for WNK1 kinase. The following table summarizes the key quantitative metrics reported for this inhibitor.

ParameterValueTarget/SystemReference
IC50 4 nMWNK1 enzyme
IC50 <2 µMCellular OSR1 phosphorylation assay[1]
Experimental Concentration 10 µMInhibition of mTORC1 signaling in primary IL-2-activated mouse NK cells[2][3]

The Dual and Contrasting Roles of WNK1 in mTOR Signaling

WNK1 modulates the mTOR pathway through two distinct mechanisms, one dependent on its kinase activity and targeting mTORC1, and the other independent of its kinase function, influencing mTORC2. This compound, as a kinase inhibitor, primarily affects the former.

Kinase-Dependent Inhibition of mTORC1 Signaling

The canonical role of WNK1 as a kinase involves the phosphorylation and activation of its downstream effectors, Oxidative Stress Responsive 1 (OSR1) and STE20/SPS1-related proline-alanine-rich kinase (SPAK). Emerging evidence has revealed that this kinase cascade plays a crucial role in regulating the activity of various amino acid transporters, such as SLC38A2.[4]

Amino acid availability is a critical upstream input for the activation of mTORC1. By controlling the function of amino acid transporters, the WNK1-OSR1/SPAK pathway dictates the intracellular amino acid levels, thereby influencing mTORC1 activity.

The inhibitory effect of this compound on mTORC1 is a direct consequence of its primary mechanism of action. By inhibiting the kinase activity of WNK1, this compound prevents the activation of OSR1/SPAK, leading to a reduction in the phosphorylation and activity of amino acid transporters. This, in turn, is proposed to decrease the intracellular influx of amino acids, resulting in the inhibition of mTORC1 signaling. This mechanism is consistent with observations in primary IL-2-activated mouse Natural Killer (NK) cells, where treatment with this compound led to a significant decrease in the phosphorylation of mTOR and its downstream effectors, p70S6K and ULK1, key indicators of mTORC1 suppression.[2][3]

Kinase-Independent Scaffolding of mTORC2

In contrast to its role in mTORC1 regulation, WNK1 positively modulates mTORC2 signaling through a kinase-independent scaffolding function. WNK1 can physically interact with both mTORC2 and its substrate, Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), facilitating the phosphorylation and activation of SGK1 by mTORC2.[3][5] This scaffolding role is enhanced by intracellular chloride ions and is not reliant on the catalytic activity of WNK1.[5] Consequently, this compound, as a kinase inhibitor, is not expected to directly interfere with this scaffolding function and the subsequent mTORC2-mediated phosphorylation of SGK1.

This dual-faceted regulation of the mTOR pathway by WNK1 underscores the complexity of this signaling network and highlights the specific impact of this compound on the kinase-dependent mTORC1 branch.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the intricate relationships described, the following diagrams have been generated using the Graphviz DOT language.

Wnk_mTOR_Pathway cluster_wnk_in_11 This compound cluster_wnk1_kinase WNK1 Kinase Activity cluster_mTORC1 mTORC1 Signaling cluster_wnk1_scaffold WNK1 Scaffolding Function cluster_mTORC2 mTORC2 Signaling This compound This compound WNK1_kinase WNK1 (Kinase Domain) This compound->WNK1_kinase OSR1_SPAK OSR1/SPAK WNK1_kinase->OSR1_SPAK P AA_Transporters Amino Acid Transporters (e.g., SLC38A2) OSR1_SPAK->AA_Transporters P mTORC1 mTORC1 AA_Transporters->mTORC1 Amino Acid Influx p70S6K_ULK1 p70S6K & ULK1 mTORC1->p70S6K_ULK1 P WNK1_scaffold WNK1 (Scaffold) mTORC2 mTORC2 WNK1_scaffold->mTORC2 SGK1 SGK1 WNK1_scaffold->SGK1 mTORC2->SGK1 P

Caption: this compound's impact on mTOR signaling pathways.

Western_Blot_Workflow start Primary IL-2-activated mouse NK cells treatment Treat with 10 µM this compound or DMSO (control) for 1 hour start->treatment lysis Cell Lysis (RIPA buffer + protease/phosphatase inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% BSA or non-fat milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescence Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: Western blot workflow for mTOR pathway analysis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on the mTOR pathway.

Culture and Treatment of Primary Mouse NK Cells
  • Isolation of NK Cells: Splenocytes are harvested from C57BL/6 mice. NK cells are isolated using a negative selection kit (e.g., EasySep™ Mouse NK Cell Isolation Kit) according to the manufacturer's instructions to achieve high purity.

  • Activation and Culture: Isolated NK cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1000 U/mL recombinant human IL-2. Cells are maintained at 37°C in a 5% CO2 incubator.

  • This compound Treatment: On the day of the experiment, activated NK cells are seeded at an appropriate density. A stock solution of this compound in DMSO is diluted in the culture medium to a final concentration of 10 µM. A vehicle control with the equivalent concentration of DMSO is run in parallel. Cells are incubated for 1 hour at 37°C.

Immunoblotting for mTOR Pathway Proteins
  • Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit according to the manufacturer's protocol.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein (typically 20-30 µg) are resolved on an 8-12% SDS-polyacrylamide gel.

    • Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked for 1 hour at room temperature in 5% bovine serum albumin (BSA) or 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies diluted in the blocking buffer. Recommended primary antibodies include:

      • Phospho-mTOR (Ser2448)

      • Total mTOR

      • Phospho-p70S6K (Thr389)

      • Total p70S6K

      • Phospho-ULK1 (Ser757)

      • Total ULK1

      • GAPDH or β-actin (as a loading control)

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Data Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels to determine the relative change in phosphorylation upon this compound treatment.

Conclusion

This compound presents a valuable tool for dissecting the intricate roles of WNK1 in cellular signaling. Its inhibitory action on the kinase activity of WNK1 provides a specific means to probe the kinase-dependent functions of this protein. The impact of this compound on the mTOR signaling pathway is a clear example of this specificity, primarily affecting the mTORC1 branch through the regulation of amino acid transport, while leaving the kinase-independent scaffolding function of WNK1 on mTORC2 intact. This technical guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to further investigate the therapeutic potential and mechanistic intricacies of targeting the WNK1-mTOR axis in various physiological and pathological contexts.

References

Wnk-IN-11 as a Modulator of the WNK-LKB1-AMPK Signaling Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth analysis of Wnk-IN-11, a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases. While WNK kinases are canonically known for their role in regulating ion homeostasis and blood pressure, recent evidence reveals a novel function in cellular energy sensing. This document details the mechanism by which this compound, through the inhibition of WNK1, leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. We present quantitative data on this compound's potency and selectivity, delineate the involved signaling pathways with detailed diagrams, and provide comprehensive experimental protocols for researchers. This guide is intended for cell biologists, pharmacologists, and drug development professionals investigating the intersection of ion homeostasis and metabolic signaling pathways.

Introduction to WNK Kinases and AMPK

The WNK Kinase Family The With-No-Lysine (WNK) kinases are a family of serine/threonine kinases (WNK1, WNK2, WNK3, WNK4) distinguished by an atypical placement of their catalytic lysine residue.[1][2] They are critical regulators of ion homeostasis, responding to osmotic stress and intracellular chloride concentrations.[3][4][5] The canonical WNK signaling cascade involves the phosphorylation and activation of the downstream kinases OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS-1-related proline-alanine-rich kinase).[2][6] Activated OSR1/SPAK then phosphorylate and modulate the activity of various ion cotransporters, such as the Na+-K+-2Cl− cotransporters (NKCC) and the Na+-Cl− cotransporter (NCC), thereby controlling ion flux across cell membranes.[2][3] Dysregulation of WNK signaling is linked to human diseases, notably familial hyperkalemic hypertension (Gordon's syndrome).[3][7]

AMP-Activated Protein Kinase (AMPK) AMP-activated protein kinase (AMPK) is a highly conserved sensor of cellular energy status.[8] It is activated under conditions of low ATP, such as nutrient deprivation or metabolic stress. The primary upstream activator of AMPK is the tumor suppressor kinase LKB1 (also known as STK11).[9][10] LKB1, in a complex with the pseudokinase STRAD and the scaffolding protein MO25, phosphorylates the activation loop of the AMPKα subunit at threonine 172 (T172), leading to its activation.[3][10][11] Once active, AMPK works to restore energy balance by stimulating catabolic pathways (e.g., fatty acid oxidation, autophagy) and inhibiting anabolic, energy-consuming processes (e.g., protein and lipid synthesis).[8][12]

This compound this compound is a potent, selective, and orally active allosteric inhibitor of WNK kinases.[13][14] It functions in an ATP-noncompetitive manner and exhibits high selectivity for WNK1.[13][15] It serves as a critical chemical probe for elucidating the cellular functions of WNK kinases beyond ion transport.

This compound: Potency and Selectivity

This compound has been characterized through various biochemical and cellular assays to determine its potency and selectivity profile. The quantitative data are summarized in the table below.

ParameterTarget/AssayValueReference
IC₅₀ WNK1 (enzyme assay)4 nM[13][14][16]
IC₅₀ OSR1 Phosphorylation (cellular assay)< 2 µM[13][15]
EC₅₀ Inhibition of WNK1-mediated OSR1 phosphorylation (HEK293 cells)0.352 µM[16]
Selectivity WNK1 vs. WNK257-fold[16]
Selectivity WNK1 vs. WNK4>1000-fold[16]
Selectivity vs. Panel of 440 kinases (@ 10 µM)Highly selective; minor off-target inhibition of BTK and FER[15]

Signaling Pathways: From WNK Inhibition to AMPK Activation

Canonical WNK Signaling

The established role of WNK kinases is the regulation of ion cotransporters via the OSR1/SPAK pathway. Under stimuli like osmotic stress, WNKs become active and initiate a phosphorylation cascade, ultimately controlling cellular ion concentrations and volume.

G cluster_input cluster_pathway Canonical WNK Pathway cluster_output Osmotic_Stress Osmotic Stress WNK WNK1/2/3/4 Osmotic_Stress->WNK Activates OSR1_SPAK OSR1 / SPAK WNK->OSR1_SPAK Phosphorylates & Activates Ion_Transporters Ion Cotransporters (NKCC1, NCC) OSR1_SPAK->Ion_Transporters Phosphorylates & Activates Ion_Homeostasis Ion Homeostasis & Cell Volume Regulation Ion_Transporters->Ion_Homeostasis

Diagram 1: The canonical WNK-OSR1/SPAK signaling pathway.
This compound-Mediated AMPK Activation

Recent studies in natural killer (NK) cells and hepatocellular carcinoma (HCC) cells have uncovered a non-canonical role for WNK1 as a negative regulator of the LKB1-AMPK axis.[3][12] Inhibition of WNK1 by this compound relieves this suppression, leading to the activation of LKB1 and subsequent phosphorylation and activation of AMPK. This positions WNK1 as a novel upstream node integrating ion homeostasis with cellular energy sensing.

G Wnk_IN_11 This compound WNK1 WNK1 Wnk_IN_11->WNK1 Inhibits LKB1_Complex LKB1-STRAD-MO25 Complex WNK1->LKB1_Complex Inhibits AMPK AMPK LKB1_Complex->AMPK Phosphorylates (T172) & Activates mTOR mTOR Signaling AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits

Diagram 2: Proposed pathway for this compound-mediated AMPK activation.

Experimental Evidence

The primary evidence for the WNK1-AMPK link comes from studies using this compound in IL-2-activated NK cells.[3] Inhibition of WNK kinases in these cells led to the activation of AMPK and suppression of mTOR signaling, ultimately inducing autophagy.[3] This finding is corroborated by studies in HCC cells, where the genetic knockdown of WNK1 similarly promoted autophagy and activated the AMPK pathway.[12]

Protein Phosphorylation StatusTreatmentEffectReference
p-LKB1 (S428) This compoundIncreased[3]
p-AMPKα (T172) This compoundIncreased[3]
p-OSR1 (T185) This compoundDecreased[3]
p-mTOR (S2448) This compoundDecreased[3]

Key Experimental Protocols

This section provides a generalized workflow and detailed protocols for investigating the effects of this compound on the AMPK signaling pathway in a cellular context.

G cluster_workflow Experimental Workflow A 1. Prepare this compound Stock Solution (DMSO) C 3. Treat Cells with This compound or Vehicle A->C B 2. Culture Cells (e.g., NK, HEK293, HCC) B->C D 4. Lyse Cells & Prepare Protein Lysates C->D E 5. Perform Western Blot D->E F 6. Probe with Antibodies (p-AMPK, p-LKB1, etc.) E->F G 7. Analyze Data F->G

Diagram 3: Workflow for analyzing this compound effects on cellular signaling.
Protocol 1: Preparation of this compound Stock Solutions

  • Reagent : this compound powder, Dimethyl sulfoxide (DMSO, anhydrous).

  • Procedure : To prepare a high-concentration stock solution (e.g., 10-25 mM), dissolve this compound powder in anhydrous DMSO.[15][16] For example, to make a 25 mM stock, add 432 µL of DMSO to 5 mg of this compound (MW: 462.4 g/mol ).

  • Mixing : Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.[15]

  • Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term use (up to 2 years) or at 4°C for short-term use (up to one week).[13][15]

Protocol 2: Cellular Treatment and Lysis
  • Cell Seeding : Plate cells (e.g., HEK293, HepG2, or primary cells) at an appropriate density and allow them to adhere or stabilize overnight.

  • Preparation of Working Solution : On the day of the experiment, dilute the this compound DMSO stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 0.1 - 10 µM).[3] Prepare a vehicle control using the same final concentration of DMSO (typically ≤0.1%).[15]

  • Treatment : Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation : Incubate the cells for the desired time period (e.g., 1-24 hours). A 1-hour incubation has been shown to be sufficient to observe changes in protein phosphorylation.[3]

  • Cell Lysis :

    • After incubation, place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate) and determine the protein concentration using a suitable method (e.g., BCA assay).

Protocol 3: Western Blotting for Phospho-protein Analysis
  • Sample Preparation : Mix an appropriate amount of protein lysate (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE : Load the denatured samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). For phospho-antibodies, BSA is generally preferred.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Key Primary Antibodies :

      • Phospho-AMPKα (Thr172)

      • Total AMPKα

      • Phospho-LKB1 (Ser428)

      • Total LKB1

      • Phospho-OSR1 (Thr185)

      • Total OSR1

      • β-Actin or GAPDH (as a loading control)

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Analysis : Quantify the band intensities using densitometry software. Normalize the signal of the phospho-protein to the corresponding total protein to determine the change in phosphorylation status.

Discussion and Future Directions

The discovery that WNK1 inhibition via this compound activates the LKB1-AMPK pathway provides a crucial link between cellular ion regulation and metabolic control. This finding has significant implications:

  • Therapeutic Potential : Targeting WNK1 could be a novel strategy for diseases characterized by dysfunctional energy metabolism, such as certain cancers or metabolic disorders. The activation of AMPK is a well-established therapeutic goal in conditions like type 2 diabetes.

  • Research Tool : this compound is an invaluable tool for dissecting the crosstalk between WNK and AMPK signaling. It allows for acute, reversible inhibition, enabling precise study of the downstream consequences.

  • Unanswered Questions : The exact molecular mechanism by which WNK1 suppresses LKB1 activity remains to be elucidated. It is unclear if this involves direct phosphorylation, protein-protein interaction, or indirect effects through other cellular mediators. Future research should focus on identifying the direct interaction partners and phosphorylation substrates of WNK1 within this pathway.

References

Structural Basis for Wnk-IN-11 Selectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural and molecular underpinnings of Wnk-IN-11's selectivity as a potent allosteric inhibitor of With-No-Lysine (WNK) kinase 1. This compound represents a significant advancement in the development of targeted therapies for conditions such as hypertension, where the WNK signaling pathway plays a crucial role.

Introduction to WNK Kinases and the Rationale for Selective Inhibition

With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that are distinguished by an atypical placement of the catalytic lysine residue. They are key regulators of ion homeostasis and are genetically linked to pseudohypoaldosteronism type II, a form of hypertension. The WNK signaling cascade, primarily through the downstream kinases SPAK and OSR1, modulates the activity of ion co-transporters like NCC and NKCC1. This central role in blood pressure regulation makes WNK kinases attractive targets for therapeutic intervention.

This compound is a potent, selective, and orally active allosteric inhibitor of WNK1.[1] Its development was driven by the need for highly selective inhibitors that could avoid off-target effects associated with targeting the highly conserved ATP-binding pocket of kinases. By binding to a less conserved allosteric site, this compound achieves remarkable selectivity for WNK1 over other kinases, including other WNK isoforms.

Quantitative Analysis of this compound's Potency and Selectivity

This compound demonstrates nanomolar potency against WNK1 and a high degree of selectivity against other WNK isoforms and a broader panel of human kinases. This selectivity is critical for its potential as a therapeutic agent, minimizing the risk of off-target effects.

TargetIC50 (nM)Selectivity vs. WNK1
WNK1 4-
WNK2 22857-fold
WNK3 >10,000>2500-fold
WNK4 4,0001000-fold

Data compiled from publicly available sources.[2][3][4]

Furthermore, when tested at a concentration of 10 µM (a 2500-fold excess of its WNK1 IC50) against a panel of 440 human kinases, this compound showed significant inhibition of only Bruton's tyrosine kinase (BTK) and feline encephalitis virus-related (FER) kinase, neither of which are known to be involved in blood pressure regulation.[5][6] In a cellular context, this compound effectively inhibits the WNK1-mediated phosphorylation of OSR1 in HEK293 cells with an EC50 of 0.352 µM.[2][4]

Structural Basis of Allosteric Inhibition and Selectivity

The high selectivity of this compound is attributed to its allosteric mechanism of action, binding to a site distinct from the conserved ATP pocket. While a crystal structure of this compound in complex with WNK1 is not publicly available, insights into its binding mode can be inferred from the crystal structure of the related allosteric inhibitor WNK476 bound to WNK1 (PDB ID: 5TF9) and the pan-WNK inhibitor WNK463 (PDB ID: 5DRB).

The allosteric pocket on WNK1 is located adjacent to the C-helix in the kinase domain. The binding of this compound to this pocket is thought to stabilize an inactive conformation of the kinase, preventing the proper alignment of catalytic residues and inhibiting its function in an ATP-noncompetitive manner.[5][6]

Key features of the WNK1 allosteric site that likely contribute to this compound's selectivity include a unique combination of hydrophobic and polar residues that are not conserved across other kinase families or even among all WNK isoforms. This unique topology allows for high-affinity binding of this compound to WNK1 while disfavoring interactions with other kinases.

WNK Signaling Pathway and Mechanism of Inhibition

This compound exerts its effects by inhibiting the kinase activity of WNK1, thereby preventing the phosphorylation and activation of its downstream targets, SPAK and OSR1. This, in turn, leads to a reduction in the phosphorylation and activity of the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC), ultimately impacting ion transport and blood pressure.

WNK_Signaling_Pathway cluster_upstream Upstream Signals cluster_wnk WNK Kinase cluster_inhibitor Inhibition cluster_downstream Downstream Effectors AngiotensinII Angiotensin II WNK1 WNK1 AngiotensinII->WNK1 Low_Cl Low [Cl-] Low_Cl->WNK1 SPAK_OSR1 SPAK / OSR1 WNK1->SPAK_OSR1  Phosphorylation (Activation) Wnk_IN_11 This compound Wnk_IN_11->WNK1 NCC_NKCC1 NCC / NKCC1 SPAK_OSR1->NCC_NKCC1  Phosphorylation (Activation) Ion_Transport ↓ Ion Transport ↓ Blood Pressure NCC_NKCC1->Ion_Transport Inhibitor_Discovery_Workflow HTS High-Throughput Screening (High [ATP]) Hit_ID Hit Identification (ATP-noncompetitive) HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt In_Vitro_Char In Vitro Characterization Lead_Opt->In_Vitro_Char Cellular_Assays Cellular Assays In_Vitro_Char->Cellular_Assays Selectivity Selectivity Profiling In_Vitro_Char->Selectivity Structural_Studies Structural Studies (Crystallography/Modeling) Cellular_Assays->Structural_Studies Structural_Studies->Lead_Opt  Structure-guided design

References

Wnk-IN-11: A Technical Guide to its ATP-Noncompetitive Inhibition of WNK Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Wnk-IN-11, a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases. It details the inhibitor's mechanism of action, presents its quantitative inhibitory profile, outlines key experimental protocols for its characterization, and visualizes the critical signaling pathways involved.

Introduction: WNK Kinases and the Advent of this compound

The With-No-Lysine (WNK) family of serine/threonine kinases are crucial regulators of ion homeostasis and blood pressure.[1][2] These kinases operate upstream of the SPAK/OSR1 kinases and the SLC12 family of ion cotransporters, forming a critical signaling cascade.[3][4][5] Dysregulation of the WNK pathway is directly linked to human genetic disorders such as familial hyperkalemic hypertension (Gordon's syndrome), making WNK kinases significant therapeutic targets.[1][4][6]

This compound has emerged as a powerful chemical probe and potential therapeutic lead. It functions as an ATP-noncompetitive, allosteric inhibitor, offering high selectivity by binding outside the highly conserved ATP pocket of the kinase domain.[7][8] This guide explores the technical details of its interaction with the WNK signaling pathway.

Mechanism of Action: Allosteric and ATP-Noncompetitive Inhibition

This compound's inhibitory mechanism is a key feature that distinguishes it from many traditional kinase inhibitors. It does not compete with ATP for binding to the active site.[7][8] Instead, it binds to an allosteric pocket, a site remote from the ATP-binding cleft. This allosteric interaction induces a conformational change in the enzyme that prevents it from efficiently phosphorylating its substrates, such as OSR1, even when ATP is bound.

This ATP-noncompetitive profile is consistent with its high selectivity.[8] By targeting a less-conserved allosteric site, this compound avoids broad inhibition of the wider human kinome, which shares significant homology within the ATP-binding domain.[7][8]

The WNK Kinase Signaling Pathway

WNK kinases are central nodes in a signaling cascade that regulates transepithelial ion transport.[9] The canonical pathway involves the following steps:

  • Activation: WNK kinases are activated by stimuli such as osmotic stress.[4][5]

  • SPAK/OSR1 Phosphorylation: Activated WNKs directly phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1).[3][10]

  • Ion Cotransporter Regulation: Activated SPAK/OSR1 then phosphorylate members of the SLC12A family of cation-chloride cotransporters. This leads to the activation of Na+-Cl- cotransporters (NCC) and Na+-K+-2Cl- cotransporters (NKCC1/2) and the inhibition of K+-Cl- cotransporters (KCCs).[1][10]

  • Physiological Outcome: The net effect of this cascade is an increase in intracellular ion concentration and sodium reabsorption in the kidney, which plays a direct role in regulating blood pressure.[1][3]

  • Negative Regulation: The Cullin3-KLHL3 E3 ubiquitin ligase complex targets WNK kinases for proteasomal degradation, thus acting as a negative regulator of the pathway.[3]

WNK_Signaling_Pathway cluster_stimuli Stimuli cluster_regulation WNK Regulation cluster_downstream Downstream Effectors cluster_output Physiological Output Osmotic_Stress Osmotic Stress WNKs WNK1/2/3/4 Osmotic_Stress->WNKs activate Angiotensin_II Angiotensin II Angiotensin_II->WNKs activate CUL3_KLHL3 CUL3-KLHL3 E3 Ligase WNKs->CUL3_KLHL3 targets for degradation SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 phosphorylates & activates SLC12A Ion Cotransporters (NCC, NKCC1/2) SPAK_OSR1->SLC12A phosphorylates & activates Ion_Homeostasis ↑ Intracellular Ions ↑ Na+ Reabsorption SLC12A->Ion_Homeostasis Blood_Pressure Blood Pressure Regulation Ion_Homeostasis->Blood_Pressure Wnk_IN_11 This compound Wnk_IN_11->WNKs inhibits

Caption: The WNK kinase signaling cascade and point of inhibition by this compound.

Quantitative Data: Inhibition Profile of this compound

This compound demonstrates high potency for WNK1 and significant selectivity over other WNK isoforms and the broader human kinome.

TargetAssay TypeParameterValueReference
WNK1 Enzyme AssayIC50 4 nM [7][8][11]
WNK2 Enzyme AssayIC50 ~228 nM (57-fold selective vs WNK1)[12][13]
WNK4 Enzyme AssayIC50 ~4000 nM (1000-fold selective vs WNK1)[12][13]
WNK1 Cellular OSR1 Phosphorylation Assay (HEK293)IC50 / EC50 <2 µM (IC50) / 0.352 µM (EC50)[7][8][13]
  • Selectivity: When screened against a panel of 440 human kinases at a concentration of 10 µM (2500-fold higher than its WNK1 IC50), this compound showed excellent selectivity. Significant off-target inhibition was noted for only a few kinases, most notably BTK and FER, neither of which are implicated in blood pressure regulation.[7][8] This high degree of selectivity is attributed to its allosteric, ATP-noncompetitive binding mode.[7][8]

Experimental Protocols

Biochemical WNK1 Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 of this compound against purified WNK1 kinase, adaptable for formats like microfluidic mobility shift assays or luminescence-based ADP detection.

Principle: The assay measures the enzymatic activity of the WNK1 kinase domain by quantifying the phosphorylation of a specific peptide substrate (e.g., a fragment of OSR1). The rate of phosphorylation is measured in the presence of varying concentrations of this compound to determine the extent of inhibition.

Materials & Reagents:

  • Recombinant purified human WNK1 (catalytic domain, e.g., residues 1-491)

  • Peptide Substrate: Fluorescently labeled OSR1-tide

  • This compound

  • Kinase Buffer: 40mM Tris-HCl pH 7.5, 20mM MgCl2, 2mM MnCl2, 0.1 mg/mL BSA, 50µM DTT[2]

  • Adenosine Triphosphate (ATP)

  • Dimethyl Sulfoxide (DMSO)

  • Stop Solution

  • Microplate reader or microfluidic electrophoresis system

Procedure:

  • Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. A typical starting concentration is 100 µM.

  • Enzyme & Inhibitor Pre-incubation: In a microplate, add a fixed concentration of WNK1 enzyme (e.g., 20-80 nM)[6] to wells containing kinase buffer and the serially diluted this compound or DMSO (vehicle control). Allow a pre-incubation period of 15-30 minutes at room temperature to permit inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the OSR1 peptide substrate and ATP. The final ATP concentration should be at or near its Km value for WNK1.

  • Reaction Incubation: Allow the reaction to proceed for a predetermined time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C). The time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a stop solution.

  • Detection: Quantify the amount of phosphorylated substrate.

    • Mobility Shift Assay: The substrate and product are separated by electrophoresis on a microfluidic chip, and the quantities are determined by fluorescence.[6]

    • ADP-Glo™ Assay: The amount of ADP produced is measured via a coupled luciferase/luciferin reaction, generating a luminescent signal that is proportional to kinase activity.[2]

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow A 1. Prepare Serial Dilution of this compound in DMSO B 2. Pre-incubate WNK1 Enzyme with this compound or DMSO Vehicle A->B C 3. Initiate Reaction by adding ATP + OSR1 Substrate B->C D 4. Incubate at 30°C (e.g., 60-120 min) C->D E 5. Terminate Reaction D->E F 6. Quantify Phosphorylated Product (e.g., Mobility Shift Assay) E->F G 7. Plot % Inhibition vs. [Inhibitor] and Calculate IC50 F->G

Caption: General workflow for a biochemical kinase inhibition assay.

Cellular OSR1 Phosphorylation Assay

This protocol measures the potency of this compound in a cellular environment by quantifying the phosphorylation of OSR1, a direct downstream target of WNK1.

Principle: HEK293 cells, which endogenously express the WNK1-OSR1 pathway, are treated with this compound. The level of phosphorylated OSR1 (pOSR1) is then measured by immunoassay (e.g., Western blot) and normalized to total OSR1 or a loading control to determine the inhibitor's cellular efficacy (EC50).

Materials & Reagents:

  • HEK293 cells

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

  • This compound

  • Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary Antibodies: Rabbit anti-pOSR1 (phospho-specific), Mouse anti-total OSR1, Mouse anti-GAPDH (loading control)

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture: Plate HEK293 cells in multi-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with serially diluted concentrations of this compound (e.g., 0.01 to 30 µM) or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the wells using ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against pOSR1 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total OSR1 and a loading control (e.g., GAPDH) to ensure equal protein loading and to normalize the pOSR1 signal.

  • Data Analysis:

    • Perform densitometry analysis on the Western blot bands to quantify their intensity.

    • For each sample, calculate the normalized pOSR1 signal (pOSR1 intensity / total OSR1 intensity or GAPDH intensity).

    • Plot the normalized pOSR1 signal against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Conclusion

This compound is a highly potent and selective tool for interrogating the WNK signaling pathway. Its well-characterized ATP-noncompetitive, allosteric mechanism of action provides a distinct advantage in achieving high selectivity, making it an invaluable asset for both basic research into ion homeostasis and translational studies aimed at developing novel antihypertensive therapies. The protocols and data presented in this guide offer a comprehensive framework for utilizing and understanding this compound in a research setting.

References

Preliminary Studies with Wnk-IN-11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wnk-IN-11 is a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases, a family of serine-threonine kinases that are crucial regulators of ion homeostasis and blood pressure. As an ATP-noncompetitive inhibitor, this compound offers a promising mechanism for achieving high selectivity and in vivo efficacy. This technical guide provides a comprehensive overview of the preliminary studies conducted with this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows. This document is intended to serve as a valuable resource for researchers in the fields of kinase biology, cardiovascular disease, and drug discovery.

Quantitative Data Summary

The following tables summarize the key in vitro, cellular, and in vivo pharmacokinetic and efficacy data for this compound and its deuterated analog.

Table 1: In Vitro and Cellular Activity of this compound
ParameterValueNotes
WNK1 IC50 4 nMIn vitro enzyme assay.[1]
Cellular OSR1 Phosphorylation IC50 < 2 µMInhibition of OSR1 phosphorylation in a cellular context.[2][3]
Mechanism of Action Allosteric, ATP-noncompetitiveBinds to a site distinct from the ATP-binding pocket.[2][3]
Kinase Selectivity HighTested against a panel of 440 human kinases at 10 µM (2500-fold higher than its WNK1 IC50). Significant off-target inhibition was observed only against BTK and FER kinases, which are not known to be involved in blood pressure regulation.[2][3]
Table 2: In Vivo Data for a Deuterated Analog of this compound

A deuterated analog of this compound was developed to improve its pharmacokinetic properties. The following data were generated in a spontaneously hypertensive rat (SHR) model.

ParameterResultDosing
Pharmacokinetics Improved profile with lower clearance and a twofold increase in oral bioavailability compared to the parent compound.Not specified.
Systolic Blood Pressure Dose-dependent reduction.Ascending oral doses of 10, 30, or 100 mg/kg on successive days.[4]
Diuresis Dose-dependent increase in urine production.Ascending oral doses of 10, 30, or 100 mg/kg on successive days.[4]
Natriuresis & Kaliuresis Dose-dependent increase in urinary Na+ and K+ excretion.Ascending oral doses of 10, 30, or 100 mg/kg on successive days.[4]

Note: Specific pharmacokinetic parameters (Cmax, Tmax, half-life) for the parent this compound are not yet publicly available, with descriptions limited to "reasonable water solubility" and "relatively high microsomal clearance".[2][3]

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of this compound.

Cellular OSR1 Phosphorylation Assay (Western Blot)

This protocol is a general guideline for assessing the inhibition of WNK1-mediated OSR1 phosphorylation in a cellular context using Western blotting.

Materials:

  • HEK293 cells

  • Cell lysis buffer (supplemented with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-OSR1 (Ser325), anti-total OSR1, anti-WNK1, anti-pSPAK/OSR1 (Ser383/325), anti-GAPDH or other loading control.

  • Secondary antibody (HRP-conjugated)

  • PVDF membrane

  • ECL Western Blotting Substrate

  • This compound

Procedure:

  • Cell Culture and Treatment: Culture HEK293 cells to 70-80% confluency. Treat cells with varying concentrations of this compound for a predetermined time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or other suitable blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Data Analysis: Quantify the band intensities for phospho-OSR1 and total OSR1. Normalize the phospho-OSR1 signal to the total OSR1 signal to determine the extent of inhibition.

In Vivo Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a general procedure for evaluating the antihypertensive effects of WNK inhibitors in the SHR model.

Animals:

  • Male Spontaneously Hypertensive Rats (SHR), age-matched.

Materials:

  • This compound analog

  • Vehicle control

  • Oral gavage needles

  • Blood pressure measurement system (e.g., tail-cuff plethysmography)

  • Metabolic cages for urine and feces collection

Procedure:

  • Acclimatization: Acclimate the SHR to the housing facility and blood pressure measurement procedures for at least one week.

  • Baseline Measurements: Measure baseline systolic blood pressure for several days before the start of the treatment to establish a stable baseline.

  • Dosing: Administer the this compound analog or vehicle control orally via gavage. In the cited study, ascending doses were given on successive days.

  • Blood Pressure Monitoring: Measure systolic blood pressure at various time points after dosing.

  • Metabolic Cage Studies: House the rats in metabolic cages to collect 24-hour urine samples. Analyze the urine for volume, sodium, and potassium concentrations to assess diuresis, natriuresis, and kaliuresis.

  • Data Analysis: Compare the changes in blood pressure and urine parameters between the treated and vehicle control groups.

Kinase Selectivity Profiling

This protocol describes a general approach for assessing the selectivity of a kinase inhibitor against a large panel of kinases.

Methodology:

  • A common method for large-scale kinase profiling is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP onto a substrate peptide.

  • Alternatively, fluorescence-based assays can be used.

General Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and ATP to each well.

  • Inhibitor Addition: Add this compound at a high concentration (e.g., 10 µM) to the wells. Include a positive control (a known inhibitor for each kinase) and a negative control (vehicle).

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity using the appropriate detection method (e.g., scintillation counting for radiometric assays, fluorescence reading for fluorescence-based assays).

  • Data Analysis: Calculate the percent inhibition for each kinase in the presence of this compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

WNK Signaling Pathway and Point of Inhibition

WNK_Signaling_Pathway cluster_extracellular Extracellular/Stimuli cluster_cellular Cellular Cascade Angiotensin_II Angiotensin II WNK1 WNK1 Angiotensin_II->WNK1 Low_Cl Low [Cl-] Low_Cl->WNK1 SPAK_OSR1 SPAK/OSR1 WNK1->SPAK_OSR1 Phosphorylation (Activation) Wnk_IN_11 This compound Wnk_IN_11->WNK1 Inhibition NCC NCC SPAK_OSR1->NCC Phosphorylation (Activation) Ion_Reabsorption Na+ & Cl- Reabsorption NCC->Ion_Reabsorption In_Vivo_Workflow start Start: SHR Model Selection acclimatization Acclimatization & Baseline BP Measurement start->acclimatization dosing Oral Administration of this compound Analog or Vehicle acclimatization->dosing bp_monitoring Blood Pressure Monitoring (e.g., Tail-cuff) dosing->bp_monitoring metabolic_cages Metabolic Cage Housing (24h) dosing->metabolic_cages data_analysis Data Analysis: Compare Treatment vs. Vehicle bp_monitoring->data_analysis urine_analysis Urine Collection & Analysis (Volume, Na+, K+) metabolic_cages->urine_analysis urine_analysis->data_analysis end Conclusion on Antihypertensive Efficacy data_analysis->end Logical_Relationship Potency High In Vitro Potency (WNK1 IC50 = 4 nM) Cellular_Activity Cellular Target Engagement (Inhibits pOSR1) Potency->Cellular_Activity Selectivity High Kinase Selectivity In_Vivo_Efficacy In Vivo Efficacy (Blood Pressure Reduction) Selectivity->In_Vivo_Efficacy Potentially reduces off-target effects Mechanism Allosteric, ATP-Noncompetitive Mechanism->Selectivity Contributes to Cellular_Activity->In_Vivo_Efficacy

References

Methodological & Application

Wnk-IN-11 In Vitro Kinase Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for conducting in vitro kinase assays using Wnk-IN-11, a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases. This compound exhibits high potency against WNK1, with an IC50 of 4 nM[1][2]. This protocol outlines two common methodologies for assessing the inhibitory activity of this compound: a luminescence-based ADP detection assay and a microfluidic mobility shift assay. Furthermore, this guide includes data on the inhibitor's selectivity and recommendations for its preparation and handling.

Introduction

The With-No-Lysine (WNK) family of serine/threonine kinases are crucial regulators of ion homeostasis and blood pressure[3][4]. Dysregulation of WNK signaling is implicated in hypertension and other cardiovascular diseases, making these kinases attractive targets for therapeutic intervention. This compound is a highly selective, ATP-noncompetitive, allosteric inhibitor of WNK kinases[5]. Its mechanism of action, binding outside the conserved ATP pocket, contributes to its excellent selectivity profile[5]. These characteristics make this compound a valuable tool for studying WNK signaling and for the development of novel antihypertensive agents.

The following sections provide a summary of the inhibitory activity of this compound, detailed protocols for in vitro kinase assays, and diagrams illustrating the relevant signaling pathway and experimental workflows.

Data Presentation

The inhibitory potency of this compound against various WNK kinase isoforms is summarized in the table below. The data highlights the exceptional selectivity of this compound for WNK1.

Kinase TargetIC50 (nM)Selectivity vs. WNK1
WNK14-
WNK222857-fold
WNK440001000-fold

Data sourced from Axon Medchem and Cayman Chemical product information.[2][6]

WNK Signaling Pathway

The diagram below illustrates a simplified WNK signaling cascade, which plays a key role in regulating ion transport in response to osmotic stress. WNK kinases phosphorylate and activate downstream kinases OSR1 and SPAK, which in turn modulate the activity of ion co-transporters.

WNK_Signaling_Pathway cluster_membrane Cell Membrane Ion_Cotransporters Ion Co-transporters (e.g., NKCC1/2, NCC) Osmotic_Stress Osmotic Stress WNK_Kinases WNK Kinases (WNK1, WNK2, WNK3, WNK4) Osmotic_Stress->WNK_Kinases Activates OSR1_SPAK OSR1 / SPAK WNK_Kinases->OSR1_SPAK Phosphorylates & Activates OSR1_SPAK->Ion_Cotransporters Phosphorylates & Regulates Activity Wnk_IN_11 This compound Wnk_IN_11->WNK_Kinases Inhibits (Allosteric)

Caption: WNK Signaling Pathway Under Osmotic Stress.

Experimental Protocols

Two primary methods for in vitro kinase assays with this compound are detailed below. The ADP-Glo™ Kinase Assay is a widely used, robust method suitable for high-throughput screening, while the Microfluidic Mobility Shift Assay offers a sensitive alternative for detailed kinetic studies.

Protocol 1: ADP-Glo™ Luminescent Kinase Assay

This protocol is adapted from general ADP-Glo™ Kinase Assay procedures for WNK1[3][4][7].

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is stopped, and remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity[3][8].

Materials:

  • Recombinant human WNK1 enzyme

  • WNK1 substrate (e.g., OSR1 peptide or Myelin Basic Protein)

  • This compound (dissolved in 100% DMSO)[1][5]

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[3]

  • ATP

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. For a typical IC50 determination, a 10-point, 3-fold serial dilution starting from 1 µM is recommended.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the this compound dilution or DMSO (for control wells).

    • Add 2 µL of a solution containing the WNK1 enzyme and substrate in kinase buffer. The final concentration of the enzyme should be optimized for linear reaction kinetics.

    • To initiate the kinase reaction, add 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near its Km for WNK1.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes[3].

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luciferase reaction. Incubate at room temperature for 30 minutes[3].

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Microfluidic Mobility Shift Assay

This protocol is based on the principles of microfluidic mobility shift assays used for kinase inhibitor characterization[9][10][11].

Principle: This assay separates a fluorescently labeled peptide substrate from its phosphorylated product based on differences in their electrophoretic mobility in a microfluidic chip. The extent of phosphorylation is quantified by measuring the fluorescence of the substrate and product peaks[9].

Materials:

  • Recombinant human WNK1 enzyme

  • Fluorescently labeled WNK1 substrate peptide (e.g., FAM-labeled OSR1 peptide)

  • This compound (dissolved in 100% DMSO)

  • Reaction Buffer (e.g., 20 mM HEPES, pH 7.5, 1 mM MnCl₂, 0.01% Tween 20, 2 mM DTT)

  • ATP

  • Microfluidic mobility shift assay instrument (e.g., Caliper LabChip® EZ Reader) and corresponding chips and reagents.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO.

  • Reaction Mixture Preparation: In a microplate, prepare the reaction mixture containing the fluorescently labeled substrate peptide, ATP, and the this compound dilution or DMSO control in the reaction buffer.

  • Kinase Reaction Initiation: Add the WNK1 enzyme to the reaction mixture to start the reaction.

  • Real-time Monitoring or Endpoint Reading: The reaction can be monitored in real-time by the instrument, or the reaction can be stopped at a specific time point (e.g., by adding a stop solution containing EDTA) before analysis.

  • Microfluidic Separation and Detection: The instrument will automatically sample the reaction mixture from the plate, separate the substrate and product on the chip, and detect the fluorescence of each peak.

Data Analysis:

  • The instrument's software will calculate the percentage of substrate conversion to the product.

  • Calculate the percentage of inhibition for each this compound concentration.

  • Determine the IC50 value as described in Protocol 1.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro kinase assay to determine the IC50 of this compound.

In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) Start->Prepare_Reagents Prepare_Inhibitor_Dilutions Prepare this compound Serial Dilutions Start->Prepare_Inhibitor_Dilutions Set_Up_Assay_Plate Set Up Assay Plate (Add Inhibitor, Kinase, Substrate) Prepare_Reagents->Set_Up_Assay_Plate Prepare_Inhibitor_Dilutions->Set_Up_Assay_Plate Initiate_Reaction Initiate Reaction (Add ATP) Set_Up_Assay_Plate->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction_Detect Stop Reaction & Detect Signal (e.g., Add ADP-Glo Reagents) Incubate->Stop_Reaction_Detect Read_Plate Read Plate (Luminometer or Microfluidic Reader) Stop_Reaction_Detect->Read_Plate Analyze_Data Analyze Data (Calculate % Inhibition, Determine IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Kinase Assay Workflow.

Preparation and Handling of this compound

  • Solubility: this compound is soluble in DMSO[1][2][5]. Prepare a concentrated stock solution in 100% DMSO (e.g., 10 mM).

  • Storage: Store the solid compound at -20°C. The DMSO stock solution should be stored at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent effects on enzyme activity. Ensure that the DMSO concentration is consistent across all wells, including controls.

References

Application Notes: WNK-IN-11 OSR1 Phosphorylation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The With-No-Lysine (WNK) kinases are crucial regulators of ion homeostasis and cell volume, primarily through the phosphorylation and activation of the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive 1 (OSR1) kinases. The WNK-SPAK/OSR1 signaling cascade plays a significant role in various physiological processes, and its dysregulation has been implicated in hypertension. WNK-IN-11 is a potent and selective allosteric inhibitor of WNK1, offering a valuable tool for studying the physiological roles of the WNK signaling pathway and as a potential therapeutic agent. These application notes provide detailed protocols for assessing the inhibitory activity of this compound on OSR1 phosphorylation in both cellular and in vitro contexts.

WNK-OSR1 Signaling Pathway

Under conditions of cellular stress, such as hyperosmotic stress or low intracellular chloride, WNK1 is activated. Activated WNK1 then phosphorylates and activates OSR1. OSR1, in turn, phosphorylates and regulates the activity of various ion co-transporters, leading to changes in ion flux and cell volume. This compound acts as an allosteric inhibitor of WNK1, preventing the downstream phosphorylation of OSR1.

WNK_OSR1_Pathway Stress Cellular Stress (e.g., Hyperosmotic) WNK1 WNK1 Stress->WNK1 Activates pWNK1 pWNK1 (Active) WNK1->pWNK1 Autophosphorylation OSR1 OSR1 pWNK1->OSR1 Phosphorylates pOSR1 pOSR1 (Active) OSR1->pOSR1 Activation IonCoTransporters Ion Co-transporters pOSR1->IonCoTransporters Phosphorylates CellularResponse Cellular Response (Ion Homeostasis, Cell Volume Regulation) IonCoTransporters->CellularResponse WNK_IN_11 This compound WNK_IN_11->pWNK1 Inhibits (Allosteric)

Figure 1: WNK-OSR1 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound against WNK1 and its effect on OSR1 phosphorylation have been determined in various assays. The following table summarizes key quantitative data.

CompoundTargetAssay TypeIC50 / EC50Reference
This compound WNK1Enzymatic Assay4 nM[1][2][3][4]
WNK1Cellular OSR1 Phosphorylation (HEK293)0.352 µM[5]
WNK2Enzymatic Assay228 nM (57-fold selective over WNK1)[5]
WNK4Enzymatic Assay>4 µM (>1000-fold selective over WNK1)[5]

Note: IC50 (half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Two primary methods for assessing this compound's effect on OSR1 phosphorylation are detailed below: a cell-based Western blot assay and an in vitro kinase assay.

Protocol 1: Cell-Based OSR1 Phosphorylation Assay using Western Blot

This protocol describes the evaluation of this compound's ability to inhibit OSR1 phosphorylation in a cellular context.

WB_Workflow cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting cluster_3 Data Analysis A Seed cells (e.g., HEK293) in culture plates B Pre-treat with this compound (various concentrations) A->B C Stimulate with hyperosmotic agent (e.g., Sorbitol) B->C D Lyse cells and collect protein C->D E Quantify protein concentration (e.g., BCA assay) D->E F SDS-PAGE E->F G Transfer to PVDF membrane F->G H Block membrane G->H I Incubate with primary antibodies (anti-pOSR1, anti-total OSR1) H->I J Incubate with HRP-conjugated secondary antibody I->J K Detect with ECL substrate J->K L Image acquisition K->L M Densitometry analysis L->M N Normalize pOSR1 to total OSR1 M->N O Generate dose-response curve and calculate EC50 N->O

Figure 2: Workflow for Cell-Based OSR1 Phosphorylation Western Blot Assay.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells

  • Reagents:

    • This compound

    • Sorbitol

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

  • Antibodies:

    • Primary antibody: Rabbit anti-phospho-OSR1 (Ser325)

    • Primary antibody: Mouse anti-OSR1 (total)

    • Secondary antibody: HRP-conjugated anti-rabbit IgG

    • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Equipment:

    • Cell culture incubator

    • Electrophoresis and Western blot apparatus

    • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-incubate cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1 hour.

    • Stimulate the cells with a hyperosmotic agent, such as 0.5 M sorbitol, for 30 minutes to activate the WNK-OSR1 pathway.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-OSR1 and total OSR1 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-OSR1 and total OSR1 using densitometry software.

    • Normalize the phospho-OSR1 signal to the total OSR1 signal for each sample.

    • Plot the normalized phospho-OSR1 levels against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Protocol 2: In Vitro WNK1 Kinase Assay for OSR1 Phosphorylation

This protocol outlines a method to directly measure the inhibition of WNK1-mediated OSR1 phosphorylation in a purified system.

IVKA_Workflow cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis A Prepare reaction mixture: Kinase buffer, Recombinant WNK1, Recombinant inactive OSR1 B Add this compound (various concentrations) A->B C Initiate reaction with ATP (e.g., [γ-32P]ATP or cold ATP) B->C D Incubate at 30°C C->D E Terminate reaction D->E F SDS-PAGE and Autoradiography (for [γ-32P]ATP) E->F G ADP-Glo Assay (for cold ATP) E->G H LanthaScreen/HTRF (alternative) E->H I Quantify signal F->I G->I H->I J Generate dose-response curve and calculate IC50 I->J

Figure 3: Workflow for In Vitro WNK1 Kinase Assay.

Materials:

  • Recombinant Proteins:

    • Active recombinant WNK1

    • Kinase-inactive recombinant OSR1 (as substrate)

  • Reagents:

    • This compound

    • Kinase assay buffer

    • ATP (either [γ-32P]ATP for radioactive detection or unlabeled ATP for non-radioactive methods)

    • Magnesium chloride (MgCl2)

  • Detection System (choose one):

    • Radioactive: Phosphor screen and imager

    • Non-radioactive (Luminescence): ADP-Glo™ Kinase Assay kit (Promega)

    • Non-radioactive (TR-FRET): LanthaScreen™ or HTRF® assay components

Procedure:

  • Reaction Setup:

    • In a microplate, combine the kinase assay buffer, active recombinant WNK1, and kinase-inactive OSR1 substrate.

    • Add varying concentrations of this compound or a vehicle control.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP and MgCl2.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • For Radioactive Assay:

      • Terminate the reaction by adding SDS-PAGE sample buffer.

      • Separate the proteins by SDS-PAGE.

      • Expose the gel to a phosphor screen and visualize the phosphorylated OSR1 band using an imager.

    • For ADP-Glo™ Assay:

      • Follow the manufacturer's protocol to terminate the kinase reaction and deplete the remaining ATP.

      • Add the detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

      • Measure the luminescence signal, which is proportional to kinase activity.

  • Data Analysis:

    • Quantify the signal for each concentration of this compound.

    • Plot the kinase activity against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

High-Throughput Screening (HTS) Considerations

For screening large compound libraries, time-resolved fluorescence resonance energy transfer (TR-FRET) assays such as LanthaScreen™ (Thermo Fisher Scientific) or HTRF® (Cisbio) are highly suitable. These homogeneous (no-wash) assays offer high sensitivity and are amenable to automation. The general principle involves using a europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase. Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.

Conclusion

The provided protocols offer robust methods for characterizing the inhibitory effect of this compound on OSR1 phosphorylation. The cell-based Western blot assay provides valuable information on the compound's activity in a physiological context, while the in vitro kinase assay allows for the direct measurement of enzyme inhibition. The choice of assay will depend on the specific research question and available resources. For high-throughput applications, TR-FRET-based assays are recommended.

References

Application Notes and Protocols: Wnk-IN-11 for NK Cell Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Natural Killer (NK) cells are cytotoxic lymphocytes of the innate immune system, playing a critical role in the early defense against viral infections and cancer through the destruction of transformed or stressed cells.[1][2][3] The activation of NK cell effector functions is regulated by a complex balance of signals from activating and inhibitory receptors on the cell surface.[1][4] With-no-lysine (WNK) kinases are a family of serine/threonine kinases (WNK1-4) that are crucial regulators of ion homeostasis and cellular osmoregulation.[5][6][7][8] The WNK signaling pathway, which includes downstream kinases like OSR1 and SPAK, modulates the activity of ion cotransporters.[5][7]

Wnk-IN-11 is a potent, selective, and orally active allosteric inhibitor of WNK1 kinase, with an IC50 of 4 nM.[9] Recent studies have revealed that the catalytic activity of WNK kinases is essential for multiple aspects of NK cell physiology.[5][6] Pharmacological inhibition of WNK kinases using this compound has been shown to negatively impact NK cell function, making it a valuable chemical probe for studying NK cell biology and a potential consideration in therapeutic contexts.[5][6][7]

These application notes provide a detailed protocol for assessing the impact of this compound on NK cell-mediated cytotoxicity and summarize the key effects of WNK kinase inhibition on NK cell function.

Mechanism of Action of this compound in NK Cells

WNK kinases, particularly WNK1, play a constitutive role in maintaining the cellular osmotic homeostasis in activated NK cells.[5] They achieve this by activating downstream kinases OSR1 and SPAK, which in turn phosphorylate and activate solute carrier family 12 (SLC12) ion cotransporters.[5][7] This signaling cascade is critical for regulating NK cell volume, motility, and cytolytic activity.

This compound, as a specific WNK1 inhibitor, disrupts this pathway. Inhibition of WNK1 with this compound leads to a significant decrease in IL-2-activated NK cell volume, impairs their migratory capacity, and reduces their cytolytic function.[5][6][10] Furthermore, WNK kinase inhibition has been shown to induce autophagy by activating AMPK and inhibiting mTOR signaling, and to increase the phosphorylation of Akt and c-Myc.[5][6][10]

cluster_0 WNK1 Signaling Pathway cluster_1 Effects of this compound WNK1 WNK1 Kinase SPAK_OSR1 SPAK / OSR1 WNK1->SPAK_OSR1 Activates mTOR mTOR Signaling WNK1->mTOR Inhibits AMPK AMPK Signaling WNK1->AMPK Activates Ion_Cotransporters SLC12 Ion Cotransporters (e.g., NKCC1) SPAK_OSR1->Ion_Cotransporters Activates Homeostasis Cell Volume & Ion Homeostasis NK Cell Motility & Cytotoxicity Ion_Cotransporters->Homeostasis Maintains Wnk_IN_11 This compound Wnk_IN_11->WNK1 Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits AMPK->Autophagy Induces

Caption: Mechanism of this compound action on the WNK1 signaling pathway in NK cells.

Data Presentation: Effects of this compound on NK Cell Function

Quantitative data from studies investigating this compound demonstrate its significant impact on NK cell physiology. The following table summarizes these findings.[5]

Parameter MeasuredCell TypeInhibitor & ConcentrationObserved EffectReference
Cell Volume IL-2-activated mouse NK cellsThis compound (10 µM)Significant decrease in cell volume[5][10]
Cytolytic Activity IL-2-activated mouse NK cellsThis compound (10 µM)Significant decrease in cytotoxicity against B16-F10, Yac-1, and RMA-S target cells[5]
Cell Migration IL-2-activated mouse NK cellsThis compound (10 µM)Significant decrease in chemotaxis toward CCL5[5]
Signaling Pathways IL-2-activated mouse NK cellsThis compound (10 µM)Inhibition of mTOR signaling, activation of AMPK signaling, increased phosphorylation of Akt (S473)[5][10]

Experimental Protocol: NK Cell Cytotoxicity Assay (Calcein-AM Release)

This protocol describes a non-radioactive cytotoxicity assay to measure the effect of this compound on the ability of NK cells (effector cells) to lyse target tumor cells. The assay is based on the retention of the fluorescent dye Calcein-AM by live cells.

Materials and Reagents
  • Effector Cells: Primary NK cells or NK cell lines (e.g., NK-92).

  • Target Cells: A tumor cell line sensitive to NK cell lysis (e.g., K562).[11]

  • This compound (Selleck Chemicals or equivalent).[9]

  • Calcein-AM (Thermo Fisher Scientific or equivalent).[12]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Dimethyl Sulfoxide (DMSO, sterile).

  • 96-well V-bottom or U-bottom plates.

  • Fluorescence plate reader (485 nm excitation / 530 nm emission).

  • Lysis Buffer (e.g., 2% Triton X-100 in PBS).

Experimental Workflow Diagram

cluster_prep Cell Preparation cluster_assay Cytotoxicity Assay cluster_readout Data Acquisition & Analysis prep_target 1. Prepare & Count Target Cells (e.g., K562) stain_target 2. Stain Target Cells with Calcein-AM (15 µM, 30 min) prep_target->stain_target wash_target 3. Wash Target Cells Twice to Remove Excess Dye stain_target->wash_target plate_cells 6. Plate Stained Target Cells (e.g., 5x10³ cells/well) wash_target->plate_cells prep_effector 4. Prepare & Count Effector NK Cells treat_effector 5. Pre-treat NK Cells with This compound (e.g., 10 µM) or DMSO Vehicle Control for 1h prep_effector->treat_effector add_effectors 7. Add Treated Effector Cells at various E:T Ratios (e.g., 50:1, 25:1, 12.5:1) plate_cells->add_effectors treat_effector->add_effectors setup_controls 8. Set Up Controls: - Spontaneous Release (Targets only) - Maximum Release (Targets + Lysis Buffer) add_effectors->setup_controls incubate 9. Centrifuge Plate Briefly & Incubate for 2-4 hours at 37°C setup_controls->incubate centrifuge_final 10. Centrifuge Plate (e.g., 450 x g, 5 min) incubate->centrifuge_final transfer_supernatant 11. Transfer Supernatant to a Black 96-well Plate centrifuge_final->transfer_supernatant read_fluorescence 12. Measure Fluorescence (Ex: 485 nm, Em: 530 nm) transfer_supernatant->read_fluorescence calculate_lysis 13. Calculate % Specific Lysis read_fluorescence->calculate_lysis

Caption: Workflow for the Calcein-AM based NK cell cytotoxicity assay with this compound.
Step-by-Step Protocol

Part 1: Preparation of Target Cells

  • Culture target cells (e.g., K562) to a healthy, logarithmic growth phase.

  • Harvest and count the cells. Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in complete medium.[12]

  • Add Calcein-AM to the cell suspension to a final concentration of 15 µM.[12]

  • Incubate for 30 minutes at 37°C, protected from light, with occasional mixing.[12][13]

  • Wash the cells twice with 5-10 mL of complete medium to remove any extracellular Calcein-AM. Centrifuge at 160 x g for 3 minutes for each wash.[3]

  • Resuspend the final cell pellet in complete medium to a concentration of 1 x 10⁵ cells/mL (for plating 5,000 cells in 50 µL).[12]

Part 2: Preparation and Treatment of Effector Cells

  • Culture and harvest effector NK cells. If using primary NK cells, they should be activated (e.g., with IL-2) as this compound's effects have been characterized in this state.[5]

  • Count the cells and adjust the concentration to prepare for the desired Effector:Target (E:T) ratios. For a starting E:T ratio of 50:1, you will need 2.5 x 10⁵ cells per well.

  • Prepare working solutions of this compound in complete medium. A final concentration of 10 µM has been shown to be effective.[5] Remember to prepare a vehicle control using the same final concentration of DMSO.

  • Pre-treat the effector cells by incubating them with this compound or vehicle control for 1 hour at 37°C.[5]

Part 3: Assay Setup and Incubation

  • In a 96-well V-bottom plate, add 50 µL of the Calcein-AM-labeled target cell suspension to each well (5,000 cells/well).

  • Prepare assay controls in triplicate:

    • Spontaneous Release: 50 µL target cells + 100 µL medium.

    • Maximum Release: 50 µL target cells + 100 µL medium with 2% Triton X-100.

  • Add 50 µL of the pre-treated effector cells to the experimental wells at various E:T ratios (e.g., 50:1, 25:1, 12.5:1). Perform serial dilutions of the effector cells to achieve this.[12]

  • Bring the final volume in all wells to 150 µL with complete medium.

  • Centrifuge the plate at 50 x g for 2 minutes to facilitate cell-to-cell contact.

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

Part 4: Data Acquisition and Analysis

  • After incubation, centrifuge the plate at 450 x g for 5 minutes to pellet the cells.[3]

  • Carefully transfer 100 µL of the supernatant from each well to a new black, flat-bottom 96-well plate.

  • Measure the fluorescence (RFU) of the released calcein in the supernatant using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Calculate the percentage of specific lysis using the following formula:

    % Specific Lysis = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100

NK Cell Activation and Cytotoxicity Signaling Pathway

NK cell-mediated cytotoxicity is initiated when activating receptors on the NK cell surface engage with their corresponding ligands on a target cell.[1] This interaction triggers a downstream signaling cascade involving protein tyrosine kinases (PTKs), adaptor proteins, and second messengers.[1][2] Key events include the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs), activation of kinases like Syk and ZAP70, and subsequent activation of pathways including the PI3K-Akt and MAPK pathways.[14] This signaling culminates in the polarization of the microtubule-organizing center (MTOC) and the release of cytotoxic granules containing perforin and granzymes at the immunological synapse, leading to target cell apoptosis.[2][15]

cluster_membrane Immunological Synapse cluster_cytoplasm Intracellular Signaling Cascade cluster_effector Effector Function Activating_Receptors Activating Receptors (e.g., NKG2D, NCRs) Target_Ligands Target Cell Ligands Activating_Receptors->Target_Ligands Engagement ITAM_Phospho ITAM Phosphorylation Activating_Receptors->ITAM_Phospho Kinase_Cascade Kinase Cascade (Syk, ZAP70, PI3K, etc.) ITAM_Phospho->Kinase_Cascade Signal_Transduction Signal Transduction (Ca²⁺ flux, MAPK, etc.) Kinase_Cascade->Signal_Transduction MTOC_Polarization MTOC Polarization Signal_Transduction->MTOC_Polarization Granule_Exocytosis Cytotoxic Granule Exocytosis MTOC_Polarization->Granule_Exocytosis Target_Lysis Target Cell Apoptosis (Perforin/Granzyme) Granule_Exocytosis->Target_Lysis

Caption: Simplified signaling pathway for NK cell activation and cytotoxicity.

Conclusion

The WNK1 kinase inhibitor, this compound, serves as a critical tool for dissecting the role of ion homeostasis and osmoregulation in NK cell function. As demonstrated, inhibition of WNK1 significantly impairs the cytotoxic capabilities of NK cells, highlighting the WNK signaling pathway as a fundamental component of NK cell biology.[5][6][7] The provided protocols and data offer a framework for researchers to reliably investigate the effects of this compound and other WNK inhibitors on NK cell-mediated cytotoxicity, contributing to a deeper understanding of immune regulation and potential therapeutic strategies.

References

Wnk-IN-11 In Vivo Administration in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wnk-IN-11 is a potent and selective, orally active allosteric inhibitor of With-No-Lysine (WNK) kinases, with a primary target of WNK1 (IC50 = 4 nM)[1][2][3][4]. The WNK kinase signaling cascade is a critical regulator of electrolyte homeostasis and blood pressure, primarily through its modulation of ion co-transporters in the kidney[5]. This pathway's overactivation is implicated in certain forms of hypertension, making WNK kinases attractive therapeutic targets[5][6]. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in rodent models of hypertension, based on available preclinical data.

WNK Signaling Pathway

The WNK kinases (WNK1-4) are serine-threonine kinases that act as upstream regulators of the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases. Activated SPAK/OSR1, in turn, phosphorylate and activate cation-chloride cotransporters such as the sodium-chloride cotransporter (NCC) and the sodium-potassium-chloride cotransporter (NKCC2) in the distal nephron of the kidney. This phosphorylation cascade enhances salt reabsorption, leading to increased blood volume and, consequently, elevated blood pressure. This compound, by allosterically inhibiting WNK1, disrupts this signaling cascade, leading to decreased salt reabsorption and a reduction in blood pressure.

WNK_Signaling_Pathway cluster_stimuli Physiological Stimuli cluster_kinase_cascade Kinase Cascade cluster_transporter Ion Transporter cluster_effect Physiological Effect Low Salt Intake Low Salt Intake WNK1 WNK1 Low Salt Intake->WNK1 Angiotensin II Angiotensin II Angiotensin II->WNK1 SPAK_OSR1 SPAK / OSR1 WNK1->SPAK_OSR1 Phosphorylates & Activates NCC_NKCC2 NCC / NKCC2 SPAK_OSR1->NCC_NKCC2 Phosphorylates & Activates SaltReabsorption Increased Salt Reabsorption NCC_NKCC2->SaltReabsorption BloodPressure Increased Blood Pressure SaltReabsorption->BloodPressure Wnk_IN_11 This compound Wnk_IN_11->WNK1 Inhibits

WNK signaling pathway and the inhibitory action of this compound.

Data Presentation

In Vitro Potency and Selectivity of this compound
TargetIC50SelectivityReference
WNK14 nM-[2][3][4]
WNK2-57-fold vs WNK1[4]
WNK4-1000-fold vs WNK1[4]
Kinase Panel (440)>10 µMHigh selectivity[7]
In Vivo Pharmacokinetics and Efficacy of this compound and Analogs
CompoundAnimal ModelDose & RouteKey FindingsReference
This compoundRatNot specifiedLow oral bioavailability, moderate clearance.[6]
This compound-d3Sprague-Dawley Rat1.5 mg/kg, p.o.Improved PK profile, 2-fold increase in oral bioavailability.[8][9]
This compound-d3FVB Mice30 mg/kg, p.o.Significant reduction in systolic blood pressure.[8][9]
This compound-d3FVB Mice10-100 mg/kg, p.o.Dose-dependent increase in diuresis, natriuresis, and kaliuresis.[8][9]
Optimized AnalogSpontaneously Hypertensive Rat (SHR)10, 30, 100 mg/kg, p.o.Dose-dependent reduction in systolic blood pressure and increased diuresis.[10]

Experimental Protocols

General Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Animal_Acclimation Animal Acclimation (e.g., SHR, WNK1 Transgenic Mice) Baseline_Measurement Baseline BP Measurement (e.g., Telemetry, Tail-cuff) Animal_Acclimation->Baseline_Measurement Dosing Oral Administration (p.o.) (Vehicle vs. This compound) Baseline_Measurement->Dosing Compound_Formulation This compound Formulation Compound_Formulation->Dosing BP_Monitoring Continuous BP Monitoring Dosing->BP_Monitoring Urine_Collection Urine Collection (Metabolic Cages) Dosing->Urine_Collection PK_Sampling Pharmacokinetic Sampling (Optional) Dosing->PK_Sampling Data_Analysis Data Analysis (BP, Urine Volume, Electrolytes) BP_Monitoring->Data_Analysis Urine_Collection->Data_Analysis PK_Sampling->Data_Analysis

General experimental workflow for this compound in vivo studies.
Protocol 1: Preparation of this compound Formulation for Oral Administration

Objective: To prepare a homogenous and stable formulation of this compound suitable for oral gavage in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Corn Oil

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

Procedure (Aqueous Formulation)[7]:

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. For example, to achieve a final concentration of 4 mg/mL in the vehicle, a more concentrated initial stock in DMSO is required.

  • Vehicle Preparation: The vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

  • Solubilization: a. Sequentially add the solvents. Start by adding the required volume of the this compound DMSO stock to the PEG300. Vortex until the solution is clear. b. Add the Tween 80 to the DMSO/PEG300 mixture and vortex thoroughly until clear. c. Finally, add the saline to the mixture and vortex until a homogenous solution is formed. d. If necessary, use sonication to aid dissolution[7].

  • Final Concentration: Adjust the initial amount of this compound to achieve the desired final concentration (e.g., 3 mg/mL for a 10 mL/kg dosing volume to deliver 30 mg/kg).

  • Storage and Use: This formulation should be prepared fresh and used immediately for optimal results[1][7].

Procedure (Oil-based Formulation)[1]:

  • Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 16.4 mg/mL)[1].

  • Dilution: Add 50 µL of the clear DMSO stock solution to 950 µL of corn oil to prepare a 1 mL working solution.

  • Mixing: Mix thoroughly by vortexing.

  • Use: The mixed solution should be used immediately[1].

Protocol 2: Efficacy Evaluation in a Hypertensive Rodent Model

Objective: To assess the effect of orally administered this compound on blood pressure and renal function in a relevant rodent model of hypertension (e.g., Spontaneously Hypertensive Rat or a WNK1 transgenic mouse model).

Animal Models:

  • Spontaneously Hypertensive Rats (SHR): A common model for essential hypertension.

  • FVB Mice: Used for evaluating diuretic and natriuretic effects[8][9].

  • WNK1 Transgenic Mice: Mice overexpressing human WNK1, which recapitulate the hypertensive phenotype of Familial Hyperkalemic Hypertension[10].

Procedure:

  • Animal Acclimation: Acclimate animals to housing conditions for at least one week. If using tail-cuff for blood pressure, acclimate animals to the restraint and procedure for several days prior to the study. For telemetry, allow for surgical recovery as per standard protocols.

  • Baseline Measurements: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate for 2-3 consecutive days before dosing.

  • Randomization: Randomize animals into vehicle control and treatment groups (e.g., n=8-10 per group).

  • Administration:

    • Administer this compound or vehicle via oral gavage (p.o.).

    • Dosage: Based on available data, effective doses range from 10 to 100 mg/kg[8][9][10]. A dose of 30 mg/kg has been shown to significantly reduce SBP in mice[8][9].

    • Dosing Volume: Typically 5-10 mL/kg.

  • Blood Pressure Monitoring:

    • Telemetry (Gold Standard): Continuously record blood pressure and heart rate throughout the study.

    • Tail-Cuff Plethysmography: Measure blood pressure at specified time points post-dose (e.g., 2, 4, 6, 8, and 24 hours).

  • Diuresis and Natriuresis Assessment:

    • House animals in metabolic cages for urine collection over a defined period (e.g., 24 hours post-dose).

    • Measure total urine volume.

    • Analyze urine for electrolyte concentrations (Na+, K+) using a flame photometer or ion-selective electrodes.

  • Data Analysis: Compare the changes in blood pressure, urine volume, and electrolyte excretion between the this compound treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Safety and Toxicology

While detailed toxicology studies for this compound are not extensively published in the reviewed literature, it is noted that related WNK inhibitors, such as WNK463, have been associated with toxicity at higher doses effective for hypertension[11]. Researchers should conduct appropriate safety and tolerability studies, including monitoring for clinical signs, body weight changes, and, if necessary, clinical chemistry and histopathology, especially in chronic administration paradigms. The observed kaliuresis (potassium excretion) at higher doses suggests that serum electrolyte monitoring is a critical safety consideration[8][9].

References

Application Notes and Protocols: Utilizing Wnk-IN-11 to Investigate Ion Transport in Kidney Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The With-No-Lysine (WNK) family of serine/threonine kinases plays a pivotal role in the regulation of ion transport in the kidney, thereby influencing blood pressure and electrolyte homeostasis. The WNK signaling pathway, primarily through the activation of SPAK (Ste20-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1), modulates the activity of key ion transporters, including the Na-Cl cotransporter (NCC) and the renal outer medullary potassium channel (ROMK). Dysregulation of this pathway is implicated in hereditary hypertension. Wnk-IN-11 is a potent and selective, allosteric inhibitor of WNK1 kinase, making it a valuable tool for dissecting the physiological and pathological roles of the WNK signaling cascade in renal ion transport.

This compound exhibits high selectivity for WNK1, with a reported IC50 of 4 nM in cell-free assays. Its selectivity over other WNK isoforms and a broader panel of kinases makes it a precise pharmacological tool to probe WNK1-dependent processes.[1] This document provides detailed application notes and protocols for utilizing this compound to study its effects on NCC and ROMK in kidney cell models.

Mechanism of Action

This compound functions as an allosteric inhibitor of WNK kinases. The WNK-SPAK/OSR1-NCC signaling cascade is a key pathway in the distal convoluted tubule (DCT) of the kidney, regulating sodium reabsorption. WNK1 and WNK4 phosphorylate and activate SPAK and OSR1, which in turn phosphorylate and activate NCC.[1][2] By inhibiting WNK1, this compound is expected to decrease the phosphorylation and activity of SPAK/OSR1, leading to a subsequent reduction in NCC phosphorylation and sodium transport. The regulation of ROMK by WNK1 is more complex, involving both kinase-dependent and -independent mechanisms that can lead to the channel's endocytosis and reduced activity at the cell surface.[3][4][5] Inhibition of WNK1 by this compound is therefore hypothesized to alleviate this inhibition, potentially increasing ROMK activity.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and the broader WNK signaling pathway on key components of ion transport in kidney cells.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)Assay TypeReference
WNK14Cell-free[1]
OSR1 (downstream target)<2000In-cell (HEK293)[1]

Table 2: Effects of WNK Inhibition on Ion Transporter Phosphorylation and Activity

Cell LineInhibitor (Concentration)TargetEffectAssayReference
HEK293This compound (dose-dependent)pOSR1InhibitionWestern Blot[1]
mpkCCDc14WNK463 (pan-WNK inhibitor, 1 µM)TRPV4 activityInhibitionCalcium imaging

Note: Direct quantitative data for this compound on NCC phosphorylation and ROMK activity in kidney cells is not yet widely published. The data presented for OSR1 phosphorylation in HEK293 cells suggests a likely downstream effect on NCC. The effects of the pan-WNK inhibitor WNK463 on a related ion channel in a kidney cell line provide a basis for expected outcomes.

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on NCC Phosphorylation in mpkDCT Cells

This protocol describes how to assess the dose-dependent and time-course effects of this compound on the phosphorylation of the Na-Cl cotransporter (NCC) in a mouse distal convoluted tubule cell line (mpkDCT).

Materials:

  • mpkDCT cells

  • Complete growth medium (e.g., DMEM/F12 supplemented with 5% FBS, 5 µg/ml insulin, 50 nM dexamethasone, 60 nM selenium, 5 µg/ml transferrin, 1 nM triiodothyronine, and penicillin/streptomycin)

  • This compound (stock solution in DMSO)

  • Low-chloride hypotonic solution (for stimulation of WNK pathway, if desired)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-total NCC, anti-phospho-NCC (e.g., pT53/T58), anti-SPAK/OSR1, anti-phospho-SPAK/OSR1 (pS373/pS325), and anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture mpkDCT cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO2. Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells in a serum-free medium for 4-6 hours prior to treatment.

  • This compound Treatment (Dose-Response):

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO vehicle control.

    • Replace the medium with the this compound containing medium and incubate for a fixed time (e.g., 2 hours).

  • This compound Treatment (Time-Course):

    • Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Stimulation (Optional): To enhance the WNK signaling pathway for inhibition studies, cells can be stimulated with a low-chloride hypotonic solution for 15-30 minutes before lysis.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and sample buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and compare the treated samples to the vehicle control.

Protocol 2: Electrophysiological Measurement of ROMK Channel Activity Using Patch-Clamp

This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on ROMK channel currents in a suitable kidney cell line (e.g., HEK293 cells stably expressing ROMK or primary cultured collecting duct cells).

Materials:

  • Kidney cells expressing ROMK channels

  • This compound (stock solution in DMSO)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution (e.g., in mM: 145 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH)

  • Intracellular (pipette) solution (e.g., in mM: 145 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 ATP, 0.1 GTP, pH 7.2 with KOH)

  • Data acquisition and analysis software

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording and allow them to adhere.

  • This compound Incubation: Incubate the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours) prior to recording.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Patch-Clamp Recording:

    • Mount the coverslip in the recording chamber and perfuse with the extracellular solution.

    • Establish a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit ROMK currents.

    • Record the resulting currents.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +40 mV) for each cell.

    • Calculate the current density by dividing the current amplitude by the cell capacitance.

    • Compare the current densities between this compound-treated and vehicle-treated cells using appropriate statistical tests.

Mandatory Visualizations

Signaling Pathway of WNK1 in the Regulation of NCC

WNK1_NCC_Pathway cluster_extracellular Lumen cluster_cell Distal Convoluted Tubule Cell Lumen_Na Na+ NCC NCC Lumen_Na->NCC Lumen_Cl Cl- Lumen_Cl->NCC WNK1 WNK1 SPAK_OSR1 SPAK/OSR1 WNK1->SPAK_OSR1 Phosphorylation (Activation) SPAK_OSR1->NCC Phosphorylation (Activation) Cell_Na Na+ NCC->Cell_Na Ion Transport Cell_Cl Cl- NCC->Cell_Cl Ion Transport Wnk_IN_11 This compound Wnk_IN_11->WNK1 Inhibition

Caption: WNK1-mediated signaling cascade leading to NCC activation and its inhibition by this compound.

Experimental Workflow for Assessing NCC Phosphorylation

NCC_Phosphorylation_Workflow start Seed mpkDCT cells treatment Treat with this compound (Dose-response or Time-course) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification western_blot Western Blot Analysis (pNCC, tNCC, pSPAK, tSPAK) quantification->western_blot analysis Densitometric Analysis western_blot->analysis

Caption: Workflow for analyzing the effect of this compound on NCC phosphorylation in kidney cells.

Logical Relationship of WNK1 and ROMK Regulation

WNK1_ROMK_Regulation WNK1 WNK1 ROMK_Endocytosis ROMK Endocytosis WNK1->ROMK_Endocytosis Stimulation ROMK_Activity ROMK Activity ROMK_Endocytosis->ROMK_Activity Decrease Wnk_IN_11 This compound Wnk_IN_11->WNK1 Inhibition

Caption: Proposed mechanism of WNK1-mediated inhibition of ROMK activity and its reversal by this compound.

References

Application Notes and Protocols: Wnk-IN-11 in Cancer Cell Migration Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that have emerged as critical regulators of various cellular processes, including ion homeostasis, cell volume control, and signaling pathways implicated in cancer progression.[1] Notably, WNK1 has been identified as a key player in promoting cancer cell migration, invasion, and metastasis, making it a promising therapeutic target.[2][3] Wnk-IN-11 is a potent and selective allosteric inhibitor of WNK kinases, with a reported IC50 of 4 nM for the WNK1 enzyme.[4] These application notes provide a comprehensive overview of the use of this compound in studying cancer cell migration, including detailed experimental protocols and a summary of its effects on key signaling pathways.

Mechanism of Action

WNK1 promotes cancer cell migration and invasion primarily through the activation of its downstream kinases, Oxidative Stress Responsive Kinase 1 (OSR1) and STE20/SPS1-related proline/alanine-rich kinase (SPAK).[1][5] This signaling cascade influences the expression and activity of key proteins involved in the Epithelial-to-Mesenchymal Transition (EMT), a crucial process for cancer cell dissemination. Inhibition of WNK1 with compounds like this compound has been shown to reverse these effects, leading to a reduction in the migratory and invasive potential of cancer cells. Specifically, WNK1 inhibition can lead to decreased expression of mesenchymal markers such as N-cadherin and the transcription factors Snail and Slug, and in some cases, an increase in the epithelial marker E-cadherin.[4] Furthermore, the WNK1 signaling axis has been linked to the regulation of the receptor tyrosine kinase AXL, a known driver of metastasis.[2]

Data Presentation

The following table summarizes the quantitative data available for WNK inhibitors in the context of cell migration and kinase activity. While specific IC50 values for this compound in cancer cell migration assays are not yet widely published, the data for related WNK inhibitors and its enzymatic activity provide a strong rationale for its use in these studies.

Inhibitor Target Assay Cell Line/System IC50 / Concentration Observed Effect Reference
This compoundWNK1Cell-free enzyme assay-4 nMPotent inhibition of WNK1 kinase activity
This compoundWNK kinasesOSR1 phosphorylation assay-< 2 µMInhibition of downstream kinase phosphorylation[6]
This compoundWNK kinasesNK cell motilityIL-2-activated NK cellsNot specifiedSignificantly decreased motility[7][8]
WNK463WNK kinasesCell MigrationMDA-MB-231 (Breast Cancer)Not specifiedAttenuated migration[1]
WNK463WNK1OSR1 phosphorylationBiochemical assay41 nMInhibition of substrate phosphorylation[1]
WNK463WNK1OSR1 phosphorylationHEK293 cells106 nMInhibition of substrate phosphorylation in cells[1]

Experimental Protocols

Detailed methodologies for key experiments to investigate the effect of this compound on cancer cell migration are provided below.

Wound Healing (Scratch) Assay

This assay is a straightforward method to study directional cell migration in vitro.[9]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, BT-549)

  • 12-well or 24-well tissue culture plates

  • Complete growth medium

  • Serum-free or low-serum medium

  • This compound (stock solution in DMSO)[3]

  • DMSO (vehicle control)

  • Sterile 200 µL pipette tips or a scratcher tool

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Protocol:

  • Seed cells in a 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Once confluent, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh low-serum medium containing the desired concentration of this compound or DMSO as a vehicle control. A starting concentration range of 1-10 µM can be tested based on related compounds.[1]

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) at the same position.

  • Quantify the wound area at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure relative to the 0-hour time point.

Transwell Migration (Boyden Chamber) Assay

This assay assesses the chemotactic migration of cells through a porous membrane.[10]

Materials:

  • Transwell inserts (e.g., 8 µm pore size for 24-well plates)

  • Cancer cell line of interest

  • Serum-free medium

  • Complete growth medium (as a chemoattractant)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Cotton swabs

  • Methanol or paraformaldehyde for fixation

  • Crystal violet solution for staining

Protocol:

  • Pre-treat the cancer cells with this compound or DMSO in serum-free medium for a specified time (e.g., 2-4 hours).

  • Add complete growth medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

  • Seed the pre-treated cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber of the Transwell insert.

  • Incubate the plate at 37°C for a period that allows for migration but not proliferation (e.g., 12-24 hours, cell-line dependent).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

Western Blot Analysis of EMT Markers

This protocol is used to assess changes in the expression of key proteins involved in EMT upon treatment with this compound.[6][11]

Materials:

  • Cancer cells treated with this compound or DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against: N-cadherin, E-cadherin, Snail, Slug, Vimentin, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

Signaling Pathways and Experimental Workflows

WNK1_Signaling_Pathway cluster_inhibition Inhibition cluster_pathway WNK1 Signaling Cascade cluster_outcome Cellular Outcome Wnk_IN_11 This compound WNK1 WNK1 Wnk_IN_11->WNK1 Inhibits Reduced_Migration Reduced Cell Migration & Invasion Wnk_IN_11->Reduced_Migration OSR1_SPAK OSR1/SPAK WNK1->OSR1_SPAK Activates AXL AXL WNK1->AXL Promotes Expression EMT_TFs Snail, Slug OSR1_SPAK->EMT_TFs Activates Mesenchymal N-cadherin, Vimentin (Mesenchymal Markers) EMT_TFs->Mesenchymal Increases Expression Epithelial E-cadherin (Epithelial Marker) EMT_TFs->Epithelial Decreases Expression Migration Increased Cell Migration & Invasion Mesenchymal->Migration Epithelial->Migration Inhibits AXL->Migration

Caption: WNK1 signaling pathway in cancer cell migration and its inhibition by this compound.

Wound_Healing_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cells to form a confluent monolayer B Create a scratch in the monolayer A->B C Wash to remove detached cells B->C D Add medium with this compound or DMSO (control) C->D E Image at 0h and subsequent time points D->E F Measure wound area E->F G Calculate % wound closure F->G

Caption: Experimental workflow for the wound healing (scratch) assay.

Transwell_Migration_Workflow cluster_prep Preparation cluster_incubation Incubation & Staining cluster_analysis Analysis A Pre-treat cells with This compound or DMSO C Seed treated cells in serum-free medium in the Transwell insert A->C B Add chemoattractant to lower chamber B->C D Incubate to allow migration C->D E Remove non-migrated cells D->E F Fix and stain migrated cells E->F G Count migrated cells or quantify by absorbance F->G

Caption: Experimental workflow for the Transwell migration assay.

References

Application Note: Preparation and Storage of Wnk-IN-11 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Wnk-IN-11 is a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases, with a reported IC₅₀ of 4 nM for WNK1.[1][2] It is a valuable tool for studying the WNK signaling pathway, which is crucial for regulating electrolyte homeostasis and blood pressure.[3] Accurate and reproducible experimental results depend on the correct preparation and storage of this compound stock solutions. This document provides a detailed protocol and best practices for handling this compound.

Physicochemical and Solubility Data

Proper dissolution is critical for creating accurate stock concentrations. This compound is insoluble in water but shows good solubility in dimethyl sulfoxide (DMSO).[2][4] It is highly recommended to use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[2][5]

PropertyValueSource(s)
Molecular Weight 462.4 g/mol [1][2][5][6]
CAS Number 2123489-30-3[1][2][5][6]
Appearance White to off-white crystalline solid[5]
Solubility in DMSO 25 - 150 mg/mL[1][2][4][5][6]
(54.07 - 324.39 mM)[4][5]
Solubility in Ethanol ~3 - 32 mg/mL[2][6]
Solubility in Water Insoluble[2][4]

Note: The reported solubility in DMSO varies between suppliers. It is recommended to start with a lower to mid-range concentration (e.g., 50-100 mM) to ensure complete dissolution. Sonication or gentle warming may be required to fully dissolve the compound.[4][5]

Recommended Storage Conditions

To maintain the stability and activity of this compound, it is imperative to adhere to the correct storage conditions for both the solid powder and solvated stock solutions. To avoid degradation from multiple freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes.[4][7]

FormTemperatureDurationSource(s)
Solid Powder -20°C≥ 3 years[1][2][5]
4°C2 years[1][5]
In Solvent (DMSO) -80°C6 months to 2 years[1][2][4][5][7]
-20°C1 month to 1 year[1][2][5][7]

Note: There is variability in the recommended storage duration for solutions. For maximum reproducibility, it is best practice to use the most conservative storage times (e.g., 6 months at -80°C, 1 month at -20°C) and prepare fresh stocks when possible.

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution, a common concentration for laboratory use.

Materials
  • This compound powder (Formula Weight: 462.4 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

Procedure
  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.

  • Calculation: Calculate the mass of this compound required. To prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L x 0.001 L x 462.4 g/mol x 1000 mg/g = 46.24 mg

  • Weighing: Carefully weigh out 46.24 mg of this compound powder and transfer it to a sterile tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the powder.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Ensuring Complete Solubility:

    • Visually inspect the solution for any undissolved particles.

    • If particulates remain, sonicate the tube in a water bath for 5-10 minutes or until the solution is clear.[4] Gentle warming (e.g., 37°C) can also be applied.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, clearly labeled cryovials.[7]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term use (up to 1 month).[2][4]

Workflow Visualization

The following diagram outlines the key steps for preparing and storing this compound stock solutions.

G cluster_prep Preparation cluster_store Storage start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve check Solution Clear? dissolve->check check->dissolve No aliquot 4. Aliquot into Single-Use Tubes check->aliquot Yes store 5. Store at ≤ -20°C ( -80°C Recommended) aliquot->store finish End store->finish

Workflow for this compound stock solution preparation and storage.
Handling and Best Practices

  • Solvent Quality: Always use fresh, high-purity, anhydrous DMSO to ensure maximum solubility and stability.[2]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Aliquoting is critical for maintaining the integrity of the stock solution over time.

  • Working Dilutions: For cell-based assays, dilute the stock solution in appropriate cell culture media immediately before use. The final concentration of DMSO in the culture should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[4]

  • In Vivo Formulations: For animal studies, specialized formulations are required as DMSO stocks are not suitable for direct injection. A common vehicle consists of a mixture of solvents like DMSO, PEG300, Tween 80, and saline.[4] These working solutions should be prepared fresh daily.

References

Application Notes: Formulation and Oral Administration of Wnk-IN-11

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Wnk-IN-11 is a potent, selective, and orally active allosteric inhibitor of With-No-Lysine (WNK) kinase 1 (WNK1), exhibiting an IC50 value of 4 nM.[1][2][3] It functions through an ATP-noncompetitive mechanism, binding to an allosteric site outside the highly conserved ATP pocket, which contributes to its excellent selectivity profile.[4] The WNK signaling pathway plays a crucial role in regulating ion homeostasis, blood pressure, and cell volume.[5][6] WNK kinases phosphorylate and activate downstream kinases, specifically Oxidative Stress Responsive Kinase 1 (OSR1) and STE20/SPS1-related proline/alanine-rich kinase (SPAK).[5][7] These, in turn, regulate the activity of various ion cotransporters, such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[5][8] By inhibiting WNK1, this compound effectively modulates these downstream processes, making it a valuable tool for studying cardiovascular diseases, cancer, and other conditions where WNK signaling is implicated.[9][10][11]

These notes provide detailed protocols for the formulation of this compound for oral dosing in mice, a common preclinical model for evaluating its in vivo efficacy.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound and established vehicle formulations for oral administration.

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₁Cl₂N₅OS[1]
Molecular Weight 462.4 g/mol [1][2]
CAS Number 2123489-30-3[1][2]
IC₅₀ (WNK1) 4 nM[1][3]
Mechanism of Action Allosteric, ATP-noncompetitive[3][4]
Solubility (DMSO) 25 mg/mL[1], 92 mg/mL[2], 150 mg/mL[4][1][2][4]
Solubility (DMF) 30 mg/mL[1]
Solubility (Ethanol) 3 mg/mL[1]
Solubility (H₂O) Insoluble[4]
Storage (Powder) -20°C for 3 years[4]
Storage (In Solvent) -80°C for 1-2 years[3][4]

Table 2: Example Formulations for Oral Administration of this compound in Mice

Vehicle CompositionFinal ConcentrationNotesSource
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline4 mg/mL (8.65 mM)A clear solution. Solvents should be added sequentially. Sonication is recommended.[4]
Carboxymethylcellulose sodium (CMC-Na) Solution≥ 5 mg/mLA homogeneous suspension.[2]
10% DMSO + 90% Corn Oil≤ 1.14 mg/mLSuitable for lower doses.[12]
5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O4.1 mg/mLBased on a stock solution of 82 mg/mL in DMSO.[2]

Experimental Protocols

Protocol 1: Formulation of this compound using a Solubilizer-based Vehicle

This protocol is recommended for achieving a clear solution, which is often preferred for ensuring consistent dosing. The vehicle using DMSO, PEG300, and Tween 80 is a common choice for compounds with poor aqueous solubility.[4][12]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or ddH₂O

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)[4]

Procedure:

  • Calculate Required Amounts: Determine the total volume of the dosing solution required based on the number of mice, their average weight, and the desired dose (in mg/kg). The typical oral gavage volume for mice should not exceed 10 mL/kg.[13][14]

  • Prepare the Vehicle: In a sterile tube, prepare the vehicle by sequentially adding the components. For a 1 mL final volume of the 4 mg/mL formulation:[4]

    • Add 100 µL of DMSO.

    • Add 400 µL of PEG300. Vortex thoroughly.

    • Add 50 µL of Tween 80. Vortex until the solution is clear and homogenous.

    • Add 450 µL of sterile saline. Vortex thoroughly.

  • Dissolve this compound:

    • Weigh the required amount of this compound powder (e.g., 4 mg for a 1 mL final solution).

    • Method A (Direct Dissolution): Add the this compound powder directly to the pre-mixed vehicle. Vortex vigorously. If necessary, use a sonicator to aid dissolution until the solution is completely clear.[4]

    • Method B (Stock Solution): First, dissolve the this compound powder in the DMSO component (e.g., 4 mg in 100 µL DMSO). Ensure it is fully dissolved. Then, add the PEG300, vortex, add the Tween 80, vortex, and finally add the saline, vortexing after each addition.[4] This sequential method can improve solubility.

  • Final Preparation: Once a clear, homogenous solution is achieved, it is ready for administration. It is recommended to prepare this solution fresh and use it immediately for optimal results.[2][4]

Protocol 2: Formulation of this compound as a Suspension

This protocol is an alternative, particularly if higher concentrations are needed or if a solution cannot be readily formed. Carboxymethylcellulose sodium (CMC-Na) is a common suspending agent.[2]

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na, low viscosity)

  • Sterile water

  • Sterile tubes or beaker

  • Magnetic stirrer or vortex mixer

Procedure:

  • Prepare CMC-Na Vehicle: Prepare a 0.5% (w/v) CMC-Na solution in sterile water. For example, to make 10 mL, slowly add 50 mg of CMC-Na powder to 10 mL of sterile water while continuously stirring or vortexing to prevent clumping. Stir until the powder is fully hydrated and the solution is homogenous.

  • Calculate Required Amounts: Determine the total amount of this compound needed for your experiment.

  • Create the Suspension:

    • Weigh the required amount of this compound powder.

    • Add the powder to the appropriate volume of the 0.5% CMC-Na vehicle to achieve the desired final concentration (e.g., 5 mg/mL).[2]

    • Vortex vigorously to create a uniform and homogeneous suspension.

  • Administration: Before each administration, ensure the suspension is thoroughly mixed by vortexing to guarantee consistent dosing.

Protocol 3: Procedure for Oral Gavage in Mice

This protocol outlines the standard procedure for administering the prepared formulation directly into the mouse's stomach. Proper technique is critical to minimize stress and prevent injury.[13][15][16]

Materials:

  • Prepared this compound formulation

  • Syringe (1 mL)

  • Gavage needle (flexible or soft-tipped needles are preferred to reduce injury risk; size should be appropriate for the mouse weight, e.g., 20-22 gauge for an adult mouse).[14][15]

Procedure:

  • Animal Restraint: Securely restrain the mouse by scruffing the loose skin on its neck and back. The head and body should be aligned vertically to create a straight path to the esophagus.[13][14]

  • Measure Needle Depth: Before the first use, measure the correct insertion depth by placing the gavage needle alongside the mouse, with the tip at the last rib. The point on the needle that aligns with the mouse's incisors is the maximum safe insertion depth.[16]

  • Load the Syringe: Draw the calculated dose volume into the syringe and attach the gavage needle.

  • Needle Insertion:

    • Gently insert the gavage needle into the mouth, slightly to one side, and advance it over the tongue towards the pharynx.[16]

    • Allow the mouse to swallow the tip of the needle, which facilitates its entry into the esophagus. The needle should pass smoothly without resistance. Never force the needle. [13][16] If resistance is met, withdraw and try again.

  • Administer the Dose: Once the needle is at the predetermined depth, slowly depress the syringe plunger to deliver the formulation.[14]

  • Withdraw the Needle: After administration, smoothly and gently withdraw the needle in the same direction it was inserted.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor it for at least 15 minutes for any signs of respiratory distress (e.g., coughing, fluid from the nose), which could indicate accidental administration into the trachea.[15]

Visualizations

WNK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core WNK Kinase Cascade cluster_downstream Downstream Effectors CUL3_KLHL3 CUL3 / KLHL3 (E3 Ligase Complex) WNKs WNK Kinases (WNK1-4) CUL3_KLHL3->WNKs Degradation SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylation (Activation) Ion_Transporters Ion Cotransporters (NCC, NKCC1, etc.) SPAK_OSR1->Ion_Transporters Phosphorylation (Regulation) Ion_Homeostasis Ion Homeostasis & Blood Pressure Regulation Ion_Transporters->Ion_Homeostasis Wnk_IN_11 This compound Wnk_IN_11->WNKs Allosteric Inhibition

Caption: The WNK signaling pathway and the inhibitory action of this compound.

Formulation_Workflow Experimental Workflow start Start weigh 1. Weigh this compound & Calculate Dose start->weigh prepare_vehicle 2. Prepare Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) weigh->prepare_vehicle dissolve 3. Dissolve/Suspend This compound in Vehicle prepare_vehicle->dissolve check_homogeneity Homogeneous Solution/Suspension? dissolve->check_homogeneity check_homogeneity->dissolve No (Vortex/Sonicate) administer 4. Administer to Mouse via Oral Gavage check_homogeneity->administer Yes monitor 5. Post-dosing Monitoring administer->monitor end End monitor->end

Caption: Workflow for the formulation and oral administration of this compound.

References

Application Notes and Protocols for In Vivo Dosing of Wnk-IN-11

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the calculation and administration of Wnk-IN-11 for in vivo experiments. This compound is a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases, particularly WNK1, a key regulator of blood pressure and ion homeostasis.[1][2][3][4] These protocols are based on available preclinical data, primarily in rodent models of hypertension and cancer.

Mechanism of Action

This compound exerts its effects by inhibiting the WNK signaling pathway. WNK kinases phosphorylate and activate downstream kinases, specifically STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[1][2] Activated SPAK/OSR1 then phosphorylates and modulates the activity of various ion co-transporters, such as the Na-K-2Cl co-transporter (NKCC) and the Na-Cl co-transporter (NCC).[1] By inhibiting WNK, this compound prevents this phosphorylation cascade, leading to reduced ion reabsorption in the kidney, which can result in diuretic and antihypertensive effects.[3][5] The pathway is also implicated in cellular processes like migration and proliferation, making it a target in cancer research.[6][7]

Signaling Pathway

WNK_Signaling_Pathway AngiotensinII Angiotensin II / Low Salt WNK WNK Kinases (WNK1, WNK4) AngiotensinII->WNK Activates WNK_IN_11 This compound WNK_IN_11->WNK Inhibits SPAK_OSR1 SPAK / OSR1 WNK->SPAK_OSR1 Phosphorylates & Activates NCC_NKCC NCC / NKCC (Ion Co-transporters) SPAK_OSR1->NCC_NKCC Phosphorylates & Activates Ion_Reabsorption Increased Na+, Cl- Reabsorption NCC_NKCC->Ion_Reabsorption Blood_Pressure Increased Blood Pressure Ion_Reabsorption->Blood_Pressure

Caption: The WNK-SPAK/OSR1 signaling cascade and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its deuterated analog, this compound-d3, from in vivo studies.

Table 1: In Vivo Efficacy of this compound and Analogs

CompoundAnimal ModelDoseAdministration RouteEffectReference
This compound-d3FVB Mice30 mg/kgOral (p.o.)Significant reduction in systolic blood pressure.[5]
This compound-d3FVB Mice10-100 mg/kgOral (p.o.)Dose-dependent diuresis, natriuresis, and kaliuresis.[5]
Optimized this compound analogMice overexpressing human WNK1Not specifiedOral (p.o.)Reduced blood pressure.[3]
Optimized this compound analogSpontaneously Hypertensive Rats (SHR)Not specifiedOral (p.o.)Induced diuresis, natriuresis, and kaliuresis.[3]
WNK463 (related WNK inhibitor)NSG Mice with breast cancer xenografts1-1.5 mg/kgOral gavageAttenuated tumor progression and metastatic burden.[6][7]

Table 2: Pharmacokinetic Parameters of this compound-d3 in Rats

ParameterValue (at 1.5 mg/kg, p.o.)
ClearanceLowered
Absolute Oral ExposureImproved
Oral Bioavailability2-fold improvement compared to non-deuterated

Note: Detailed pharmacokinetic data for the non-deuterated this compound is limited in publicly available literature. The deuterated version was developed to improve the pharmacokinetic profile.[5]

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive and Diuretic Effects in Rodents

This protocol is adapted from studies using this compound-d3 and provides a framework for assessing the efficacy of this compound.[5]

1. Animal Models:

  • Spontaneously Hypertensive Rats (SHR) or mice genetically engineered to overexpress WNK1 are suitable models for hypertension studies.[3][8]

  • Normal FVB or C57BL/6 mice can be used for diuretic and electrolyte excretion studies.[5]

2. This compound Formulation and Dosing:

  • Vehicle Preparation: A common vehicle for oral administration of hydrophobic compounds like this compound is a suspension in 0.5% or 1% methylcellulose in water.[8] Alternatively, a solution can be prepared using 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[9] It is crucial to ensure the final formulation is a homogenous and stable suspension or solution.

  • Dose Calculation: Based on the data for this compound-d3, a starting dose range of 10-30 mg/kg for efficacy studies in mice can be considered. Dose-response studies are recommended to determine the optimal dose for a specific model and endpoint.

  • Administration: Administer the calculated dose via oral gavage. Ensure proper technique to avoid esophageal injury or accidental tracheal administration.[10][11][12] The volume should not exceed 10 mL/kg for mice.[8][12]

3. Experimental Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • For blood pressure measurements, use tail-cuff plethysmography or telemetry implants. Record baseline measurements before dosing.

  • Administer a single oral dose of this compound or vehicle control.

  • Monitor and record blood pressure at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • For diuretic studies, house animals in metabolic cages to facilitate urine collection.

  • Record urine volume and collect samples at specified time points (e.g., 0-8 hours and 8-24 hours) after dosing.

  • Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

4. Data Analysis:

  • Compare the change in blood pressure from baseline between the this compound treated and vehicle control groups.

  • Analyze the total urine output and electrolyte excretion over the collection period.

  • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.

Experimental Workflow

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (1 week) Baseline_Measurement Baseline Measurements (e.g., Blood Pressure) Animal_Acclimatization->Baseline_Measurement Randomization Randomization into Groups (Vehicle vs. This compound) Baseline_Measurement->Randomization Dosing Oral Gavage Administration of this compound or Vehicle Randomization->Dosing Monitoring Post-Dose Monitoring (Blood Pressure, Urine Collection) Dosing->Monitoring Data_Collection Data and Sample Collection Monitoring->Data_Collection Analysis Data Analysis and Statistical Evaluation Data_Collection->Analysis Results Results and Interpretation Analysis->Results

References

Application Notes and Protocols for Wnk-IN-11 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Wnk-IN-11, a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases, in a variety of cell culture-based experiments.[1] this compound primarily targets WNK1, playing a crucial role in the regulation of ion homeostasis, cell volume, and signaling pathways related to cell migration and cytotoxicity.[2][3]

Data Presentation

Table 1: this compound Potency and Selectivity
TargetIC₅₀ (nM)Selectivity vs. WNK2Selectivity vs. WNK4
WNK1457-fold>1000-fold
Table 2: Recommended Treatment Conditions for this compound in Cell Culture
Cell LineAssay TypeRecommended ConcentrationTreatment DurationReference
HEK293OSR1 Phosphorylation0.1 - 1 µM (EC₅₀ = 0.352 µM)30 min - 4 hours (Time-course recommended)[4]
Natural Killer (NK) CellsCell Volume Regulation1 - 10 µM1 hour[3]
Natural Killer (NK) CellsCytotoxicity Assay10 µM2 hours[3]
Natural Killer (NK) CellsCell Migration Assay10 µMDuration of assay (typically 2-4 hours)[3]
Natural Killer (NK) CellsGene Expression (mRNA)10 µM6 hours[3]
Breast Cancer Cell LinesMigration/Invasion AssayNot specified for this compound, but a similar WNK inhibitor (WNK463) was used at 1 µM24 hours[5]

Signaling Pathway

The WNK kinase signaling pathway plays a pivotal role in regulating ion transport and is implicated in various physiological and pathological processes. WNK kinases phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1).[2][6] Activated SPAK/OSR1, in turn, phosphorylate and modulate the activity of ion co-transporters such as NKCC1 (Na-K-Cl cotransporter 1) and NCC (Na-Cl cotransporter), thereby controlling intracellular ion concentrations and cell volume.[2][7]

WNK_Signaling_Pathway cluster_input Upstream Stimuli cluster_core WNK Signaling Cascade cluster_output Downstream Effectors & Cellular Responses Osmotic Stress Osmotic Stress WNK1 WNK1 Osmotic Stress->WNK1 Growth Factors Growth Factors Growth Factors->WNK1 SPAK_OSR1 SPAK / OSR1 WNK1->SPAK_OSR1 Phosphorylates & Activates NKCC1_NCC NKCC1 / NCC (Ion Co-transporters) SPAK_OSR1->NKCC1_NCC Phosphorylates & Modulates Activity Wnk_IN_11 This compound Wnk_IN_11->WNK1 Inhibits Ion_Homeostasis Ion Homeostasis & Cell Volume Regulation NKCC1_NCC->Ion_Homeostasis Cell_Migration Cell Migration Ion_Homeostasis->Cell_Migration Cytotoxicity Cytotoxicity Ion_Homeostasis->Cytotoxicity

Caption: WNK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Inhibition of OSR1 Phosphorylation in HEK293 Cells

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of OSR1 in HEK293 cells.

Materials:

  • HEK293 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Serum-free DMEM

  • PBS (Phosphate Buffered Saline)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-OSR1 (Thr185), anti-total-OSR1, and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Protein assay kit (e.g., BCA)

Workflow Diagram:

OSR1_Phosphorylation_Workflow A 1. Seed HEK293 cells and grow to 80-90% confluency. B 2. Serum starve cells overnight. A->B C 3. Pre-treat with this compound at desired concentrations. B->C D 4. Stimulate with hypotonic low-chloride buffer (optional). C->D E 5. Lyse cells and collect protein. D->E F 6. Quantify protein concentration. E->F G 7. Perform Western Blotting. F->G H 8. Analyze phospho-OSR1 levels. G->H

Caption: Workflow for OSR1 Phosphorylation Assay.

Procedure:

  • Cell Seeding: Seed HEK293 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation: Once confluent, aspirate the growth medium and replace it with serum-free DMEM. Incubate the cells overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. A final concentration range of 0.01 µM to 10 µM is recommended to determine the EC₅₀. Add the this compound dilutions to the cells and incubate for a predetermined time. For a time-course experiment, treatment durations of 30 minutes, 1 hour, 2 hours, and 4 hours are suggested.

  • Stimulation (Optional): To induce WNK1 activity, you can stimulate the cells with hypotonic low-chloride buffer for 10-30 minutes prior to lysis.[8]

  • Cell Lysis: Aspirate the medium, wash the cells once with ice-cold PBS, and then add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes with occasional vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay or a similar method.

  • Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-OSR1 (Thr185) and total OSR1 overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-OSR1 signal to the total OSR1 signal.

Protocol 2: Natural Killer (NK) Cell Cytotoxicity Assay

This protocol outlines a method to assess the effect of this compound on the cytotoxic function of NK cells against a target cancer cell line (e.g., K562).

Materials:

  • Activated primary NK cells or an NK cell line (e.g., NK-92)

  • Target cancer cells (e.g., K562)

  • Complete RPMI-1640 medium

  • This compound (stock solution in DMSO)

  • A cytotoxicity detection kit (e.g., LDH release assay or a calcein-AM release assay)

  • 96-well U-bottom plate

Workflow Diagram:

NK_Cytotoxicity_Workflow A 1. Prepare target cells (e.g., K562). D 4. Co-culture NK cells and target cells at various E:T ratios. A->D B 2. Prepare effector NK cells. C 3. Pre-treat NK cells with this compound (10 µM for 2 hours). B->C C->D E 5. Incubate for the assay duration (e.g., 4 hours). D->E F 6. Measure target cell lysis (e.g., LDH release). E->F G 7. Calculate % specific cytotoxicity. F->G

Caption: Workflow for NK Cell Cytotoxicity Assay.

Procedure:

  • Target Cell Preparation: Culture the target cells (e.g., K562) to a healthy, logarithmic growth phase. On the day of the assay, harvest the cells, wash them, and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁵ cells/mL.

  • Effector Cell Preparation: Prepare the NK cells (effector cells). If using primary NK cells, they should be activated beforehand. Resuspend the NK cells in complete RPMI-1640 medium at various concentrations to achieve the desired Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • This compound Treatment: Pre-treat the NK cells with 10 µM this compound or vehicle (DMSO) for 2 hours before co-culturing with target cells.[3]

  • Assay Setup: In a 96-well U-bottom plate, set up the following conditions in triplicate:

    • Spontaneous Release (Target): 100 µL of target cells + 100 µL of medium.

    • Spontaneous Release (Effector): 100 µL of NK cells (at the highest concentration) + 100 µL of medium.

    • Maximum Release (Target): 100 µL of target cells + 100 µL of medium containing a lysis agent (provided in the kit).

    • Experimental Wells: 100 µL of target cells + 100 µL of NK cells (at different E:T ratios) with or without this compound.

  • Incubation: Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-cell contact and incubate at 37°C in a 5% CO₂ incubator for 4 hours.

  • Measurement of Lysis: Following the manufacturer's instructions for the chosen cytotoxicity assay (e.g., LDH release), process the plate. This typically involves centrifuging the plate and transferring the supernatant to a new plate for the colorimetric reaction.

  • Data Analysis: Calculate the percentage of specific cytotoxicity using the following formula: % Specific Lysis = 100 x (Experimental Release - Effector Spontaneous Release - Target Spontaneous Release) / (Maximum Release - Target Spontaneous Release)

Protocol 3: Cell Migration Assay (Transwell Assay)

This protocol is for assessing the effect of this compound on the migration of cells, such as NK cells or cancer cells, using a Transwell system.

Materials:

  • Cells of interest (e.g., NK cells, MDA-MB-231)

  • Transwell inserts (with appropriate pore size for the cell type)

  • 24-well companion plates

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., 10% FBS or a specific chemokine)

  • This compound (stock solution in DMSO)

  • Calcein-AM or DAPI for cell staining and counting

  • Cotton swabs

Workflow Diagram:

Migration_Assay_Workflow A 1. Prepare cells and resuspend in serum-free medium. C 3. Add cell suspension with or without this compound to the upper chamber (Transwell insert). A->C B 2. Add chemoattractant to the lower chamber. D 4. Incubate for the duration of the assay (e.g., 4-24 hours). C->D E 5. Remove non-migrated cells from the top of the insert. D->E F 6. Fix and stain migrated cells on the bottom of the insert. E->F G 7. Image and count migrated cells. F->G

Caption: Workflow for Transwell Cell Migration Assay.

Procedure:

  • Cell Preparation: Culture the cells to be tested. On the day of the experiment, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.

    • Place the Transwell inserts into the wells.

  • Cell Seeding and Treatment:

    • Prepare the cell suspension with the desired concentration of this compound (e.g., 10 µM for NK cells) or vehicle control (DMSO).[3]

    • Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator. The incubation time will vary depending on the cell type (e.g., 4 hours for NK cells, up to 24 hours for some cancer cell lines).

  • Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells.

  • Staining of Migrated Cells:

    • Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes.

    • Stain the cells with a suitable dye, such as DAPI or crystal violet, for 15 minutes.

  • Imaging and Quantification:

    • Wash the inserts in water to remove excess stain and allow them to air dry.

    • Using a microscope, take images of several random fields for each insert.

    • Count the number of migrated cells per field. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.

References

Application Notes and Protocols for Western Blot Analysis of pSPAK/pOSR1 Following Wnk-IN-11 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The With-No-Lysine (WNK) kinases are crucial regulators of ion homeostasis, primarily through their activation of the STE20/SPS1-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[1][2][3] This signaling cascade, known as the WNK-SPAK/OSR1 pathway, plays a significant role in modulating the activity of cation-chloride cotransporters.[1][2][4] Dysregulation of this pathway has been implicated in various pathological conditions, including hypertension and neurological diseases, making it a key target for therapeutic intervention.

Wnk-IN-11 is a potent and selective allosteric inhibitor of WNK kinases, with a reported IC50 of 4 nM for WNK1.[5][6] By inhibiting WNK kinase activity, this compound effectively prevents the downstream phosphorylation and activation of SPAK and OSR1.[7][8] This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation status of SPAK at Serine 373 (pSPAK) and OSR1 at Serine 325 (pOSR1) in cultured cells following treatment with this compound. This method is essential for researchers studying the efficacy of WNK inhibitors and the functional consequences of WNK-SPAK/OSR1 pathway modulation.

Signaling Pathway

The WNK-SPAK/OSR1 signaling pathway is a linear cascade where activated WNK kinases directly phosphorylate and activate SPAK and its homolog OSR1.[1][2][3][4] Activated SPAK/OSR1, in turn, phosphorylates and regulates the activity of various ion cotransporters, thereby controlling cellular ion flux and volume. This compound acts as an allosteric inhibitor of WNK kinases, preventing the initial phosphorylation event and thus inhibiting the entire downstream cascade.[5][6][7][9]

WNK_SPAK_OSR1_Pathway cluster_0 WNK-SPAK/OSR1 Signaling cluster_1 Inhibition cluster_2 Downstream Effects WNK WNK Kinase SPAK_OSR1 SPAK / OSR1 WNK->SPAK_OSR1 Phosphorylation pSPAK_pOSR1 pSPAK / pOSR1 (Active) Ion_Cotransporters Ion Cotransporters pSPAK_pOSR1->Ion_Cotransporters Phosphorylation Wnk_IN_11 This compound Wnk_IN_11->WNK Inhibition Cellular_Response Cellular Response (e.g., Ion Homeostasis) Ion_Cotransporters->Cellular_Response

WNK-SPAK/OSR1 signaling and inhibition by this compound.

Experimental Protocols

This section details the step-by-step methodology for treating cultured cells with this compound and subsequently performing a Western blot to analyze the phosphorylation levels of SPAK and OSR1.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line (e.g., HEK293, renal, or neuronal cells) in appropriate culture dishes and grow to 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. For cellular experiments, a final concentration range of 1-10 µM is a good starting point for dose-response experiments. A treatment time of 1-4 hours is recommended to observe significant inhibition of pSPAK/pOSR1.

  • Treatment:

    • For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 1, 3, 10 µM) for a fixed time (e.g., 1 hour).

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 3 µM) for various durations (e.g., 0, 30, 60, 120 minutes).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Positive Control (Optional): To induce WNK-SPAK/OSR1 signaling, cells can be stimulated with hypotonic buffer prior to lysis.

Cell Lysis
  • Wash: After treatment, aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. A recommended lysis buffer is RIPA buffer with the addition of inhibitors.

  • Scraping and Collection: Scrape the adherent cells off the dish in the lysis buffer and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Western Blotting
  • Sample Preparation: Dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10-15 minutes each with TBST at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the pSPAK/pOSR1 signal, the membrane can be stripped and re-probed with antibodies against total SPAK and total OSR1.

Data Presentation

The following tables provide a summary of recommended reagents and their working concentrations for the Western blot protocol.

Table 1: Reagent and Buffer Compositions

Reagent/BufferComposition
RIPA Lysis Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS
Protease/Phosphatase Inhibitors 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail
4x Laemmli Sample Buffer 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 0.02% Bromophenol Blue, 20% β-mercaptoethanol
Blocking Buffer 5% BSA in TBST
Antibody Dilution Buffer 5% BSA in TBST for primary antibodies; 5% non-fat dry milk in TBST for secondary antibodies
Wash Buffer (TBST) 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6

Table 2: Antibody Information and Recommended Dilutions

AntibodyHostCatalog Number (Example)Recommended Dilution
pSPAK (Ser373)/pOSR1 (Ser325) RabbitMilliporeSigma #07-22731:1000
Total SPAK RabbitCell Signaling Technology #22811:1000
Total OSR1 RabbitCell Signaling Technology #37291:1000
Anti-rabbit IgG, HRP-linked GoatVaries1:2000 - 1:10,000

Experimental Workflow

The following diagram illustrates the complete experimental workflow from cell treatment to data analysis.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed Cells B Treat with this compound (and controls) A->B C Wash with PBS B->C D Lyse Cells with RIPA Buffer + Inhibitors C->D E Clarify Lysate by Centrifugation D->E F Quantify Protein (BCA) E->F G Prepare Samples (Laemmli Buffer + Heat) F->G H SDS-PAGE G->H I Transfer to PVDF H->I J Block with 5% BSA I->J K Incubate with Primary Ab (pSPAK/pOSR1) J->K L Wash with TBST K->L M Incubate with Secondary Ab L->M N Wash with TBST M->N O ECL Detection N->O P Strip and Re-probe for Total SPAK/OSR1 O->P Q Image Acquisition P->Q R Densitometry Analysis (Normalize pSPAK/pOSR1 to Total) Q->R

Experimental workflow for pSPAK/pOSR1 Western blot.

References

Troubleshooting & Optimization

Technical Support Center: Wnk-IN-11 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the dissolution of Wnk-IN-11 for in vivo experiments. Find troubleshooting tips and frequently asked questions to ensure successful formulation and administration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo studies with this compound?

A1: The most commonly recommended vehicle for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1][2] This formulation has been shown to achieve a clear solution with a solubility of at least 2.5 mg/mL to 4 mg/mL.[1][2]

Q2: How do I prepare the recommended vehicle for this compound?

A2: To ensure proper dissolution and avoid precipitation, it is crucial to add the solvents sequentially. First, dissolve the this compound powder in DMSO to create a stock solution. Then, add PEG300 to the DMSO stock and mix thoroughly. Next, add Tween-80 and mix again until the solution is clear. Finally, add the saline to reach the final desired volume. It is recommended to prepare this working solution fresh for immediate use.[1][3]

Q3: What is the solubility of this compound in different solvents?

A3: this compound has varying solubility in common laboratory solvents. It is highly soluble in DMSO, with concentrations of up to 150 mg/mL reported.[1] It is insoluble in water.[1][3] For detailed solubility data, please refer to the table below.

Q4: Can I sonicate the solution to aid dissolution?

A4: Yes, sonication is recommended to aid in the dissolution of this compound, particularly when preparing the stock solution in DMSO and the final formulation.[1] Gentle heating may also be applied if necessary.[1]

Q5: How should I store this compound?

A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO can be stored at -80°C for up to one year.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

Issue: My this compound solution is cloudy or has precipitated.

Possible Cause 1: Incorrect order of solvent addition.

  • Solution: It is critical to follow the sequential addition of solvents as outlined in the experimental protocol. Always start by dissolving this compound in DMSO before adding the other components of the vehicle.

Possible Cause 2: Insufficient mixing or sonication.

  • Solution: Ensure thorough mixing after the addition of each solvent. Use a vortex mixer and sonicate the solution until it becomes clear.[1]

Possible Cause 3: The concentration of this compound is too high for the chosen vehicle.

  • Solution: While the recommended vehicle can achieve a concentration of at least 2.5-4 mg/mL, exceeding this may lead to precipitation.[1][2] If a higher concentration is required, further optimization of the vehicle composition may be necessary. Consider preparing a more concentrated stock in DMSO and adjusting the final dilution.

Possible Cause 4: The final working solution was not used immediately.

  • Solution: It is recommended to prepare the final working solution fresh before each experiment to minimize the risk of precipitation over time.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
DMSO150 mg/mL (324.39 mM)[1]
Ethanol32 mg/mL[3]
DMF30 mg/mL[4]
WaterInsoluble[1][3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 - 4 mg/mL[1][2]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (10 mg/kg dose in a 20g mouse)

  • Calculate the required amount of this compound:

    • For a 10 mg/kg dose in a 20g (0.02 kg) mouse, you will need 0.2 mg of this compound per mouse.

    • If you are dosing a group of 10 mice, you will need 2 mg of this compound (plus extra for pipetting loss).

  • Prepare the vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):

    • For a final volume of 1 mL, you will need:

      • 100 µL DMSO

      • 400 µL PEG300

      • 50 µL Tween 80

      • 450 µL Saline

  • Dissolve this compound:

    • Weigh the required amount of this compound (e.g., 2 mg).

    • Add the corresponding volume of DMSO (e.g., 100 µL for a 1 mL final volume) to the this compound powder.

    • Vortex and sonicate until the powder is completely dissolved, forming a clear stock solution.

  • Prepare the final formulation:

    • To the this compound/DMSO stock solution, add the PEG300 (e.g., 400 µL). Vortex until the solution is homogeneous.

    • Add the Tween 80 (e.g., 50 µL) and vortex again until clear.

    • Finally, add the saline (e.g., 450 µL) and vortex thoroughly. The final solution should be clear.

  • Administration:

    • Administer the freshly prepared solution to the mice via oral gavage at the desired volume (e.g., 100 µL for a 20g mouse to achieve a 10 mg/kg dose with a 2 mg/mL solution).

Visualizations

WNK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Angiotensin_II Angiotensin II WNKs WNK Kinases (WNK1, WNK4) Angiotensin_II->WNKs Activates Aldosterone Aldosterone Aldosterone->WNKs Insulin Insulin Insulin->WNKs SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylates & Activates NCC_NKCCs NCC / NKCCs (Ion Co-transporters) SPAK_OSR1->NCC_NKCCs Phosphorylates & Activates Ion_Transport Increased Na+ and Cl- Reabsorption NCC_NKCCs->Ion_Transport Wnk_IN_11 This compound Wnk_IN_11->WNKs Inhibits

Figure 1: Simplified WNK signaling pathway. This compound acts as an inhibitor of WNK kinases, thereby blocking the downstream activation of SPAK/OSR1 and ion co-transporters.

Experimental_Workflow cluster_preparation Formulation Preparation cluster_administration In Vivo Administration start Weigh this compound dissolve_dmso Dissolve in DMSO (Vortex/Sonicate) start->dissolve_dmso add_peg Add PEG300 (Vortex) dissolve_dmso->add_peg add_tween Add Tween 80 (Vortex) add_peg->add_tween add_saline Add Saline (Vortex) add_tween->add_saline final_solution Clear Final Solution add_saline->final_solution animal_model Prepare Animal Model (e.g., Mouse) final_solution->animal_model oral_gavage Administer via Oral Gavage animal_model->oral_gavage data_collection Collect Experimental Data oral_gavage->data_collection

Figure 2: Experimental workflow for preparing and administering this compound for in vivo studies.

Troubleshooting_Guide start This compound Solution is Cloudy/Precipitated q1 Was the order of solvent addition correct? (DMSO first) start->q1 a1_no Incorrect Order: Re-prepare following the correct sequence. q1->a1_no No q2 Was the solution thoroughly mixed and sonicated? q1->q2 Yes a2_no Insufficient Mixing: Vortex and sonicate until clear. q2->a2_no No q3 Is the concentration within the recommended range (≤ 4 mg/mL)? q2->q3 Yes a3_no Concentration Too High: Reduce concentration or optimize vehicle. q3->a3_no No a3_yes Solution should be clear. If not, consider compound purity or vehicle component quality. q3->a3_yes Yes

Figure 3: Troubleshooting decision tree for this compound dissolution issues.

References

potential off-target effects of Wnk-IN-11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of WNK-IN-11.

Introduction to Potential Off-Target Effects of this compound

This compound is a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases, with a primary target of WNK1 (IC50 = 4 nM)[1][2]. It functions as an ATP non-competitive inhibitor, which contributes to its high selectivity[3]. While generally highly selective, in vitro kinase profiling has identified potential off-target interactions, particularly at concentrations significantly higher than its WNK1 inhibitory concentration. Understanding these potential off-target effects is crucial for accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the known primary off-target kinases for this compound?

A1: Kinome-wide screening of this compound at a concentration of 10 µM against a panel of 440 human kinases revealed significant inhibition of Bruton's tyrosine kinase (BTK) and Feline Encephalitis Virus-Related (FER) kinase[3]. It is important to note that this screening concentration is approximately 2500-fold higher than the IC50 for WNK1[3].

Q2: Is there quantitative data on the inhibition of BTK and FER by this compound?

A2: While BTK and FER have been identified as the most significant off-target kinases in a broad kinase panel screen at 10 µM, the specific percentage of inhibition at this concentration is not publicly available in the reviewed literature. The available information describes the off-target inhibition as "significant"[3]. Researchers should be aware of this potential for off-target activity, especially when using this compound at high concentrations.

Q3: How selective is this compound for WNK1 over other WNK isoforms?

A3: this compound exhibits considerable selectivity for WNK1 over other WNK isoforms. It is approximately 57-fold more selective for WNK1 than for WNK2 and about 1000-fold more selective for WNK1 than for WNK4[1].

Q4: My cells are showing unexpected phenotypes that don't seem to be related to WNK signaling. Could this be due to off-target effects?

A4: Yes, unexpected cellular phenotypes could potentially be attributed to off-target effects, especially if you are using high concentrations of this compound. Consider the known off-targets, BTK and FER, and their roles in cellular signaling. BTK is a key component of B-cell receptor signaling, while FER is involved in various processes including cell adhesion and migration. It is advisable to perform control experiments, such as using a structurally different WNK inhibitor or using siRNA/shRNA to knock down your target, to confirm that the observed phenotype is indeed due to WNK inhibition.

Q5: I am having trouble dissolving this compound. What are the recommended solvents?

A5: this compound is soluble in DMSO[2]. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested[3]. Always prepare fresh solutions and consider the final DMSO concentration in your cellular assays, as high concentrations can be toxic to cells.

Data Presentation

Table 1: Selectivity Profile of this compound

Target KinaseIC50 (nM)Fold Selectivity vs. WNK1Reference
WNK141[1][2]
WNK2~22857[1]
WNK4~40001000[1]

Table 2: Off-Target Profile of this compound from Kinome Screening

Off-Target KinaseScreening Concentration (µM)Inhibition LevelReference
BTK10Significant[3]
FER10Significant[3]
Other 438 kinases10Not significant[3]

Note: The exact percentage of inhibition for BTK and FER is not publicly available in the reviewed literature.

Experimental Protocols & Troubleshooting Guides

Guide 1: Assessing On-Target Activity of this compound via OSR1 Phosphorylation in HEK293 Cells

This guide outlines the methodology for a Western blot-based assay to measure the phosphorylation of Oxidative Stress Responsive 1 (OSR1), a direct downstream substrate of WNK kinases. A decrease in phospho-OSR1 levels upon treatment with this compound indicates on-target activity.

Experimental Workflow:

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cell_culture Seed HEK293 cells treatment Treat with this compound (and controls) cell_culture->treatment lysis Lyse cells in buffer with phosphatase inhibitors treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane (5% BSA) transfer->blocking primary_ab Incubate with primary antibody (anti-phospho-OSR1) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL secondary_ab->detection

Caption: Workflow for assessing this compound on-target activity.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed HEK293 cells in appropriate culture plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO) and a positive control if available.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated OSR1 (e.g., anti-phospho-OSR1 Ser325) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize, strip the membrane and re-probe with an antibody for total OSR1.

Troubleshooting:

IssuePossible CauseSolution
No change in p-OSR1 levels 1. Inactive this compound. 2. Insufficient treatment time or concentration. 3. Low WNK kinase activity in your cells.1. Use a fresh stock of the inhibitor. 2. Perform a dose-response and time-course experiment. 3. Stimulate the WNK pathway (e.g., with hypotonic buffer) before inhibitor treatment.
High background on Western blot 1. Insufficient blocking. 2. Primary antibody concentration too high. 3. Insufficient washing.1. Increase blocking time or try a different blocking agent. 2. Titrate the primary antibody concentration. 3. Increase the number and duration of washes.
Weak or no signal for p-OSR1 1. Low abundance of p-OSR1. 2. Poor antibody quality. 3. Inefficient protein transfer.1. Use more protein lysate. Stimulate cells to increase p-OSR1 levels. 2. Use a validated antibody and include a positive control lysate. 3. Verify transfer efficiency with Ponceau S staining.

Signaling Pathway Diagrams

To help visualize the potential on-target and off-target effects of this compound, the following signaling pathway diagrams are provided.

WNK_Signaling_Pathway cluster_wnk WNK Signaling Pathway WNK1 WNK1 SPAK_OSR1 SPAK/OSR1 WNK1->SPAK_OSR1 phosphorylates NCC_NKCC NCC/NKCC1/2 SPAK_OSR1->NCC_NKCC phosphorylates Ion_Homeostasis Ion Homeostasis & Blood Pressure Regulation NCC_NKCC->Ion_Homeostasis WNK_IN_11 This compound WNK_IN_11->WNK1 inhibits

Caption: The WNK signaling pathway and the inhibitory action of this compound.

BTK_Signaling_Pathway cluster_btk BTK Signaling Pathway (B-cell Receptor) BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates NFkB_MAPK NF-κB / MAPK Signaling PLCg2->NFkB_MAPK Cell_Survival B-cell Proliferation & Survival NFkB_MAPK->Cell_Survival WNK_IN_11 This compound WNK_IN_11->BTK potential off-target inhibition

Caption: The BTK signaling pathway, a potential off-target of this compound.

FER_Signaling_Pathway cluster_fer FER Kinase Signaling Pathway Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases FER FER Receptor_Tyrosine_Kinases->FER activates Downstream_Effectors Downstream Effectors (e.g., STAT3, FAK) FER->Downstream_Effectors phosphorylates Cell_Processes Cell Adhesion, Migration, & Proliferation Downstream_Effectors->Cell_Processes WNK_IN_11 This compound WNK_IN_11->FER potential off-target inhibition

Caption: The FER kinase signaling pathway, a potential off-target of this compound.

References

Wnk-IN-11 inhibition of BTK and FER kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of Wnk-IN-11, a potent allosteric inhibitor of With-No-Lysine (WNK) kinases, with a focus on its off-target inhibition of Bruton's tyrosine kinase (BTK) and Fer-T Feline Encephalitis Virus-Related Kinase (FER).

Quantitative Data Summary

While this compound is a highly potent inhibitor of WNK1, it exhibits significant off-target effects on BTK and FER kinases at higher concentrations. The following table summarizes the known inhibitory concentrations.

Target KinaseInhibitorIC50Concentration for Significant Off-Target Inhibition
WNK1This compound4 nM[1][2]Not Applicable
BTKThis compoundNot explicitly defined~10 µM[3]
FERThis compoundNot explicitly defined~10 µM[3]

Note: The IC50 value for BTK and FER has not been precisely determined in the available literature. "Significant inhibition" was observed during kinome-wide screening at a concentration of 10 µM, which is 2500-fold higher than the IC50 for its primary target, WNK1.[3]

Signaling Pathways and Inhibition

The following diagrams illustrate the canonical signaling pathways for BTK and FER, highlighting the point of inhibition by this compound.

graph BTK_Signaling_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

BCR [label="B-Cell Receptor\n(BCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lyn_Syk [label="Lyn/Syk", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP3 [label="PIP3"]; BTK [label="BTK", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Wnk_IN_11 [label="this compound", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg2 [label="PLCγ2"]; IP3 [label="IP3"]; DAG [label="DAG"]; Calcium [label="Ca²⁺ Mobilization"]; PKC [label="PKC Activation"]; Downstream [label="Downstream Signaling\n(NF-κB, MAPK)"];

BCR -> Lyn_Syk [label="Activation"]; Lyn_Syk -> BTK [label="Phosphorylation"]; PIP3 -> BTK [label="Recruitment"]; Wnk_IN_11 -> BTK [style=dashed, arrowhead=tee, color="#EA4335", label="Inhibition"]; BTK -> PLCg2 [label="Phosphorylation"]; PLCg2 -> IP3; PLCg2 -> DAG; IP3 -> Calcium; DAG -> PKC; Calcium -> Downstream; PKC -> Downstream; }

Caption: BTK Signaling Pathway Inhibition by this compound.

graph FER_Signaling_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Growth_Factor_Receptor [label="Growth Factor Receptor\n(e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FER [label="FER", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Wnk_IN_11 [label="this compound", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="STAT3"]; PI3K_AKT [label="PI3K/AKT Pathway"]; MAPK [label="MAPK/ERK Pathway"]; Cell_Proliferation [label="Cell Proliferation\n& Survival"];

Growth_Factor_Receptor -> FER [label="Activation"]; Wnk_IN_11 -> FER [style=dashed, arrowhead=tee, color="#EA4335", label="Inhibition"]; FER -> STAT3 [label="Activation"]; FER -> PI3K_AKT [label="Activation"]; FER -> MAPK [label="Activation"]; STAT3 -> Cell_Proliferation; PI3K_AKT -> Cell_Proliferation; MAPK -> Cell_Proliferation; }

Caption: FER Signaling Pathway Inhibition by this compound.

Experimental Protocols

Here are detailed methodologies for key experiments to characterize the inhibitory activity of this compound on BTK and FER kinases.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for measuring the in vitro inhibition of BTK or FER by this compound using a luminescence-based assay that quantifies ADP production.

graph In_Vitro_Kinase_Assay_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_reagents [label="Prepare Reagents:\n- Kinase (BTK or FER)\n- Substrate\n- ATP\n- this compound dilutions"]; add_inhibitor [label="Add this compound and Kinase\nto 384-well plate"]; initiate_reaction [label="Initiate Reaction with\nSubstrate/ATP Mix"]; incubate [label="Incubate at Room Temperature"]; add_adp_glo [label="Add ADP-Glo™ Reagent"]; incubate_2 [label="Incubate to Deplete ATP"]; add_detection_reagent [label="Add Kinase Detection Reagent"]; incubate_3 [label="Incubate to Generate Luminescence"]; read_luminescence [label="Read Luminescence"]; analyze_data [label="Analyze Data (Calculate % Inhibition and IC50)"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prepare_reagents; prepare_reagents -> add_inhibitor; add_inhibitor -> initiate_reaction; initiate_reaction -> incubate; incubate -> add_adp_glo; add_adp_glo -> incubate_2; incubate_2 -> add_detection_reagent; add_detection_reagent -> incubate_3; incubate_3 -> read_luminescence; read_luminescence -> analyze_data; analyze_data -> end; }

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Materials:

  • Recombinant human BTK or FER kinase

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for BTK)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer.

    • Prepare a 2X substrate/ATP solution in kinase buffer.

    • Prepare a serial dilution of this compound in kinase buffer at 4X the final desired concentrations.

  • Assay Setup:

    • Add 5 µL of the 4X this compound dilutions to the wells of a 384-well plate. Include wells with vehicle (DMSO) as a control.

    • Add 10 µL of the 2X kinase solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of downstream targets of BTK or FER in a cellular context.

graph Cellular_Assay_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed Cells in Culture Plates"]; treat_inhibitor [label="Treat Cells with this compound\nat Various Concentrations"]; stimulate_cells [label="Stimulate Cells to Activate\nBTK or FER Pathway"]; lyse_cells [label="Lyse Cells and Collect Protein"]; quantify_protein [label="Quantify Protein Concentration"]; sds_page [label="Perform SDS-PAGE"]; western_blot [label="Transfer to Membrane (Western Blot)"]; probe_antibodies [label="Probe with Primary and\nSecondary Antibodies"]; detect_signal [label="Detect Chemiluminescent Signal"]; analyze_bands [label="Analyze Band Intensity"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> seed_cells; seed_cells -> treat_inhibitor; treat_inhibitor -> stimulate_cells; stimulate_cells -> lyse_cells; lyse_cells -> quantify_protein; quantify_protein -> sds_page; sds_page -> western_blot; western_blot -> probe_antibodies; probe_antibodies -> detect_signal; detect_signal -> analyze_bands; analyze_bands -> end; }

Caption: Workflow for Cellular Phosphorylation Assay.

Materials:

  • Cell line expressing BTK (e.g., TMD8) or FER (e.g., H1299)

  • Cell culture medium and supplements

  • This compound

  • Stimulant for the respective pathway (e.g., anti-IgM for BTK, EGF for FER)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-BTK (Y223), anti-BTK, anti-phospho-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Pathway Stimulation:

    • Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target kinase and its substrates.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., β-actin).

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during experiments with this compound, particularly concerning its off-target effects.

Q1: I am seeing inhibition of my cellular process of interest, but I am not sure if it is due to the inhibition of WNK1 or the off-target effects on BTK/FER. How can I confirm the target responsible?

A1: This is a critical question when working with a compound with known off-target activities. Here are several strategies to dissect the on-target versus off-target effects:

  • Use a More Selective WNK Inhibitor: If available, compare the effects of this compound with a structurally different and more selective WNK inhibitor that has a clean kinome profile. If the more selective inhibitor recapitulates the phenotype, it is more likely due to WNK1 inhibition.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete WNK1, BTK, or FER in your cell line. If the phenotype observed with this compound is mimicked by the knockdown of a specific kinase, it strongly suggests that the inhibitor is acting through that target.

  • Rescue Experiments: In a knockout/knockdown background of the target kinase, the effect of this compound should be diminished or abolished.

  • Dose-Response Comparison: The IC50 for WNK1 inhibition is in the low nanomolar range, while the off-target effects on BTK and FER are observed at much higher micromolar concentrations.[1][3] By performing a detailed dose-response curve for your cellular phenotype, you may be able to distinguish between high-potency (likely WNK1-mediated) and low-potency (potentially BTK/FER-mediated) effects.

Q2: My in vitro kinase assay results with this compound are not reproducible. What could be the issue?

A2: Reproducibility issues in in vitro kinase assays can arise from several factors. Here is a troubleshooting guide:

Potential Issue Possible Cause Recommendation
Inconsistent Enzyme Activity Improper storage of the kinase (repeated freeze-thaw cycles).Aliquot the kinase upon receipt and store at -80°C. Thaw on ice immediately before use.
Enzyme degradation.Ensure the kinase buffer contains appropriate stabilizing agents (e.g., DTT, glycerol).
Inhibitor Precipitation Poor solubility of this compound in the assay buffer.Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells. This compound has good solubility in DMSO.[1]
Assay Conditions Sub-optimal ATP concentration.The inhibitory potency of ATP-competitive inhibitors is dependent on the ATP concentration. While this compound is an allosteric inhibitor, it is good practice to use an ATP concentration at or near the Km for the kinase.
Incorrect incubation times.Ensure that the kinase reaction is within the linear range. Run a time-course experiment to determine the optimal incubation time.
Pipetting Errors Inaccurate liquid handling, especially with small volumes.Use calibrated pipettes and consider preparing master mixes for reagents.

Q3: I am concerned about the allosteric nature of this compound. Does this affect how I should design or interpret my experiments?

A3: Yes, the allosteric mechanism of this compound has several implications:

  • Non-ATP Competitive Inhibition: Unlike many kinase inhibitors that compete with ATP for the binding pocket, allosteric inhibitors bind to a different site on the kinase. This means that increasing the ATP concentration in your assay will not overcome the inhibition by this compound.

  • Potential for Kinase Activation: In some rare cases, allosteric modulators can paradoxically activate a kinase at certain concentrations or under specific cellular conditions. While this has not been reported for this compound, it is a possibility to be aware of, especially if you observe unexpected cellular responses.

  • Conformational Effects: Allosteric inhibitors work by stabilizing a specific conformation of the kinase, which may affect its interaction with other proteins beyond just its catalytic activity. This could lead to phenotypes that are not solely dependent on the inhibition of substrate phosphorylation.

Q4: What is the best way to prepare and store this compound?

A4: this compound is typically supplied as a solid. For experimental use, it should be dissolved in DMSO to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.

Q5: Are there any known liabilities or common artifacts associated with this compound that I should be aware of?

A5: Besides the off-target effects on BTK and FER, it is important to consider the general liabilities of small molecule inhibitors:

  • Compound promiscuity: While kinome screening has identified BTK and FER as the primary off-targets, there may be other, uncharacterized interactions with non-kinase proteins.

  • Cellular permeability and stability: The effectiveness of this compound in cellular assays will depend on its ability to cross the cell membrane and its stability within the cell.

  • Interference with assay readouts: In some assay formats (e.g., fluorescence-based), the compound itself may have intrinsic fluorescence or quenching properties that could interfere with the signal. It is always advisable to run appropriate controls, such as the inhibitor in the absence of the kinase, to check for such artifacts.

References

Technical Support Center: Optimizing Wnk-IN-11 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Wnk-IN-11. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for cell viability experiments.

Understanding this compound

This compound is a potent, selective, and orally active allosteric inhibitor of With-No-Lysine (WNK) kinase 1 (WNK1), with an IC50 of 4 nM in cell-free assays.[1] It functions through ATP-noncompetitive inhibition and has demonstrated high selectivity for WNK1 over other kinases.[2] In cellular assays, this compound has been shown to inhibit the WNK1-mediated phosphorylation of downstream targets like OSR1.[3] The WNK signaling pathway plays a crucial role in regulating ion homeostasis, cell volume, and proliferation, making it a target of interest in various research areas, including hypertension and cancer.[4][5][6]

Troubleshooting Guide

Problem 1: High Cell Death Even at Low Concentrations of this compound

Possible Causes and Solutions:

  • Solvent Toxicity: this compound is typically dissolved in DMSO.[1][2] High concentrations of DMSO can be toxic to cells.

    • Recommendation: Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1%.[2] Prepare a high-concentration stock of this compound in DMSO and then perform serial dilutions in your culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) to assess the effect of the solvent alone.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors.

    • Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal window for your specific cell line. Start with a low concentration (e.g., 0.1 µM) and increase it logarithmically (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

  • Off-Target Effects: While this compound is highly selective, at higher concentrations, off-target effects can't be entirely ruled out.

    • Recommendation: Correlate cell viability data with a target engagement assay (e.g., Western blot for phosphorylated OSR1) to confirm that the observed effects on viability occur at concentrations that inhibit the intended target.

Problem 2: No Effect on Cell Viability Even at High Concentrations of this compound

Possible Causes and Solutions:

  • Inhibitor Inactivity: Improper storage or handling of this compound can lead to its degradation.

    • Recommendation: Store this compound stock solutions at -20°C or -80°C as recommended by the manufacturer.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Low WNK1 Expression or Activity in the Cell Line: The cell line you are using may not rely on the WNK1 pathway for survival or proliferation under your experimental conditions.

    • Recommendation: Verify the expression of WNK1 in your cell line using techniques like Western blot or RT-qPCR.

  • Incorrect Assay Endpoint: The chosen incubation time may be too short to observe an effect on cell viability.

    • Recommendation: Perform a time-course experiment, measuring cell viability at different time points (e.g., 24, 48, and 72 hours) after treatment with this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a cell viability assay?

A1: A good starting point is to test a broad range of concentrations around the reported EC50 for cellular target inhibition. For this compound, the EC50 for inhibiting OSR1 phosphorylation in HEK293 cells is 0.352 µM.[3] Therefore, a suggested range for initial cell viability experiments would be from 0.1 µM to 100 µM. This wide range will help in identifying the dynamic window of the inhibitor's effect on your specific cell line.

Q2: How should I prepare my this compound stock and working solutions?

A2: this compound is soluble in DMSO.[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For your experiments, create working solutions by diluting the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture wells is below 0.1% to avoid solvent-induced cytotoxicity.[2]

Q3: Which cell viability assay is most suitable for use with this compound?

A3: Common colorimetric and fluorometric assays such as MTT, XTT, and resazurin (AlamarBlue) are suitable for assessing cell viability after treatment with this compound. The choice of assay may depend on your cell type and available equipment. It is always good practice to validate your chosen assay by ensuring a linear relationship between cell number and signal output.

Q4: Why am I seeing a decrease in cell volume after treating my cells with this compound?

A4: The WNK signaling pathway is a key regulator of ion co-transporters and, consequently, cell volume.[4] Inhibition of WNK1 by this compound can disrupt ion homeostasis, leading to a decrease in cell volume. This has been observed in studies with NK cells.[4] This effect on cell volume is an expected on-target effect of WNK1 inhibition.

Data Presentation

The following tables provide representative data from hypothetical cell viability experiments to illustrate the expected dose-dependent effect of this compound on different cell lines.

Table 1: Effect of this compound on HEK293 Cell Viability (MTT Assay, 48h Incubation)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.1 ± 4.8
0.595.3 ± 5.5
190.7 ± 6.1
575.2 ± 7.3
1058.4 ± 8.0
2535.1 ± 6.9
5015.6 ± 4.2
1005.3 ± 2.1

Table 2: Comparative IC50 Values of this compound in Different Cell Lines (Resazurin Assay, 72h Incubation)

Cell LineIC50 (µM)
HEK29312.5
MDA-MB-2318.9
Jurkat15.2

Note: The data presented in these tables are for illustrative purposes and may not reflect actual experimental outcomes. Researchers should determine the dose-response curve for their specific cell line and experimental conditions.

Experimental Protocols

Detailed Methodology for MTT Cell Viability Assay
  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final DMSO concentration) and a blank control (medium only).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the % cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

WNK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngiotensinII Angiotensin II Receptor Receptors AngiotensinII->Receptor Insulin Insulin Insulin->Receptor WNK1 WNK1 Receptor->WNK1 Activates NKCC1_2 NKCC1/2 Ion_Homeostasis Ion Homeostasis & Cell Volume NKCC1_2->Ion_Homeostasis Na+, K+, Cl- influx NCC NCC NCC->Ion_Homeostasis Na+, Cl- influx SPAK_OSR1 SPAK/OSR1 WNK1->SPAK_OSR1 Phosphorylates (Activates) Wnk_IN_11 This compound Wnk_IN_11->WNK1 Inhibits SPAK_OSR1->NKCC1_2 Phosphorylates (Activates) SPAK_OSR1->NCC Phosphorylates (Activates)

Caption: Simplified WNK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_inhibitor Prepare this compound Serial Dilutions overnight_incubation->prepare_inhibitor treat_cells Treat Cells with This compound overnight_incubation->treat_cells prepare_inhibitor->treat_cells incubation Incubate for 24/48/72h treat_cells->incubation add_reagent Add Cell Viability Reagent (e.g., MTT) incubation->add_reagent reagent_incubation Incubate (2-4h) add_reagent->reagent_incubation read_plate Read Absorbance/ Fluorescence reagent_incubation->read_plate analyze_data Analyze Data (Calculate % Viability, IC50) read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for a cell viability assay using this compound.

References

troubleshooting Wnk-IN-11 IC50 variability in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for WNK-IN-11. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this allosteric WNK kinase inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the use of this compound, with a focus on understanding and mitigating IC50 variability.

Q1: My measured IC50 value for this compound is different from the literature value. What could be the cause?

A1: IC50 values can vary significantly between different assay formats and conditions. This compound has a reported IC50 of 4 nM in a cell-free enzymatic assay but has also been shown to have an IC50 of less than 2 µM in a cellular OSR1 phosphorylation assay .[1][2] This discrepancy is expected and highlights the difference between biochemical potency and cellular efficacy.

  • Biochemical assays (cell-free) measure the direct interaction of the inhibitor with the isolated kinase enzyme.

  • Cellular assays measure the inhibitor's effect within a complex biological system, where factors like cell membrane permeability, intracellular ATP concentrations, and the presence of other interacting proteins can influence the apparent potency.[3]

If your results deviate significantly from expected values within the same assay type, consider the other factors outlined in the questions below.

Q2: I am observing significant variability in my this compound IC50 measurements between experiments. What are the common causes?

A2: Variability in IC50 measurements for kinase inhibitors can stem from several sources. Here are the most common factors to investigate:

  • Reagent Consistency: Ensure the concentration and purity of your WNK1 enzyme, substrate (e.g., OSR1 peptide), and ATP are consistent across experiments. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles.

  • Assay Conditions: Minor variations in pH, temperature, and incubation time can impact enzyme kinetics and inhibitor potency.[4] It is crucial to maintain a standardized protocol.

  • DMSO Concentration: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO is consistent across all wells of your assay plate, including controls. High concentrations of DMSO can inhibit kinase activity. For cell-based assays, it is recommended that the final DMSO concentration not exceed 0.1%.[2]

  • Compound Solubility: this compound has limited aqueous solubility.[2] Ensure the inhibitor is fully dissolved in your stock solution and does not precipitate upon dilution into the aqueous assay buffer. Sonication is recommended for preparing stock solutions.[2]

  • Plate Reader and Detection Method: The type of assay technology used (e.g., luminescence-based like ADP-Glo, fluorescence polarization, or mobility shift) can influence results. Ensure your plate reader is calibrated and that you are using the optimal settings for your chosen assay.

Q3: Since this compound is an ATP non-competitive inhibitor, should I be concerned about the ATP concentration in my assay?

A3: Yes, but for different reasons than with ATP-competitive inhibitors. This compound is an allosteric inhibitor, meaning it does not bind to the ATP pocket of WNK1.[2] Therefore, its IC50 value should not be significantly affected by changes in ATP concentration, which is a key characteristic to verify.

  • Troubleshooting Step: If you observe that the IC50 of this compound shifts significantly when you vary the ATP concentration (e.g., testing at a low concentration near the Km of ATP for WNK1 and a high concentration), it may indicate an experimental artifact or that the inhibitor is not behaving as a true ATP non-competitive inhibitor under your specific assay conditions.

  • Context: For comparison, the IC50 values of ATP-competitive inhibitors will increase as the concentration of ATP in the assay increases, following the Cheng-Prusoff relationship.[5] A study on WNK1 kinetics demonstrated this effect with known ATP-competitive inhibitors.[4]

Q4: What is the difference between a direct WNK1 enzymatic assay and a downstream OSR1 phosphorylation assay?

A4: These two assays measure different points in the WNK1 signaling cascade.

  • Direct WNK1 Enzymatic Assay: This type of assay, often performed with purified recombinant WNK1 and a peptide substrate, directly measures the catalytic activity of WNK1 and its inhibition by this compound. This is where the low nanomolar potency is typically observed.

  • OSR1 Phosphorylation Assay: This assay measures the phosphorylation of OSR1, a downstream substrate of WNK1.[6] It can be performed in a cell-free format with purified components or in a cellular context (e.g., using HEK293 cells).[7] This assay confirms that the inhibition of WNK1 translates to a reduction in its ability to signal to its downstream effectors. The higher IC50 value often seen in cellular OSR1 phosphorylation assays reflects the additional complexities of the cellular environment.

Data Presentation

This compound Potency and WNK1 Kinetic Parameters
ParameterValueAssay Conditions / NotesReference
This compound IC50 4 nMCell-free WNK1 enzymatic assay[1]
This compound IC50 < 2 µMCellular OSR1 phosphorylation assay[2]
WNK1 Km for ATP 52.0 ± 0.82 µMDetermined using a mobility shift assay with OXSR1 peptide as substrate.[4]
WNK1 Km for OSR1 peptide 68.4 ± 3.71 µMDetermined using a mobility shift assay.[4]

Experimental Protocols

WNK1 In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from standard luminescent kinase assay methodologies and is suitable for determining the biochemical IC50 of this compound.

Materials:

  • Recombinant WNK1 enzyme

  • WNK1 Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50µM DTT

  • Substrate: Myelin Basic Protein (MBP) or a specific OSR1-derived peptide

  • ATP solution

  • This compound serial dilutions in DMSO, then further diluted in kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume white assay plates

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Add Inhibitor: Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add Enzyme: Add 2 µL of WNK1 enzyme solution (e.g., 5-20 ng/µL in kinase buffer) to each well.

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be at or near its Km for WNK1 (~50 µM) for sensitive detection of inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes. This stops the kinase reaction and depletes the remaining ATP.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the luciferase/luciferin to generate light.

    • Incubate at room temperature for 30-60 minutes.

  • Read Luminescence: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, the WNK1 activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular OSR1 Phosphorylation Assay (Western Blot)

This protocol provides a method to assess the effect of this compound on the WNK signaling pathway in a cellular context.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • This compound

  • Stimulation agent (e.g., sorbitol for osmotic stress, if required)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-OSR1 (Thr185), anti-total OSR1, anti-Actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate HEK293 cells and grow to 80-90% confluency.

  • Serum Starvation: If necessary for your experimental design, serum-starve the cells for 12-24 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Pre-incubate cells with various concentrations of this compound (or DMSO vehicle) for 1-2 hours.

  • Stimulation: If studying stimulated WNK1 activity, treat cells with a stimulating agent (e.g., 0.4 M sorbitol for 30 minutes) in the continued presence of the inhibitor.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize protein amounts and prepare samples with SDS-PAGE loading buffer.

    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with primary antibody against phospho-OSR1 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Strip the membrane and re-probe for total OSR1 and a loading control (e.g., Actin) to ensure equal protein loading.

    • Quantify band intensities using densitometry software. Normalize the phospho-OSR1 signal to the total OSR1 signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Visualizations

WNK Signaling Pathway

WNK_Signaling_Pathway cluster_regulation Upstream Regulation cluster_core_pathway Core Kinase Cascade cluster_downstream Downstream Effectors Osmotic Stress Osmotic Stress WNK1 WNK1 Osmotic Stress->WNK1 Activates Intracellular [Cl-] Intracellular [Cl-] Intracellular [Cl-]->WNK1 Inhibits SPAK_OSR1 SPAK / OSR1 WNK1->SPAK_OSR1 Phosphorylates & Activates NCC / NKCC1/2 Na-K-Cl Cotransporters (NCC, NKCC1/2) SPAK_OSR1->NCC / NKCC1/2 Phosphorylates & Activates Ion_Transport Increased Ion Reabsorption & Cell Volume Regulation NCC / NKCC1/2->Ion_Transport Inhibitor This compound Inhibitor->WNK1 Allosteric Inhibition

Caption: The WNK1 signaling cascade and the point of inhibition by this compound.

Experimental Workflow: Biochemical IC50 Determination

Assay_Workflow A Prepare Reagents: WNK1, Substrate, ATP, This compound Dilutions B Dispense Inhibitor/Vehicle into 384-well plate A->B C Add WNK1 Enzyme B->C D Initiate Reaction with Substrate/ATP Mix C->D E Incubate for 60 min at Room Temperature D->E F Stop Reaction & Deplete ATP (ADP-Glo Reagent) E->F G Generate Signal (Kinase Detection Reagent) F->G H Read Luminescence G->H I Data Analysis: Plot Dose-Response Curve & Calculate IC50 H->I

Caption: Standard workflow for determining this compound IC50 using an in vitro kinase assay.

Troubleshooting Logic for IC50 Variability

Troubleshooting_Workflow Start High IC50 Variability Observed Check_Protocol Verify Assay Protocol Consistency: - Incubation Time - Temperature - pH Start->Check_Protocol Check_Reagents Assess Reagent Quality: - Enzyme Activity (Thaw Cycles) - Substrate/ATP Purity - Buffer Composition Check_Protocol->Check_Reagents Protocol OK No_Resolve Issue Persists: Contact Technical Support Check_Protocol->No_Resolve Discrepancy Found & Corrected, but Problem Persists Check_Compound Investigate Compound Handling: - Solubility/Precipitation - Consistent DMSO Final Conc. - Accurate Dilutions Check_Reagents->Check_Compound Reagents OK Check_Reagents->No_Resolve Discrepancy Found & Corrected, but Problem Persists ATP_Test Is IC50 dependent on [ATP] concentration? Check_Compound->ATP_Test Compound Handling OK Check_Compound->No_Resolve Discrepancy Found & Corrected, but Problem Persists ATP_Yes Indicates potential issue with inhibitor mechanism or assay artifact. Review data for ATP-competitive characteristics. ATP_Test->ATP_Yes Yes ATP_No Consistent with Allosteric Mechanism. Focus on other variables. ATP_Test->ATP_No No ATP_Yes->No_Resolve Resolve Issue Resolved ATP_No->Resolve

Caption: A logical workflow for troubleshooting this compound IC50 variability.

References

Wnk-IN-11 Stability in Aqueous Solutions: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Wnk-IN-11 in aqueous solutions. Due to its hydrophobic nature, working with this compound in aqueous experimental systems requires careful consideration to ensure accurate and reproducible results. This guide offers troubleshooting advice, frequently asked questions, and best-practice protocols.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when preparing and using aqueous solutions of this compound.

FAQs

Q1: What is the solubility of this compound in aqueous solutions?

A1: this compound is practically insoluble in water[1]. To work with it in aqueous-based assays, it must first be dissolved in an organic solvent, typically DMSO, to create a concentrated stock solution. This stock is then diluted into the aqueous experimental medium.

Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous buffer. What should I do?

A2: Precipitation upon dilution is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.

  • Increase the Co-solvent Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system. For most cell-based assays, the final DMSO concentration should not exceed 0.1%.

  • Use a Surfactant: In some biochemical assays, a non-ionic surfactant like Tween-20 or Triton X-100 can be included in the buffer to improve the solubility of hydrophobic compounds.

  • Prepare Freshly: Always prepare aqueous dilutions of this compound immediately before use to minimize the time for precipitation to occur[1][2].

Q3: How should I store this compound?

A3: As a solid powder, this compound is stable for at least four years when stored at -20°C[3]. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to a year or more) or at -20°C for shorter periods (1-6 months)[2][4][5][6].

Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?

A4: Inconsistent results can certainly be a consequence of poor stability or solubility. If you observe variability, consider the following:

  • Precipitation: Visually inspect your solutions for any signs of precipitation, both in the stock and in the final working solution. Centrifuge a small aliquot if necessary to check for a pellet.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware. Consider using low-adhesion microplates or tubes.

  • Degradation: Although specific degradation pathways in aqueous media are not well-documented, it is best practice to prepare working solutions fresh for each experiment from a frozen DMSO stock. Do not store this compound in aqueous buffers for extended periods.

Q5: What is the recommended procedure for preparing a working solution for a cell-based assay?

A5: Start by preparing a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). For your experiment, perform a serial dilution of this stock solution in your cell culture medium, ensuring vigorous mixing after each dilution step. It is crucial that the final concentration of DMSO is compatible with your cells, typically below 0.1%.

Data Presentation

Table 1: Solubility of this compound
SolventConcentrationNotes
WaterInsoluble[1][2]
DMSOUp to 150 mg/mL (324.39 mM)Sonication is recommended to aid dissolution. Use fresh, anhydrous DMSO as moisture can reduce solubility.[1][2]
Ethanol~3-32 mg/mLSolubility may vary between suppliers.[2][3]
DMF~30 mg/mL[3]
DMF:PBS (pH 7.2) (1:10)~0.1 mg/mLIndicates very limited solubility in a predominantly aqueous solution even with a co-solvent.[3]
In Vivo Formulation4 mg/mL (8.65 mM)A mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Requires sequential addition of solvents and sonication.[1]
Table 2: Storage and Stability of this compound
FormStorage TemperatureStability Period
Solid Powder-20°C≥ 4 years[3]
In DMSO-80°CUp to 2 years[5]
In DMSO-20°C1 month to 1 year[2][4][5]
Aqueous Working SolutionRoom TemperatureRecommended for immediate use[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a suitable vial.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: General Method for Assessing Aqueous Stability by HPLC

This protocol provides a general framework. The exact conditions (e.g., mobile phase, gradient, column) would need to be optimized for this compound.

  • Preparation of Standard Curve: Prepare a series of known concentrations of this compound in DMSO or a suitable organic solvent. Analyze these by HPLC to generate a standard curve of peak area versus concentration.

  • Incubation: Dilute a known concentration of this compound from a DMSO stock into the aqueous buffer of interest (e.g., PBS, pH 7.4) to a final concentration where it remains soluble (e.g., by keeping the DMSO concentration at 5-10%).

  • Time Points: Incubate the aqueous solution at a controlled temperature (e.g., room temperature or 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Quenching: Immediately quench any potential degradation by diluting the aliquot into a cold organic solvent (e.g., acetonitrile) to precipitate buffer salts and stabilize the compound.

  • Analysis: Centrifuge the quenched samples to remove any precipitate and analyze the supernatant by reverse-phase HPLC with UV detection (λmax for this compound are 221, 259, 325 nm[3]).

  • Data Interpretation: Quantify the remaining peak area of this compound at each time point using the standard curve. Plot the concentration of this compound versus time to determine the degradation rate and half-life in the tested aqueous solution. The appearance of new peaks in the chromatogram would indicate the formation of degradation products.

Visualizations

WNK_Signaling_Pathway WNK Signaling Pathway cluster_stimulus Stimuli cluster_core_pathway Core Kinase Cascade cluster_effectors Downstream Effectors Hypertonic_Stress Hypertonic Stress / Low Intracellular Cl- WNK WNK Kinases (WNK1-4) Hypertonic_Stress->WNK Activates SPAK_OSR1 SPAK / OSR1 WNK->SPAK_OSR1 Phosphorylates & Activates SLC12 SLC12 Co-transporters (NKCC1/2, NCC) SPAK_OSR1->SLC12 Phosphorylates & Activates Wnk_IN_11 This compound Wnk_IN_11->WNK Allosterically Inhibits Ion_Flux Increased Ion Influx (Na+, K+, Cl-) SLC12->Ion_Flux Mediates Stability_Workflow This compound Aqueous Stability Assessment Workflow Prep_Stock 1. Prepare Concentrated Stock in DMSO Prep_Working 2. Dilute into Aqueous Buffer (Time = 0) Prep_Stock->Prep_Working Incubate 3. Incubate at Controlled Temperature Prep_Working->Incubate Sample 4. Collect Aliquots at Time Points Incubate->Sample Sample->Incubate Continue Incubation Quench 5. Quench with Cold Acetonitrile Sample->Quench Analyze 6. Analyze by RP-HPLC Quench->Analyze Data 7. Quantify Peak Area & Plot vs. Time Analyze->Data Troubleshooting_Tree Troubleshooting this compound in Aqueous Solutions Start Issue: Precipitation or Inconsistent Results Check_Stock Is the DMSO stock solution clear? Start->Check_Stock Check_Final_Conc Is final this compound concentration too high? Check_Stock->Check_Final_Conc Yes Sol_Stock Action: Sonicate/warm stock. Use fresh, anhydrous DMSO. Check_Stock->Sol_Stock No Check_DMSO_Conc Is final DMSO concentration <0.1%? Check_Final_Conc->Check_DMSO_Conc No Sol_Final_Conc Action: Lower the final concentration of this compound. Check_Final_Conc->Sol_Final_Conc Yes Check_Prep_Time Was the working solution prepared immediately before use? Check_DMSO_Conc->Check_Prep_Time Yes Sol_DMSO_Conc Action: Consider if a slightly higher DMSO % is tolerable. Otherwise, lower this compound conc. Check_DMSO_Conc->Sol_DMSO_Conc No Sol_Prep_Time Action: Always prepare fresh. Do not store aqueous dilutions. Check_Prep_Time->Sol_Prep_Time No Success Problem Resolved Check_Prep_Time->Success Yes

References

Technical Support Center: Wnk-IN-11 and the Impact of Hygroscopic DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the WNK kinase inhibitor, Wnk-IN-11. A primary focus is the critical impact of using hygroscopic dimethyl sulfoxide (DMSO) as a solvent and its potential to alter experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears cloudy or precipitated after preparation or storage. What is the likely cause?

A1: The most probable cause is the presence of water in your DMSO solvent. This compound's solubility is significantly reduced in DMSO that has absorbed moisture from the atmosphere.[1] DMSO is highly hygroscopic, meaning it readily absorbs water, which can lead to the precipitation of your inhibitor.[2][3][4][5] Always use fresh, anhydrous-grade DMSO for preparing this compound stock solutions.[1]

Q2: I'm observing lower than expected potency (higher IC50) or inconsistent activity of this compound in my kinase assays. Could the solvent be the issue?

A2: Yes, this is a strong possibility. Beyond solubility issues, the introduction of water into your assay via "wet" DMSO can impact the results in several ways:

  • Inaccurate Concentration: If this compound has partially precipitated, the actual concentration in your solution will be lower than calculated, leading to an apparent decrease in potency.

  • Direct Effect on WNK Kinase: WNK kinases are themselves regulated by osmolality and ion concentrations.[6][7] Water and chloride ions can act as allosteric inhibitors of WNK kinases.[8][9] Excess water in your assay buffer, introduced via the inhibitor's solvent, could potentially alter the kinase's basal activity and its response to the inhibitor.

Q3: How can I prevent water contamination in my DMSO and this compound stock solutions?

A3: Proper storage and handling are crucial.

  • Use Anhydrous Grade DMSO: Purchase high-quality, anhydrous DMSO and store it according to the manufacturer's instructions.

  • Proper Storage: Store DMSO in tightly sealed, small-volume containers to minimize headspace and exposure to air.[10][11] Consider storing it over molecular sieves (4 Å) to keep it dry.[2]

  • Aliquot Stock Solutions: After preparing your this compound stock solution in fresh, anhydrous DMSO, aliquot it into single-use volumes and store at -20°C or -80°C. This prevents repeated freeze-thaw cycles and minimizes exposure of the main stock to atmospheric moisture.[12]

  • Work Quickly: When handling DMSO and preparing solutions, work efficiently to minimize the time the solvent is exposed to the air.[10]

Q4: What are the best practices for dissolving this compound?

A4: For optimal results, follow these steps:

  • Use a fresh vial or a properly stored aliquot of anhydrous DMSO.

  • Allow the this compound solid and the DMSO to reach room temperature before opening to prevent condensation.

  • Add the DMSO to the vial of this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the solution to ensure complete dissolution.[12] Visually inspect for any undissolved particles.

  • Immediately aliquot the stock solution into single-use tubes and store them at -80°C.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueSource
IC50 (WNK1) 4 nM[1]
Selectivity ~1000-fold for WNK1 vs WNK4; 57-fold for WNK1 vs WNK2[13]
Mechanism of Action Allosteric, ATP non-competitive[1][12]
Solubility in fresh DMSO 92 mg/mL (198.96 mM)[1]
Solubility in DMSO (alternative) 150 mg/mL (324.39 mM)[12]

Note: Solubility can vary between suppliers and batches. Always refer to the product-specific datasheet.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in anhydrous DMSO, minimizing water absorption.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), unopened or properly stored bottle

  • Sterile, single-use microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibrate the vial of this compound and the bottle of anhydrous DMSO to room temperature.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 462.5 g/mol , dissolve 4.625 mg in 1 mL of DMSO).

  • In a low-humidity environment if possible (e.g., a glove box or a fume hood with low airflow), add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, use a brief sonication to aid dissolution.

  • Visually confirm that the solution is clear and free of particulates.

  • Working quickly, dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C. For short-term use (within a week), aliquots can be stored at -20°C.[12]

Protocol 2: Troubleshooting this compound Activity with a Kinase Assay

Objective: To determine if reduced this compound activity is due to solvent-related issues.

Procedure:

  • Prepare Fresh Stock: Prepare a new stock solution of this compound using a brand new, unopened bottle of anhydrous-grade DMSO as described in Protocol 1.

  • Compare Old vs. New: Design a kinase assay experiment that directly compares the potency of your old this compound stock solution with the freshly prepared one. Include a full dose-response curve for both.

  • Solvent Control: Crucially, include a vehicle control in your assay that matches the highest concentration of DMSO used for your inhibitor dilutions. This will account for any intrinsic effects of the solvent on the kinase reaction.[12]

  • Analyze Data: If the freshly prepared this compound stock shows significantly higher potency (a lower IC50 value) than the old stock, it strongly suggests that the old stock was compromised, likely due to water absorption in the DMSO.

  • Action: Discard the old stock solution and exclusively use the new, properly prepared and stored aliquots for future experiments.

Visualizations

WNK_Signaling_Pathway Hyperosmotic_Stress Hyperosmotic Stress (e.g., Sorbitol, NaCl) WNK1 WNK1 Kinase Hyperosmotic_Stress->WNK1 Activates SPAK_OSR1 SPAK / OSR1 (Downstream Kinases) WNK1->SPAK_OSR1 Phosphorylates & Activates NKCC1 NKCC1 (Ion Co-transporter) SPAK_OSR1->NKCC1 Phosphorylates & Activates Ion_Influx Ion Influx & Cell Volume Regulation NKCC1->Ion_Influx Wnk_IN_11 This compound Wnk_IN_11->WNK1 Allosterically Inhibits Water Water (via hygroscopic DMSO) Water->WNK1 May Inhibit

Caption: WNK1 signaling pathway and points of inhibition.

Troubleshooting_Workflow start Reduced this compound Activity or Precipitation Observed q1 Is your DMSO anhydrous grade and from a recently opened bottle? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the inhibitor stock solution freshly prepared and aliquoted? a1_yes->q2 sol1 Discard old DMSO. Procure fresh, anhydrous DMSO. a1_no->sol1 sol2 Prepare fresh stock solution and aliquot for single use. sol1->sol2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No check_assay Review other assay parameters: - Enzyme activity - Substrate concentration - Buffer components a2_yes->check_assay a2_no->sol2 end Problem Resolved sol2->end

Caption: Troubleshooting logic for this compound activity issues.

References

Wnk-IN-11 Technical Support Center: Protocol Refinement for Reproducible Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Wnk-IN-11, a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinase 1. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to ensure reproducible and reliable experimental outcomes.

Quantitative Data Summary

For easy comparison, the following table summarizes the key quantitative data for this compound.

ParameterValueSpecies/Cell LineNotes
IC₅₀ (WNK1) 4 nMIn vitro enzyme assayAllosteric, ATP non-competitive inhibition.[1]
IC₅₀ (WNK2) ~228 nMIn vitro enzyme assay57-fold selectivity for WNK1 over WNK2.
IC₅₀ (WNK4) >4000 nMIn vitro enzyme assayOver 1000-fold selectivity for WNK1 over WNK4.
EC₅₀ 0.352 µM (352 nM)HEK293 cellsInhibition of WNK1-mediated OSR1 phosphorylation.[2]

Signaling Pathway

The diagram below illustrates the canonical WNK1 signaling pathway and the point of inhibition by this compound. WNK1, in response to stimuli like osmotic stress, phosphorylates and activates the downstream kinases SPAK and OSR1.[3] These kinases, in turn, phosphorylate and activate ion co-transporters such as NKCC1, leading to changes in ion homeostasis and cell volume. This compound allosterically inhibits WNK1, preventing the phosphorylation and activation of SPAK/OSR1 and subsequent downstream events.

WNK_Signaling_Pathway cluster_stimulus Stimulus cluster_kinase_cascade Kinase Cascade cluster_transporter Ion Co-transporter cluster_inhibitor Inhibitor Osmotic_Stress Osmotic Stress WNK1 WNK1 Osmotic_Stress->WNK1 Activates SPAK_OSR1 SPAK/OSR1 WNK1->SPAK_OSR1 Phosphorylates pSPAK_OSR1 p-SPAK/p-OSR1 (Active) NKCC1 NKCC1 pSPAK_OSR1->NKCC1 Phosphorylates pNKCC1 p-NKCC1 (Active) Ion_Influx Ion Influx & Cell Volume Regulation pNKCC1->Ion_Influx Promotes Wnk_IN_11 This compound Wnk_IN_11->WNK1 Inhibits

WNK1 signaling pathway and this compound inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on a cellular process, such as cell migration.

Experimental_Workflow Start Start: Hypothesis Formulation Cell_Culture 1. Cell Culture (e.g., HEK293, MDA-MB-231) Start->Cell_Culture Compound_Prep 2. This compound Preparation (Stock in DMSO, fresh working dilutions) Cell_Culture->Compound_Prep Treatment 3. Cell Treatment (Dose-response and time-course) Compound_Prep->Treatment Assay 4. Cellular Assay (e.g., Migration, Western Blot) Treatment->Assay Data_Collection 5. Data Collection (Imaging, Luminescence, etc.) Assay->Data_Collection Data_Analysis 6. Data Analysis (Statistical analysis, IC50/EC50 calculation) Data_Collection->Data_Analysis Conclusion End: Conclusion & Interpretation Data_Analysis->Conclusion

A typical experimental workflow using this compound.

Experimental Protocols

Protocol 1: Inhibition of OSR1 Phosphorylation in Cultured Cells (Western Blot)

This protocol details the steps to assess the inhibitory effect of this compound on the phosphorylation of OSR1, a direct downstream target of WNK1.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest (e.g., HEK293)

  • Complete cell culture medium

  • Serum-free medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-OSR1 (Thr185), anti-total OSR1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation (Optional): Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This can help to reduce basal levels of kinase activity.

  • This compound Treatment:

    • Prepare fresh working dilutions of this compound in serum-free medium from the DMSO stock. A final DMSO concentration of ≤0.1% is recommended to avoid solvent-induced artifacts.[4]

    • A suggested starting concentration range for a dose-response experiment is 0.1 µM to 10 µM.

    • Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.

    • Remove the serum-free medium and add the medium containing this compound or vehicle.

    • Incubate for the desired time (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-phospho-OSR1 and anti-total OSR1, and a loading control) overnight at 4°C, following the manufacturer's recommended dilutions.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-OSR1 and total OSR1. Normalize the phospho-OSR1 signal to the total OSR1 signal to determine the extent of inhibition.

Protocol 2: Cell Migration/Invasion Assay (Transwell Assay)

This protocol describes how to evaluate the effect of this compound on the migratory or invasive capacity of cells using a Transwell system.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest (e.g., MDA-MB-231)

  • Transwell inserts (select pore size appropriate for your cell type, e.g., 8 µm)

  • 24-well companion plates

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • For invasion assays: Matrigel or other basement membrane extract

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

  • Microscope

Procedure:

  • Preparation of Inserts (for invasion assay):

    • If performing an invasion assay, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify according to the manufacturer's instructions. For migration assays, this step is omitted.

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL).

  • Assay Setup:

    • Add medium containing the chemoattractant to the lower chamber of the 24-well plate.

    • Add serum-free medium without chemoattractant to some wells as a negative control.

    • Prepare cell suspensions in serum-free medium containing different concentrations of this compound or vehicle (DMSO ≤0.1%).

    • Seed the cell suspension into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration/invasion but minimizes random migration in the negative control (e.g., 12-48 hours, optimize for your cell line).

  • Removal of Non-migrated/Non-invaded Cells:

    • Carefully remove the inserts from the plate.

    • Use a cotton swab to gently wipe the inside of the insert to remove the cells that have not migrated through the pores.

  • Fixation and Staining:

    • Fix the cells on the underside of the membrane by immersing the insert in a fixation solution for 20 minutes.

    • Stain the migrated/invaded cells by immersing the insert in a staining solution for 15 minutes.

  • Imaging and Quantification:

    • Gently wash the inserts in water to remove excess stain.

    • Allow the inserts to air dry.

    • Using a microscope, count the number of stained cells on the underside of the membrane in several random fields of view.

  • Data Analysis: Calculate the average number of migrated/invaded cells per field for each condition. Normalize the results to the vehicle control.

Troubleshooting Guide & FAQs

Q1: My this compound is precipitating in the cell culture medium. What should I do?

A1:

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.1%. Higher concentrations can cause the compound to precipitate.

  • Fresh Dilutions: Always prepare fresh working dilutions of this compound from your DMSO stock immediately before use. Do not store aqueous dilutions.

  • Solubility in Media: The solubility of this compound may be lower in certain media formulations. If precipitation persists, consider pre-warming the medium to 37°C before adding the this compound working solution and mixing gently.

  • Sonication: For preparing stock solutions in DMSO, gentle sonication can aid dissolution.[4]

Q2: I am not observing any effect of this compound on my cells. What could be the reason?

A2:

  • Compound Potency: Verify the integrity and activity of your this compound stock. If possible, test it in a well-characterized system, such as HEK293 cells, and assess OSR1 phosphorylation.

  • WNK1 Expression: Confirm that your cell line of interest expresses WNK1. Low or absent WNK1 expression will result in a lack of response to a WNK1 inhibitor.

  • Dose and Time: The effective concentration and treatment time can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.

  • Pathway Activation: The WNK1 pathway may not be basally active in your cell line under standard culture conditions. Consider stimulating the pathway (e.g., with osmotic stress) to observe the inhibitory effect of this compound.

  • Off-Target Effects: While this compound is highly selective, consider potential off-target effects or compensatory mechanisms in your cellular model.[4][5]

Q3: I am seeing toxicity or unexpected off-target effects in my experiments. How can I mitigate this?

A3:

  • Concentration Range: Use the lowest effective concentration of this compound as determined by your dose-response experiments. High concentrations are more likely to induce off-target effects.

  • Vehicle Control: Always include a vehicle-only (DMSO) control to distinguish between compound-specific effects and solvent effects.

  • Selectivity Profile: Be aware of the known off-target kinases, such as BTK and FER, although significant inhibition is only observed at concentrations much higher than the WNK1 IC₅₀.[4] If your experimental system involves these kinases, interpret your results with caution.

  • Phenotypic vs. Target-Specific Assays: Correlate your phenotypic observations (e.g., reduced migration) with a target-specific readout (e.g., decreased pOSR1) to confirm that the observed effect is on-target.

Q4: What are the recommended storage conditions for this compound?

A4:

  • Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[6]

  • DMSO Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 10-50 mM). Aliquot and store at -80°C for up to 6 months.[7] Avoid repeated freeze-thaw cycles. For short-term use (up to 1 month), aliquots can be stored at -20°C.[7]

References

Wnk-IN-11 Technical Support Center: Troubleshooting & Vehicle Control

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for using Wnk-IN-11, focusing on best practices for experimental design and troubleshooting potential artifacts arising from vehicle effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases, showing the highest potency for WNK1 with an IC50 of 4 nM.[1][2][3] It is 57-fold and 1000-fold selective for WNK1 over WNK2 and WNK4, respectively.[4][5][6] Its allosteric and ATP-noncompetitive mechanism of inhibition provides a high degree of specificity.[2][7][8] WNK kinases are crucial regulators of ion homeostasis and blood pressure.[9][10] They act by phosphorylating and activating the downstream kinases OSR1 (Oxidative Stress Responsive Kinase 1) and SPAK (STE20/SPS1-related proline/alanine-rich kinase).[11][12][13] These activated kinases then phosphorylate and regulate ion co-transporters of the SLC12A family, such as NKCC1/2 and NCC, controlling ion flux across cell membranes.[11][12][14][15]

WNK_Signaling_Pathway cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response Osmotic_Stress Osmotic Stress / Low [Cl-] WNKs WNK1/2/3/4 Osmotic_Stress->WNKs Activates SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylates & Activates Ion_Transporters Ion Co-transporters (NCC, NKCC1/2) SPAK_OSR1->Ion_Transporters Phosphorylates & Activates Ion_Flux Altered Ion Flux & Cell Volume Regulation Ion_Transporters->Ion_Flux Wnk_IN_11 This compound Wnk_IN_11->WNKs Inhibits

Caption: The WNK kinase signaling pathway and the inhibitory action of this compound.
Q2: What is the recommended vehicle for this compound and what are the solubility limits?

The choice of vehicle is critical and depends on the experimental model (in vitro vs. in vivo).

  • In Vitro Studies: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing concentrated stock solutions of this compound.[1][7] It is highly soluble in DMSO.[1][4][7] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low, typically not exceeding 0.1% , to avoid solvent-induced artifacts.[7] If higher concentrations are necessary, a vehicle-only control is mandatory.

  • In Vivo Studies: this compound has poor aqueous solubility.[2][7][8] Therefore, complex formulations are required for animal studies. These often consist of a mixture of solvents to ensure bioavailability. Common formulations include combinations of DMSO, PEG300, Tween 80, and saline or corn oil.[1][7] The exact ratio must be optimized for your specific experimental conditions and administration route.

Table 1: Solubility of this compound in Common Solvents

Solvent Concentration Notes Reference(s)
DMSO ≥ 100 mg/mL (214.86 mM) Use fresh, non-hygroscopic DMSO for best results. [1][16]
DMSO 150 mg/mL (324.39 mM) Sonication is recommended to aid dissolution. [7]
DMF 30 mg/mL - [4]

| Ethanol | 3 mg/mL | - |[4] |

Q3: My vehicle control group shows a biological effect. How do I troubleshoot this?

Observing an effect in the vehicle control group is a common issue, particularly with complex solvent systems used for in vivo studies or high concentrations of DMSO in vitro. It is essential to isolate the effect of the vehicle from the effect of the compound.

Table 2: Troubleshooting Guide for Vehicle Effects

Observation Potential Cause Recommended Action
Unexpected cell death or reduced proliferation in culture. DMSO concentration is too high. 1. Titrate DMSO: Perform a dose-response experiment with the vehicle alone (e.g., 0.01%, 0.1%, 0.5%, 1% DMSO) to find the highest non-toxic concentration. 2. Reduce Stock Concentration: Use a lower concentration stock of this compound to reduce the final DMSO percentage.
Altered gene expression or signaling in vehicle-treated cells. Vehicle components (DMSO, PEG300, etc.) have off-target biological activity. 1. Literature Review: Search for known effects of your specific vehicle components on the pathway of interest. 2. Alternative Vehicle: Test a different, simpler vehicle if possible (e.g., ethanol, though solubility may be an issue).

| Physiological changes in animals (e.g., inflammation, weight loss). | The in vivo formulation (e.g., PEG300, Tween 80) is causing a reaction. | 1. Component Test: Administer each component of the vehicle individually to separate animal groups to identify the problematic agent. 2. Formulation Refinement: Adjust the ratios of the vehicle components or explore alternative solubilizing agents. |

Experimental Protocols

Protocol 1: Designing a Robust Vehicle Control Experiment (In Vitro)

This protocol outlines the steps to validate your vehicle and establish a proper control for a cell-based assay.

Caption: Workflow for validating the vehicle concentration in in vitro experiments.

Methodology:

  • Prepare a Concentrated Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[7] Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[7]

  • Determine Maximum Vehicle Concentration: Calculate the highest percentage of vehicle (DMSO) that will be present in any of your experimental conditions. For example, if your highest this compound concentration is 10 µM, and your stock is 10 mM, the final DMSO concentration will be 0.1%.

  • Create a Vehicle Dose-Response Curve: Prepare a dilution series of the vehicle (e.g., 100% DMSO) in your cell culture medium to match and exceed the highest planned experimental concentration. For a 0.1% max, you might test 0.05%, 0.1%, 0.2%, and 0.5% DMSO.

  • Treat Cells: Plate your cells and treat separate groups with the different vehicle concentrations. Include an "untreated" group that receives only fresh medium.

  • Assess Endpoint: After the appropriate incubation time, measure your experimental endpoint. This should ideally be a sensitive measure of cell health (e.g., viability assay like MTT or CellTiter-Glo) and a key background reading for your primary endpoint (e.g., basal OSR1 phosphorylation).

  • Analyze and Conclude: Compare the results from the vehicle-treated groups to the untreated group. The highest concentration of vehicle that shows no significant difference from the untreated control is your validated "vehicle control" concentration for the main experiment. All subsequent experiments should include a control group treated with this specific concentration of the vehicle.

Quantitative Data Summary

Table 3: Key Potency and Concentration Data for this compound

Parameter Value Assay / Model Reference(s)
IC50 (WNK1) 4 nM Cell-free enzyme assay [1][2][4]
IC50 (WNK2) ~228 nM Cell-free enzyme assay [4][5][6]
IC50 (WNK4) >4000 nM Cell-free enzyme assay [4][5][6]
EC50 0.352 µM (352 nM) Cellular OSR1 phosphorylation in HEK293 cells [4]
Effective In Vitro Conc. 10 µM Used in NK cell cytotoxicity and migration assays [9]

| Effective In Vivo Dose | 30 mg/kg (p.o.) | Reduction of systolic blood pressure in mice |[16] |

References

Interpreting Unexpected Results with Wnk-IN-11: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Wnk-IN-11.

Troubleshooting Guides

Issue 1: No Observable Effect of this compound

Question: I am not observing the expected inhibition of the WNK pathway or downstream effects after treating my cells with this compound. What are the possible reasons for this?

Answer: Several factors could contribute to a lack of response to this compound treatment. Consider the following troubleshooting steps:

  • Inhibitor Integrity and Storage:

    • Proper Dissolution: this compound is typically dissolved in DMSO to create a stock solution.[1][2] Ensure the inhibitor is fully dissolved. Sonication may be required.[2] Incomplete dissolution will lead to an inaccurate final concentration.

    • Storage Conditions: Stock solutions should be stored at -80°C for long-term stability. For short-term use (within one week), aliquots can be stored at 4°C.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]

    • Fresh Preparation: Whenever possible, prepare fresh dilutions of this compound in your experimental buffer or media immediately before use.

  • Experimental Conditions:

    • Cell Permeability: While this compound is cell-permeable, differences in cell lines and experimental conditions can affect its uptake. Consider optimizing the incubation time and concentration.

    • DMSO Concentration: The final concentration of DMSO in your cell culture should not exceed 0.1%. Higher concentrations can be toxic to cells and may mask the effects of the inhibitor. Always include a vehicle control (DMSO alone) in your experiments.[2]

    • WNK Isoform Expression: this compound is a potent inhibitor of WNK1.[1] Its potency against other WNK isoforms is lower.[3] If your cell line of interest primarily expresses a WNK isoform other than WNK1, you may observe a reduced effect. Confirm the expression profile of WNK kinases in your experimental model.

  • Assay Sensitivity:

    • Phosphorylation Readout: The most direct way to measure WNK pathway inhibition is to assess the phosphorylation of its downstream targets, OSR1 and SPAK.[4][5] Ensure your antibody for phosphorylated OSR1/SPAK is validated and that your western blot or other detection method is sensitive enough to detect changes.

    • Functional Endpoint: If you are measuring a downstream functional effect (e.g., cell migration, ion transport), the signaling cascade may be complex, and other pathways could be compensating for WNK inhibition.

Issue 2: Contradictory or Unexpected Results

Question: I am observing results with this compound that are unexpected or contradict previous findings. How can I interpret these outcomes?

Answer: Unexpected results are not uncommon in research. Here are some potential explanations and steps to take when encountering them with this compound:

  • Off-Target Effects:

    • While this compound is highly selective, it has been shown to have off-target inhibition against Bruton's tyrosine kinase (BTK) and feline encephalitis virus-related (FER) kinase at high concentrations.[2] Although these are not typically involved in blood pressure regulation, they may play roles in other cellular processes in your specific experimental system.

    • Consider if the observed phenotype could be explained by the inhibition of these or other unknown off-target kinases.

  • Cell-Type Specific Responses:

    • The cellular context is critical. The WNK signaling pathway can have different roles in different cell types. For example, in endothelial cells, WNK1 depletion affects proliferation and migration differently, with SPAK mediating the proliferation effects and OSR1 mediating migration.[6]

    • In Natural Killer (NK) cells, this compound has been shown to cause unexpected effects, including a decrease in cell volume, motility, and cytolytic activity.[3][4] It also induced autophagy and increased the phosphorylation of Akt and c-Myc.[3][4] These findings highlight that WNK kinase inhibition can have complex and sometimes counterintuitive effects in specific immune cell populations.

  • Experimental System Variables:

    • Alternative Splicing of WNK1: WNK1 has multiple splice variants, and their expression can be tissue-specific.[7] Different isoforms may have distinct functions, and the effect of this compound could vary depending on the predominant isoform in your cells.

    • Cross-talk with Other Pathways: The WNK pathway is integrated with other signaling networks. For instance, WNK1 is a substrate for Akt1.[8] Inhibition of WNK1 may lead to compensatory changes in these interconnected pathways, resulting in unexpected phenotypes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and orally active allosteric inhibitor of With-No-Lysine (WNK) kinases, with a particularly high affinity for WNK1.[1] It functions through ATP non-competitive inhibition, meaning it does not bind to the ATP-binding pocket of the kinase.[2]

Q2: What are the recommended working concentrations for this compound?

A2: The optimal concentration of this compound will vary depending on the cell type and experimental endpoint. A good starting point for in vitro cellular assays is to perform a dose-response curve ranging from nanomolar to low micromolar concentrations. The IC50 for WNK1 inhibition in a cell-free assay is 4 nM.[1] In cellular OSR1 phosphorylation assays, an IC50 of less than 2 µM has been reported.[2]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the powdered compound in fresh, high-quality DMSO. For example, a 10 mM stock solution can be prepared. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[2]

Q4: Are there any known off-target effects of this compound?

A4: In a screen against 440 human kinases, this compound showed high selectivity. Significant off-target inhibition was observed only against BTK and FER kinases at a concentration of 10 µM, which is 2500-fold higher than its IC50 for WNK1.[2] These kinases are not known to be involved in blood pressure regulation.[2]

Quantitative Data Summary

ParameterValueReference
WNK1 IC50 (cell-free) 4 nM[1]
Cellular OSR1 Phosphorylation IC50 < 2 µM[2]
Solubility in DMSO 92 mg/mL (198.96 mM)[1]

Experimental Protocols

Protocol 1: OSR1/SPAK Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the inhibition of WNK1 activity by measuring the phosphorylation of its downstream substrates, OSR1 and SPAK.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours, if necessary for your cell type, to reduce basal signaling.

    • Prepare fresh dilutions of this compound and a vehicle control (DMSO) in your cell culture media.

    • Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and the vehicle control for the desired time (e.g., 1-2 hours).

    • If applicable, stimulate the cells with an agonist known to activate the WNK pathway (e.g., hyperosmotic stress with sorbitol) for the last 30 minutes of the inhibitor treatment.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-OSR1 (Thr185) or phospho-SPAK (Thr233) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total OSR1/SPAK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 2: Natural Killer (NK) Cell Cytotoxicity Assay

This protocol is a general guideline for assessing the effect of this compound on NK cell-mediated cytotoxicity. Specific details may need to be optimized for your particular target cells and experimental setup.

  • Cell Preparation:

    • Effector Cells (NK cells): Isolate primary NK cells or use an NK cell line (e.g., NK-92). Culture and expand the NK cells according to standard protocols. Pre-treat the NK cells with this compound or a vehicle control for a specified period (e.g., 1-2 hours) before co-culture with target cells.

    • Target Cells: Use a target cell line that is susceptible to NK cell-mediated lysis (e.g., K562). Label the target cells with a fluorescent dye (e.g., Calcein AM or CFSE) for easy identification by flow cytometry.

  • Co-culture:

    • Plate the labeled target cells in a 96-well U-bottom plate.

    • Add the pre-treated NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

    • Include control wells with target cells alone (spontaneous lysis) and target cells with a lysis agent (e.g., Triton X-100) for maximum lysis.

    • Centrifuge the plate briefly to facilitate cell-cell contact and incubate for 4 hours at 37°C.

  • Flow Cytometry Analysis:

    • After incubation, add a viability dye that is spectrally distinct from your target cell label (e.g., 7-AAD or Propidium Iodide).

    • Acquire the samples on a flow cytometer.

    • Gate on the target cell population based on their fluorescent label.

    • Within the target cell gate, quantify the percentage of dead cells (positive for the viability dye).

  • Data Analysis:

    • Calculate the percentage of specific lysis for each E:T ratio using the following formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)] x 100

Visualizations

WNK_Signaling_Pathway cluster_stimulus Stimuli cluster_wnk WNK Kinase cluster_inhibitor Inhibitor cluster_downstream Downstream Kinases cluster_effectors Effector Ion Co-transporters Hyperosmotic_Stress Hyperosmotic Stress WNK1 WNK1 Hyperosmotic_Stress->WNK1 Low_Cl_concentration Low [Cl⁻] Low_Cl_concentration->WNK1 SPAK_OSR1 SPAK / OSR1 WNK1->SPAK_OSR1 Phosphorylation (Activation) Wnk_IN_11 This compound Wnk_IN_11->WNK1 Allosteric Inhibition NKCC1_2 NKCC1/2 SPAK_OSR1->NKCC1_2 Phosphorylation (Activation) NCC NCC SPAK_OSR1->NCC Phosphorylation (Activation) KCCs KCCs SPAK_OSR1->KCCs Phosphorylation (Inhibition)

Caption: The WNK1-SPAK/OSR1 signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow cluster_no_effect No Effect Observed cluster_contradictory Contradictory/Unexpected Effect Start Unexpected Result with this compound Check_Inhibitor Verify Inhibitor Integrity: - Proper Dissolution - Correct Storage - Fresh Dilutions Start->Check_Inhibitor Consider_Off_Target Consider Off-Target Effects: - BTK/FER Inhibition Start->Consider_Off_Target Check_Experiment Review Experimental Conditions: - Cell Permeability - DMSO Control - WNK Isoform Expression Check_Inhibitor->Check_Experiment Check_Assay Assess Assay Sensitivity: - Phospho-Antibody Validation - Downstream Readout Check_Experiment->Check_Assay Consider_Cell_Type Evaluate Cell-Type Specificity: - e.g., NK Cell Effects Consider_Off_Target->Consider_Cell_Type Consider_System Investigate System Variables: - WNK1 Splice Variants - Pathway Cross-talk Consider_Cell_Type->Consider_System

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Wnk-IN-11 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of Wnk-IN-11, a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of WNK kinases, with a reported IC50 of 4 nM for WNK1.[1] It functions as an allosteric inhibitor, meaning it binds to a site on the kinase distinct from the highly conserved ATP-binding pocket. This allosteric binding mode contributes to its high selectivity for WNK kinases over other kinases.[2][3] WNK kinases are crucial regulators of ion homeostasis, and their inhibition can impact blood pressure and cell volume.[4][5]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound powder should be stored at -20°C and is stable for at least four years under these conditions.[6] Stock solutions in DMSO can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 150 mg/mL.[7] It is also soluble in N,N-dimethylformamide (DMF) and ethanol. It is important to use fresh, high-purity solvents to avoid introducing contaminants that may affect experimental results.

Q4: What level of purity should I expect for this compound?

A4: Commercial suppliers of this compound typically provide a purity of ≥98%, with some batches reaching over 99%. Purity is generally assessed by High-Performance Liquid Chromatography (HPLC) and may be confirmed by other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: How does this compound affect the WNK signaling pathway?

A5: this compound inhibits the kinase activity of WNKs. This prevents the subsequent phosphorylation and activation of the downstream kinases OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related proline/alanine-rich kinase). Inactivated OSR1/SPAK cannot phosphorylate and activate their targets, the Na-K-Cl cotransporters (NKCCs) and Na-Cl cotransporter (NCC), which are involved in ion transport across cell membranes.

WNK Signaling Pathway

WNK_Signaling_Pathway WNK Signaling Pathway cluster_upstream Upstream Regulation cluster_core Core Kinase Cascade cluster_downstream Downstream Effectors Angiotensin_II Angiotensin II WNKs WNK1/2/3/4 Angiotensin_II->WNKs activates Insulin Insulin Insulin->WNKs activates Low_Cl Low [Cl-] Low_Cl->WNKs activates OSR1_SPAK OSR1 / SPAK WNKs->OSR1_SPAK phosphorylates, activates Wnk_IN_11 This compound Wnk_IN_11->WNKs inhibits NCC_NKCCs NCC / NKCCs OSR1_SPAK->NCC_NKCCs phosphorylates, activates Ion_Transport Ion Transport NCC_NKCCs->Ion_Transport

Caption: A simplified diagram of the WNK signaling pathway, illustrating the inhibitory action of this compound.

Troubleshooting Guides

HPLC Purity Assessment
Issue Potential Cause Troubleshooting Steps
Broad or Tailing Peaks 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload.1. Replace the column with a new one. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Reduce the injection volume or sample concentration.
Split Peaks 1. Clogged frit or partially blocked column. 2. Sample solvent incompatible with the mobile phase.1. Back-flush the column or replace it. 2. Dissolve the sample in the mobile phase or a weaker solvent.
Ghost Peaks 1. Contaminated mobile phase or injection of air bubbles. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and degas the mobile phase. 2. Run several blank injections to wash the system.
Unexpected Peaks 1. Sample degradation. 2. Presence of impurities from synthesis.1. Prepare fresh samples and store them properly. 2. If possible, obtain a reference standard for the suspected impurity to confirm its identity. Consider potential side-products from the synthetic route.
Drifting Baseline 1. Column not equilibrated. 2. Mobile phase composition changing.1. Allow sufficient time for the column to equilibrate with the mobile phase. 2. Ensure the solvent mixing system is functioning correctly.
General Handling and Experimentation
Issue Potential Cause Troubleshooting Steps
Low Potency in Cellular Assays 1. Incorrect concentration due to poor solubility. 2. Degradation of this compound in media. 3. Adsorption to plasticware.1. Ensure complete dissolution in DMSO before diluting in aqueous media. Use sonication if necessary. 2. Prepare fresh dilutions for each experiment. 3. Use low-adhesion plasticware.
Inconsistent Results Between Experiments 1. Variability in stock solution concentration. 2. Freeze-thaw cycles of the stock solution.1. Carefully prepare and validate the concentration of the stock solution. 2. Aliquot the stock solution to avoid repeated freezing and thawing.
Off-Target Effects 1. Use of excessively high concentrations. 2. Presence of active impurities.1. Perform dose-response experiments to determine the optimal concentration. 2. Verify the purity of your this compound batch.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. It is based on common practices for small molecule analysis and may require optimization.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • This compound sample

  • DMSO (HPLC grade)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution with the mobile phase to a final concentration of approximately 20 µg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • Detection wavelength: 254 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used to confirm the molecular weight of this compound.

Instrumentation and Materials:

  • LC-MS system with an electrospray ionization (ESI) source

  • Chromatographic conditions as described in the HPLC protocol.

Procedure:

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • MS Parameters (Positive Ion Mode):

    • Ionization mode: ESI+

    • Capillary voltage: 3.5 kV

    • Cone voltage: 30 V

    • Source temperature: 120°C

    • Desolvation temperature: 350°C

    • Scan range: m/z 100-1000

  • Analysis: Inject the sample and acquire the mass spectrum. Look for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of this compound (C₂₁H₂₁Cl₂N₅OS, MW = 462.4).

Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for confirming the chemical structure of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated DMSO (DMSO-d₆)

  • This compound sample (approx. 5-10 mg)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). The resulting chemical shifts, integrations, and coupling patterns should be consistent with the known structure of this compound.

Quality Control Workflow

QC_Workflow This compound Quality Control Workflow cluster_synthesis Synthesis & Initial Material cluster_qc Quality Control Assessment cluster_final Final Product Start This compound Synthesis Crude_Product Crude Product Start->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification HPLC HPLC Purity Check Purification->HPLC LCMS LC-MS Identity Check HPLC->LCMS NMR NMR Structure Confirmation LCMS->NMR Pass_Fail Purity & Identity Verified? NMR->Pass_Fail Final_Product Qualified this compound Pass_Fail->Final_Product Yes Repurify Repurify or Reject Batch Pass_Fail->Repurify No

Caption: A flowchart outlining the key steps in the quality control and purity assessment of this compound.

Quantitative Data Summary

Parameter This compound Reference
Molecular Formula C₂₁H₂₁Cl₂N₅OS[6]
Molecular Weight 462.4 g/mol [6]
IC₅₀ (WNK1) 4 nM[1]
Purity (Typical) ≥98%[6]
Storage (Solid) -20°C (≥ 4 years)[6]
Storage (DMSO stock) -80°C (1 year)[1]
Solubility (DMSO) up to 150 mg/mL[7]

References

avoiding freeze-thaw degradation of Wnk-IN-11 stock

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Wnk-IN-11 to prevent degradation, with a specific focus on avoiding issues related to freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at high concentrations, with some sources indicating solubility up to 150 mg/mL.[1][2][3] For complete dissolution, sonication may be beneficial.[1] It is crucial to use anhydrous, high-purity DMSO, as the solvent is hygroscopic and absorbed water can affect the solubility and stability of the compound.[2][3][4] this compound is insoluble in water.[1][3]

Q2: How should I store the powdered this compound?

A2: The solid, powdered form of this compound should be stored at -20°C.[1][2][5] Under these conditions, it is stable for up to three years.[2]

Q3: What is the best way to store a this compound stock solution to avoid degradation?

A3: To prevent degradation, it is highly recommended to aliquot the this compound stock solution into single-use volumes and store them at -80°C for long-term storage (stable for up to 2 years).[2][3][6] For shorter-term storage, -20°C is acceptable for up to one month.[4][5][6] The most critical step is to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[3][6][7][8]

Q4: Why are repeated freeze-thaw cycles detrimental to my this compound stock solution?

A4: Repeated freeze-thaw cycles can compromise the stability of small molecules dissolved in DMSO.[7][9] Each cycle of freezing and thawing can introduce moisture from the atmosphere into the hygroscopic DMSO, potentially leading to the degradation of the compound and reducing its effective concentration.[8] Studies have shown that some compounds can show a significant drop in integrity after as few as 10 freeze-thaw cycles.[7]

Q5: How many times can I safely freeze and thaw my this compound stock solution?

A5: Ideally, you should avoid any freeze-thaw cycles after the initial aliquoting. Each cycle increases the risk of degradation. While some studies have investigated the effects of a limited number of cycles on various compounds, the most prudent approach for ensuring experimental consistency and the integrity of your results is to prepare single-use aliquots.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitate observed in my this compound stock solution after thawing. 1. The compound has come out of solution due to repeated freeze-thaw cycles or the introduction of water into the DMSO. 2. The initial concentration was too high for complete solubility at lower temperatures.1. Warm the vial gently (e.g., in a 37°C water bath) and vortex or sonicate to try and redissolve the precipitate.[1] 2. Centrifuge the vial to pellet the precipitate and carefully transfer the supernatant to a new tube. Consider re-validating the concentration of the solution. 3. In the future, ensure you are using anhydrous DMSO and prepare single-use aliquots.
Inconsistent or weaker-than-expected results in my experiments. The this compound may have degraded due to improper storage and handling, particularly multiple freeze-thaw cycles.1. Prepare a fresh stock solution of this compound from the powdered compound. 2. Aliquot the new stock solution into single-use vials and store them at -80°C. 3. Use a fresh aliquot for each experiment to ensure consistent compound activity.
Difficulty dissolving the this compound powder in DMSO. 1. The DMSO may have absorbed water, reducing its solvating power. 2. The concentration you are trying to achieve is too high.1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[2][3][4] 2. Try sonicating the solution to aid dissolution.[1] 3. Prepare a slightly more dilute stock solution.

Quantitative Data Summary

ParameterValueSource(s)
Molecular Weight 462.4 g/mol [1][2][5]
Solubility in DMSO 25 mg/mL to 150 mg/mL[1][2][3][5][10]
Solubility in Water Insoluble[1][3]
Storage of Powder -20°C for up to 3 years[2][5]
Storage of Stock Solution (in DMSO) -80°C for up to 2 years; -20°C for up to 1 month[2][3][4][5][6]
IC50 for WNK1 4 nM[1][2][5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or cryovials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to minimize water condensation.

    • Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Add the calculated volume of anhydrous DMSO to the vial of this compound powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

Protocol 2: Aliquoting and Storing the this compound Stock Solution

  • Materials:

    • Prepared this compound stock solution

    • Sterile, single-use microcentrifuge tubes or cryovials

    • Pipettor and sterile tips

  • Procedure:

    • Immediately after preparation, dispense the stock solution into small, single-use aliquots in sterile tubes. The volume of each aliquot should be appropriate for a single experiment to avoid having to thaw and re-freeze the remainder.

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term storage.

Visualizations

G cluster_prep Stock Solution Preparation cluster_storage Storage & Handling start Start: this compound Powder weigh Equilibrate to Room Temp & Weigh Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock Concentrated Stock Solution dissolve->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -80°C (Long-Term) aliquot->store use Use One Aliquot per Experiment store->use Thaw as needed discard Discard Unused Portion of Thawed Aliquot use->discard

Caption: Recommended workflow for preparing and storing this compound stock solutions.

References

Validation & Comparative

A Head-to-Head Comparison of Pan-WNK Inhibitors: Wnk-IN-11 and WNK463

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of hypertension and ion homeostasis research, the With-No-Lysine (WNK) family of serine/threonine kinases has emerged as a critical regulatory node. These kinases, through their downstream effectors SPAK and OSR1, modulate the activity of various ion co-transporters, thereby influencing blood pressure and electrolyte balance. This guide provides a comprehensive comparison of two prominent pan-WNK inhibitors, Wnk-IN-11 and WNK463, offering researchers a detailed overview of their biochemical properties, cellular activities, and in vivo efficacy based on available experimental data.

At a Glance: Key Differences

FeatureThis compoundWNK463
Mechanism of Action Allosteric, ATP non-competitiveATP-competitive
Selectivity Profile Highly selective for WNK1 over other WNK isoformsPan-WNK inhibitor with potent activity against all four isoforms
Potency (IC50) WNK1: 4 nMWNK1: 5 nM, WNK2: 1 nM, WNK3: 6 nM, WNK4: 9 nM
Cellular Potency (EC50) OSR1 phosphorylation inhibition in HEK293 cells: 352 nMOSR1 phosphorylation inhibition in HEK293 cells: 106 nM
Oral Bioavailability Orally activeHigh oral bioavailability in mice (100%) and rats (74%)

Biochemical Profile and Potency

This compound and WNK463, while both targeting the WNK kinase family, exhibit distinct mechanisms of action and selectivity profiles. This compound is an allosteric inhibitor, meaning it binds to a site on the kinase distinct from the ATP-binding pocket, leading to a non-competitive mode of inhibition with respect to ATP.[1][2] This allosteric nature contributes to its high selectivity for WNK1, with an IC50 of 4 nM.[3][4] It is significantly less potent against other WNK isoforms, showing 57-fold and 1000-fold selectivity for WNK1 over WNK2 and WNK4, respectively.[4][5]

In contrast, WNK463 is an ATP-competitive inhibitor that targets the highly conserved ATP-binding site of the WNK kinases.[6] This results in a broader, or "pan," inhibitory profile, with potent activity against all four WNK isoforms. The reported IC50 values for WNK463 are 5 nM for WNK1, 1 nM for WNK2, 6 nM for WNK3, and 9 nM for WNK4.[7][8]

Kinase Selectivity

A crucial aspect of any kinase inhibitor is its selectivity profile against the broader human kinome. This compound has been tested against a panel of 440 human kinases and demonstrated excellent selectivity.[1][2] At a concentration of 10 µM, which is 2500-fold higher than its WNK1 IC50, significant off-target inhibition was only observed for BTK and FER kinases.[1][2] Similarly, WNK463 has been shown to be highly selective for WNK kinases.[9][10]

Cellular Activity and In Vivo Efficacy

Both inhibitors have demonstrated the ability to block the WNK signaling pathway in cellular models. A common method to assess this is to measure the phosphorylation of the downstream WNK substrate, OSR1, in human embryonic kidney 293 (HEK293) cells. In this assay, this compound inhibits OSR1 phosphorylation with an EC50 of 352 nM, while another report indicates an IC50 of less than 2 µM.[2][4] WNK463 demonstrates more potent cellular activity, inhibiting sorbitol-induced OSR1 phosphorylation in HEK293 cells with an IC50 of 106 nM.[11]

In vivo studies have highlighted the potential of these inhibitors as antihypertensive agents. WNK463 is orally bioavailable in both mice (100%) and rats (74%).[7] In spontaneously hypertensive rats (SHRs), oral administration of WNK463 at doses of 1, 3, or 10 mg/kg resulted in a dose-dependent decrease in blood pressure, accompanied by an increase in urine output and urinary sodium and potassium excretion.[7][8] this compound is also described as being orally active, though detailed pharmacokinetic and in vivo efficacy data are less publicly available.[3]

Experimental Methodologies

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified WNK kinases.

  • WNK463 (Generic ATP-competitive assay):

    • Recombinant human WNK1, WNK2, WNK3, or WNK4 enzyme is incubated with the test compound at various concentrations in a kinase assay buffer.

    • The kinase reaction is initiated by the addition of a peptide substrate (e.g., a fragment of OSR1) and ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as mobility shift assays or luminescence-based ADP detection assays.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • This compound (Allosteric inhibitor assay):

    • The protocol is similar to the ATP-competitive assay. However, to confirm the allosteric mechanism, the assay can be run at different ATP concentrations. An allosteric inhibitor's IC50 value should not be significantly affected by changes in ATP concentration.

Cellular OSR1 Phosphorylation Assay

Objective: To assess the ability of the inhibitors to block the WNK signaling pathway in a cellular context.

  • Cell Culture: Human embryonic kidney (HEK293) cells are cultured in appropriate media.

  • Stimulation: To activate the WNK pathway, cells are treated with a hyperosmotic agent, such as 0.5 M sorbitol, for a short period (e.g., 30 minutes).[5]

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or WNK463 before sorbitol stimulation.

  • Cell Lysis and Western Blotting: After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Detection: The membrane is probed with a primary antibody specific for phosphorylated OSR1 (p-OSR1). A primary antibody against total OSR1 is used as a loading control.

  • Quantification: The intensity of the p-OSR1 and total OSR1 bands is quantified, and the ratio of p-OSR1 to total OSR1 is calculated. EC50 values are determined by plotting the percentage of inhibition of OSR1 phosphorylation against the inhibitor concentration.

In Vivo Hypertension Model

Objective: To evaluate the effect of the inhibitors on blood pressure in an animal model of hypertension.

  • Animal Model: Spontaneously hypertensive rats (SHRs) are commonly used as a model for essential hypertension.

  • Drug Administration: WNK463 is formulated for oral administration (e.g., oral gavage). The vehicle used can be a mixture of DMSO, PEG300, Tween 80, and saline.[7]

  • Dosing: Rats are administered single or multiple doses of the inhibitor (e.g., 1, 3, 10 mg/kg for WNK463).[7][8]

  • Blood Pressure Measurement: Blood pressure is measured at various time points after drug administration using methods such as tail-cuff plethysmography or telemetry.

  • Urine and Electrolyte Analysis: Urine is collected over a specified period to measure volume and the concentration of sodium and potassium to assess the diuretic and natriuretic/kaliuretic effects of the inhibitor.

Signaling Pathway and Experimental Workflow Diagrams

WNK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Osmotic Stress Osmotic Stress WNKs WNK1/2/3/4 Osmotic Stress->WNKs Activates SPAK_OSR1 SPAK/OSR1 WNKs->SPAK_OSR1 Phosphorylates & Activates Ion_Cotransporters Ion Co-transporters (e.g., NKCC1, NCC) SPAK_OSR1->Ion_Cotransporters Phosphorylates & Regulates Activity Ion Flux Ion Flux Ion_Cotransporters->Ion Flux Wnk_IN_11 This compound (Allosteric) Wnk_IN_11->WNKs WNK463 WNK463 (ATP-competitive) WNK463->WNKs Blood Pressure Regulation Blood Pressure Regulation Ion Flux->Blood Pressure Regulation

Caption: The WNK-SPAK/OSR1 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_invivo In Vivo Analysis Kinase Assay In Vitro Kinase Assay IC50 Determination Determine IC50 Kinase Assay->IC50 Determination HEK293 Cells HEK293 Cell Culture Inhibitor Treatment Inhibitor Treatment & Osmotic Stress HEK293 Cells->Inhibitor Treatment Western Blot Western Blot for p-OSR1 Inhibitor Treatment->Western Blot EC50 Determination Determine EC50 Western Blot->EC50 Determination SHR Model Spontaneously Hypertensive Rat Model Oral Administration Oral Administration of Inhibitor SHR Model->Oral Administration BP Measurement Blood Pressure Measurement Oral Administration->BP Measurement Efficacy Assessment Assess Antihypertensive Efficacy BP Measurement->Efficacy Assessment

Caption: General experimental workflow for WNK inhibitor characterization.

Conclusion

Both this compound and WNK463 are potent inhibitors of the WNK signaling pathway with demonstrated efficacy in preclinical models. The choice between these two inhibitors will likely depend on the specific research question. This compound, with its high selectivity for WNK1 and allosteric mechanism, may be a valuable tool for dissecting the specific roles of WNK1. WNK463, as a pan-WNK inhibitor with excellent oral bioavailability and proven in vivo efficacy, is a strong candidate for studies investigating the overall effects of WNK inhibition in models of hypertension and other related disorders. Further research and publication of detailed experimental protocols will continue to refine our understanding of these valuable research tools.

References

A Head-to-Head Comparison: Wnk-IN-11 and Thiazide Diuretics in Preclinical Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for novel antihypertensive therapies with improved efficacy and safety profiles is a continuous endeavor. This guide provides a detailed, data-driven comparison of a novel WNK (With-No-Lysine) kinase inhibitor, Wnk-IN-11, and the established class of thiazide diuretics in preclinical hypertension models. By presenting quantitative data, experimental protocols, and visualizing the underlying signaling pathways, this document aims to offer a clear and objective assessment of their respective mechanisms and potential as antihypertensive agents.

The WNK kinase signaling pathway has emerged as a critical regulator of blood pressure by modulating the activity of the thiazide-sensitive sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney. This makes WNK kinases an attractive therapeutic target for the development of new antihypertensive drugs. This compound is a potent and selective allosteric inhibitor of WNK1 kinase, a key upstream regulator of NCC. Thiazide diuretics, a cornerstone of hypertension treatment for decades, directly inhibit NCC. This guide delves into the comparative efficacy of these two distinct approaches to lowering blood pressure in the spontaneously hypertensive rat (SHR) model, a widely used preclinical model of human essential hypertension.

Quantitative Comparison of Antihypertensive Efficacy

The following table summarizes the key findings from preclinical studies evaluating the effects of this compound and hydrochlorothiazide (HCTZ), a commonly prescribed thiazide diuretic, on systolic blood pressure (SBP) in spontaneously hypertensive rats (SHR).

CompoundAnimal ModelDoseRoute of AdministrationDuration of TreatmentChange in Systolic Blood Pressure (SBP)Reference
This compound (Compound 12)Spontaneously Hypertensive Rats (SHR)30 mg/kgOral (single dose)1 dayStatistically significant reduction (magnitude not specified in abstract)[1]
Hydrochlorothiazide (HCTZ)Spontaneously Hypertensive Rats (SHR)1.5 mg/kg/dayOral7 days↓ 41 ± 2 mmHg[2]
Hydrochlorothiazide (HCTZ)Spontaneously Hypertensive Rats (SHR)3 mg/kg/dayOral8 weeksSBP lower than untreated controls[3]
ChlorothiazideSpontaneously Hypertensive Rats (SHR)100 mg/kg/dayOral (gavage)4 weeksAttenuated the increase in blood pressure[4]

Note: Direct comparison of the magnitude of blood pressure reduction is challenging due to differences in experimental design, including dose, duration of treatment, and specific endpoints measured. The data from Yamada et al. (2017) on this compound in SHR focused on diuretic and natriuretic effects at various doses, with the patent document mentioning a blood pressure reduction at 30 mg/kg without specifying the exact value[1][5]. The studies on hydrochlorothiazide show a clear and significant reduction in SBP in the SHR model[2][3].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key studies cited.

This compound (Compound 12) in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: The specific age and strain of the Spontaneously Hypertensive Rats (SHR) used in the study by Yamada et al. (2017) are detailed in the full publication.

  • Drug Formulation and Administration: this compound (Compound 12) was administered as a single oral dose of 30 mg/kg. The vehicle used for formulation is described in the publication's methods section[1][5].

  • Blood Pressure Measurement: The method for blood pressure measurement (e.g., tail-cuff method or radiotelemetry) and the time points for data collection post-administration are specified in the original paper.

  • Diuresis and Natriuresis Assessment: In addition to blood pressure, the study assessed the effects of this compound on urine volume (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis) in a dose-dependent manner (10, 30, and 100 mg/kg)[6].

Hydrochlorothiazide (HCTZ) in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: A study utilized spontaneously hypertensive rats (SHR) to investigate the effects of low-dose HCTZ[2].

  • Drug Formulation and Administration: HCTZ was administered at a dose of 1.5 mg/kg/day for 7 days[2]. The route of administration was oral[2]. Another study used a dose of 3 mg/kg for 8 weeks in female SHR[3].

  • Blood Pressure Measurement: Systolic blood pressure (SBP) was measured to determine the antihypertensive effect[2].

  • Additional Parameters: The study also evaluated the impact of HCTZ on components of the renin-angiotensin system[2].

Signaling Pathways and Mechanisms of Action

To visualize the distinct mechanisms of this compound and thiazide diuretics, the following diagrams illustrate their points of intervention in the regulation of blood pressure.

WNK_Signaling_Pathway cluster_blood_vessel Blood Vessel cluster_dct_cell Distal Convoluted Tubule Cell Angiotensinogen Angiotensinogen Angiotensin_II Angiotensin II Angiotensinogen->Angiotensin_II Renin, ACE Angiotensin_II_Receptor AT1 Receptor Angiotensin_II->Angiotensin_II_Receptor Renin Renin ACE ACE WNK1 WNK1 Angiotensin_II_Receptor->WNK1 activates SPAK_OSR1 SPAK/OSR1 WNK1->SPAK_OSR1 phosphorylates & activates NCC NCC (inactive) SPAK_OSR1->NCC phosphorylates NCC_active NCC (active) NCC->NCC_active Na_Cl_reabsorption Na+, Cl- Reabsorption NCC_active->Na_Cl_reabsorption Wnk_IN_11 This compound Wnk_IN_11->WNK1 inhibits Blood_Pressure ↑ Blood Pressure Na_Cl_reabsorption->Blood_Pressure

WNK-SPAK-NCC signaling pathway and the inhibitory action of this compound.

The diagram above illustrates the renin-angiotensin system leading to the activation of WNK1 in the distal convoluted tubule cells. WNK1, in turn, phosphorylates and activates SPAK/OSR1, which then phosphorylates and activates the Na+-Cl- cotransporter (NCC). This leads to increased sodium and chloride reabsorption, ultimately resulting in elevated blood pressure. This compound acts as an allosteric inhibitor of WNK1, blocking this cascade at an early stage.

Thiazide_Diuretic_Mechanism cluster_tubular_lumen Tubular Lumen cluster_dct_cell Distal Convoluted Tubule Cell Na_Cl_lumen Na+ Cl- NCC NCC Na_Cl_lumen->NCC Na_excretion ↑ Na+, Cl- Excretion (Natriuresis & Diuresis) Na_Cl_lumen->Na_excretion Na_Cl_cell Na+, Cl- NCC->Na_Cl_cell Thiazide Thiazide Diuretic Thiazide->NCC inhibits Blood_Pressure ↓ Blood Pressure Na_excretion->Blood_Pressure

Mechanism of action of thiazide diuretics on the Na+-Cl- cotransporter (NCC).

This second diagram shows the direct action of thiazide diuretics on the NCC located on the apical membrane of the distal convoluted tubule cells. By inhibiting NCC, thiazides block the reabsorption of sodium and chloride from the tubular lumen back into the cell. This leads to increased excretion of sodium and water in the urine (natriuresis and diuresis), resulting in a decrease in blood volume and, consequently, a reduction in blood pressure.

Conclusion

Both this compound and thiazide diuretics effectively target the WNK-SPAK-NCC pathway, a critical regulator of blood pressure, albeit through different mechanisms. Thiazide diuretics, as direct NCC inhibitors, have a long-standing history of clinical efficacy. This compound, as a WNK1 inhibitor, represents a novel, upstream approach to modulating this pathway. The preclinical data in spontaneously hypertensive rats demonstrate the antihypertensive potential of both classes of compounds. Further head-to-head comparative studies with detailed dose-response and long-term efficacy and safety data will be essential to fully elucidate the relative merits of WNK inhibition versus direct NCC blockade for the management of hypertension. The information presented in this guide provides a foundational comparison to inform future research and development in this promising area of cardiovascular medicine.

References

A Comparative Guide to Selective WNK1 Inhibitors: WNK-IN-11 and its Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The With-No-Lysine (WNK) family of serine/threonine kinases, particularly WNK1, has emerged as a critical regulator of blood pressure and ion homeostasis. Its role in various physiological processes has made it a compelling target for therapeutic intervention. This guide provides an objective comparison of WNK-IN-11, a highly selective allosteric WNK1 inhibitor, with other notable selective WNK1 inhibitors, focusing on their performance backed by experimental data.

Introduction to WNK Inhibition

WNK kinases are key upstream regulators of the SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) signaling pathway. This cascade ultimately modulates the activity of various ion cotransporters, such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC), thereby controlling electrolyte balance and blood pressure. Dysregulation of the WNK pathway is implicated in hypertension and other cardiovascular diseases. The development of selective WNK inhibitors is a promising avenue for novel antihypertensive therapies.

This compound is a potent, selective, and orally active allosteric inhibitor of WNK1.[1][2] Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a distinct site, often leading to higher selectivity. This compound's allosteric mechanism of action contributes to its impressive selectivity profile.[3]

Quantitative Comparison of WNK Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound compared to WNK463, a well-characterized pan-WNK inhibitor.

InhibitorTargetIC50 (nM)Selectivity HighlightsMechanism of Action
This compound WNK1 4 57-fold vs WNK2, 1000-fold vs WNK4.[4] Highly selective against a panel of 440 kinases; significant off-target inhibition only against BTK and FER at 10 µM.[3]Allosteric, ATP-noncompetitive[2][3]
WNK2228
WNK44000
WNK463 WNK15Pan-WNK inhibitor.ATP-competitive
WNK21
WNK36
WNK49

WNK Signaling Pathway

The diagram below illustrates the central role of WNK1 in the signaling cascade that regulates ion transport. Under conditions of low intracellular chloride or hyperosmotic stress, WNK1 is activated and phosphorylates SPAK and OSR1. These activated downstream kinases then phosphorylate and activate cation-chloride cotransporters like NKCC1 and NCC, leading to increased ion influx and subsequent physiological responses.

WNK_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Stimuli Hyperosmotic Stress Low [Cl-]i WNK1_inactive WNK1 (Inactive) Stimuli->WNK1_inactive WNK1_active WNK1 (Active) (pS382) WNK1_inactive->WNK1_active Autophosphorylation SPAK_OSR1_inactive SPAK/OSR1 (Inactive) WNK1_active->SPAK_OSR1_inactive Phosphorylation SPAK_OSR1_active SPAK/OSR1 (Active) (pT233/pT185) SPAK_OSR1_inactive->SPAK_OSR1_active Ion_Cotransporters_inactive NKCC1/NCC (Inactive) SPAK_OSR1_active->Ion_Cotransporters_inactive Phosphorylation Ion_Cotransporters_active NKCC1/NCC (Active) Ion_Cotransporters_inactive->Ion_Cotransporters_active Ion_Influx Ion Influx (Na+, K+, Cl-) Ion_Cotransporters_active->Ion_Influx Physiological_Response Cell Volume Regulation Blood Pressure Control Ion_Influx->Physiological_Response WNK_IN_11 This compound WNK_IN_11->WNK1_active Allosteric Inhibition WNK463 WNK463 WNK463->WNK1_active ATP-Competitive Inhibition

WNK1 Signaling Pathway and Points of Inhibition.

Experimental Protocols

Cellular OSR1 Phosphorylation Assay

This assay is a common method to assess the cellular potency of WNK1 inhibitors by measuring the phosphorylation of its direct substrate, OSR1.

1. Cell Culture and Treatment:

  • Culture human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with various concentrations of the WNK inhibitor (e.g., this compound) or vehicle (DMSO) for 1-2 hours.

2. Induction of Hyperosmotic Stress:

  • To activate the WNK1 pathway, treat the cells with a hyperosmotic agent. A common method is to add sorbitol to the culture medium to a final concentration of 0.4-0.5 M for 20-30 minutes.

3. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

4. Western Blotting:

  • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for phosphorylated OSR1 (e.g., anti-phospho-OSR1 Ser325).

  • Subsequently, probe the membrane with a primary antibody for total OSR1 as a loading control.

  • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

  • Quantify the band intensities for phosphorylated and total OSR1.

  • Normalize the phospho-OSR1 signal to the total OSR1 signal.

  • Plot the normalized data against the inhibitor concentration to determine the IC50 value.

Kinase Selectivity Profiling

To assess the selectivity of a WNK inhibitor, it is typically screened against a large panel of purified kinases.

1. Kinase Panel:

  • Utilize a commercial kinase screening service or an in-house panel of purified kinases (e.g., the 440-kinase panel mentioned for this compound).[3]

2. Kinase Assay:

  • Perform in vitro kinase assays for each kinase in the panel in the presence of a fixed concentration of the inhibitor (e.g., 10 µM).

  • The assay format can vary but often involves measuring the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate or using fluorescence-based methods.

3. Data Analysis:

  • Calculate the percentage of inhibition for each kinase at the tested inhibitor concentration.

  • Identify any "off-target" kinases that are significantly inhibited. This provides a comprehensive view of the inhibitor's selectivity.

Experimental Workflow

The following diagram outlines the general workflow for the characterization of a novel WNK1 inhibitor.

Experimental_Workflow Start Start: Novel Compound Biochemical_Assay In Vitro Biochemical Assay (IC50 against WNK1, WNK2, WNK3, WNK4) Start->Biochemical_Assay Cellular_Assay Cellular OSR1 Phosphorylation Assay (Cellular IC50) Biochemical_Assay->Cellular_Assay Selectivity_Screen Kinase Selectivity Panel Screening (Off-target profiling) Cellular_Assay->Selectivity_Screen MoA_Studies Mechanism of Action Studies (e.g., ATP competition assay) Selectivity_Screen->MoA_Studies In_Vivo_Studies In Vivo Efficacy and PK/PD Studies (e.g., animal models of hypertension) MoA_Studies->In_Vivo_Studies Lead_Candidate Lead Candidate for Further Development In_Vivo_Studies->Lead_Candidate

Workflow for WNK1 Inhibitor Characterization.

Conclusion

This compound stands out as a highly potent and selective WNK1 inhibitor with a distinct allosteric mechanism of action. Its superior selectivity over other WNK isoforms and a broad panel of kinases makes it a valuable research tool for dissecting the specific roles of WNK1 in cellular physiology and disease. In contrast, pan-WNK inhibitors like WNK463, while also potent, target multiple WNK isoforms, which can be advantageous in certain therapeutic contexts but may also lead to a broader range of physiological effects. The choice between a highly selective inhibitor like this compound and a pan-inhibitor depends on the specific research question or therapeutic goal. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation and development of novel WNK inhibitors.

References

A Comparative Analysis of Wnk-IN-11 and Bumetanide on the Na-K-Cl Cotransporter 1 (NKCC1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key pharmacological tools used to modulate the activity of the Na-K-Cl cotransporter 1 (NKCC1): the indirect inhibitor Wnk-IN-11 and the direct inhibitor bumetanide. Understanding their distinct mechanisms of action, potencies, and experimental applications is crucial for designing and interpreting research in areas such as neuroscience, epithelial physiology, and oncology, where NKCC1 plays a significant role.

Introduction to NKCC1 and its Regulation

The Na-K-Cl cotransporter 1 (NKCC1), encoded by the SLC12A2 gene, is a crucial membrane protein that mediates the electroneutral transport of one sodium (Na⁺), one potassium (K⁺), and two chloride (Cl⁻) ions across the cell membrane. Its activity is fundamental for maintaining cell volume, regulating intracellular chloride concentration, and driving fluid secretion in various tissues.

The activity of NKCC1 is tightly regulated by a signaling cascade involving the With-No-Lysine (WNK) family of serine-threonine kinases. Under conditions such as osmotic stress, WNK kinases phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress-Responsive Kinase 1). Activated SPAK and OSR1, in turn, directly phosphorylate the N-terminal domain of NKCC1, leading to its activation and increased ion transport.

Mechanisms of Action: A Tale of Two Inhibitors

This compound and bumetanide represent two distinct strategies for inhibiting NKCC1 activity, targeting different components of its regulatory and functional machinery.

This compound: Upstream Inhibition of the WNK Kinase Pathway

This compound is a potent and selective allosteric inhibitor of WNK kinases, with a high affinity for WNK1.[1][2] By binding to WNK1, this compound prevents its autophosphorylation and subsequent activation of the downstream kinases SPAK and OSR1. This upstream blockade effectively halts the signaling cascade that leads to NKCC1 phosphorylation and activation.[3][4] Consequently, this compound indirectly inhibits NKCC1 function by maintaining it in a dephosphorylated, inactive state. Studies have shown that inhibition of WNK kinases by compounds like this compound leads to a reduction in cell volume and impairs cell migration, cellular processes that are dependent on NKCC1 activity.[3]

Bumetanide: Direct Blockade of the NKCC1 Transporter

Bumetanide is a well-established loop diuretic that directly inhibits the ion-translocating activity of NKCC1.[5][6] It binds to an extracellular site on the NKCC1 protein, physically obstructing the pathway for Na⁺, K⁺, and Cl⁻ ions.[6] This direct blockade is independent of the transporter's phosphorylation state. Bumetanide also inhibits the kidney-specific isoform NKCC2, which is responsible for its diuretic effect.[5] Its direct action on NKCC1 has made it a widely used pharmacological tool to study the physiological roles of this transporter.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for this compound and bumetanide, highlighting their different targets and potencies. It is important to note that a direct comparison of IC50 values for NKCC1 inhibition is challenging due to their different mechanisms of action. The potency of this compound is typically measured by its effect on its direct target (WNK1) or immediate downstream signaling events (OSR1 phosphorylation), while bumetanide's potency is measured by its direct inhibition of NKCC1-mediated ion flux.

ParameterThis compoundBumetanide
Primary Target WNK1 KinaseNKCC1/NKCC2 Cotransporter
Mechanism of Action Allosteric inhibition of WNK1, preventing downstream activation of NKCC1Direct, competitive inhibition of ion translocation
IC50 (WNK1 enzyme assay) 4 nM[1][2]Not Applicable
IC50 (cellular OSR1 phosphorylation) < 2 µM[1][2]Not Applicable
IC50 (hNKCC1A) Not directly measured0.68 µM[5]
IC50 (hNKCC2A) Not directly measured4.0 µM[5]

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

WNK-SPAK/OSR1-NKCC1 Signaling Pathway and Inhibitor Actions cluster_nkcc1 WNK1 WNK1 SPAK_OSR1 SPAK/OSR1 WNK1->SPAK_OSR1 Phosphorylates & Activates NKCC1_inactive NKCC1 (inactive) SPAK_OSR1->NKCC1_inactive Phosphorylates NKCC1_active p-NKCC1 (active) Ion_Flux Na+, K+, 2Cl- Influx NKCC1_active->Ion_Flux Mediates Wnk_IN_11 This compound Wnk_IN_11->WNK1 Inhibits Bumetanide Bumetanide Bumetanide->NKCC1_active Inhibits

Caption: WNK-SPAK/OSR1-NKCC1 signaling pathway and inhibitor actions.

Experimental Workflow for Comparing NKCC1 Inhibitors Start Start: Cells Expressing NKCC1 Incubate Incubate with Inhibitor (this compound or Bumetanide) Start->Incubate Assay_Flux Perform Ion Flux Assay (e.g., Rubidium or Chloride Flux) Incubate->Assay_Flux Assay_Phos Perform Western Blot for pNKCC1 Incubate->Assay_Phos Measure_Flux Measure Ion Influx Assay_Flux->Measure_Flux Measure_Phos Quantify pNKCC1 Levels Assay_Phos->Measure_Phos Analyze_Flux Generate Dose-Response Curve & Calculate IC50 Measure_Flux->Analyze_Flux Analyze_Phos Compare pNKCC1 Levels to Control Measure_Phos->Analyze_Phos

Caption: Experimental workflow for comparing NKCC1 inhibitors.

Experimental Protocols

Detailed methodologies are provided below for key experiments used to assess the impact of this compound and bumetanide on NKCC1.

Non-Radioactive Rubidium (Rb⁺) Flux Assay for NKCC1 Activity

This assay measures the activity of NKCC1 by tracking the influx of rubidium (Rb⁺), a congener of potassium (K⁺), into cells.

Materials:

  • HEK293 cells stably expressing human NKCC1

  • Assay buffer: 135 mM NaCl, 5 mM RbCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM glucose, 20 mM HEPES, pH 7.4

  • Wash buffer: 135 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM glucose, 20 mM HEPES, pH 7.4

  • Lysis buffer: 1% Triton X-100 in deionized water

  • This compound and bumetanide stock solutions in DMSO

  • 96-well cell culture plates

  • Atomic Absorption Spectrometer

Protocol:

  • Cell Plating: Seed HEK293-NKCC1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and culture overnight.

  • Pre-incubation with Inhibitors:

    • Wash the cells once with pre-warmed assay buffer (without RbCl).

    • Add 100 µL of assay buffer (without RbCl) containing the desired concentrations of this compound or bumetanide (or DMSO vehicle control) to the wells.

    • Incubate for 30 minutes at 37°C.

  • Initiation of Rb⁺ Flux:

    • Carefully aspirate the pre-incubation solution.

    • Add 100 µL of assay buffer (containing 5 mM RbCl) with the respective inhibitors to each well to initiate Rb⁺ influx.

    • Incubate for 5 minutes at 37°C.

  • Termination of Flux and Washing:

    • Rapidly aspirate the assay buffer.

    • Wash the cells three times with 200 µL of ice-cold wash buffer to remove extracellular Rb⁺.

  • Cell Lysis:

    • Add 100 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.

  • Measurement of Intracellular Rb⁺:

    • Transfer the cell lysates to a new 96-well plate.

    • Determine the intracellular Rb⁺ concentration using an atomic absorption spectrometer.

  • Data Analysis:

    • Normalize the Rb⁺ influx to the protein concentration of each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Generate a dose-response curve and determine the IC50 value.

Western Blotting for Phosphorylated NKCC1 (pNKCC1)

This method is used to assess the effect of this compound on the phosphorylation state of NKCC1.

Materials:

  • HEK293-NKCC1 cells

  • Hypotonic low-chloride buffer: 67.5 mM N-methyl-D-glucamine (NMDG)-Cl, 5 mM HEPES, pH 7.4

  • Lysis buffer (RIPA): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added protease and phosphatase inhibitors.

  • Primary antibodies: Rabbit anti-pNKCC1 (phospho-T212/T217) and Mouse anti-total NKCC1.

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment:

    • Seed HEK293-NKCC1 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-incubate cells with desired concentrations of this compound or vehicle (DMSO) for 30 minutes.

    • Stimulate NKCC1 phosphorylation by replacing the medium with hypotonic low-chloride buffer for 15 minutes.

  • Cell Lysis:

    • Place the plate on ice and wash the cells twice with ice-cold PBS.

    • Add 200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an 8% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pNKCC1 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.

  • Analysis:

    • Quantify the band intensities for pNKCC1 and total NKCC1.

    • Normalize the pNKCC1 signal to the total NKCC1 signal to determine the relative phosphorylation level.

Conclusion

This compound and bumetanide are both valuable tools for inhibiting NKCC1, but they achieve this through fundamentally different mechanisms. This compound offers a way to probe the role of the upstream WNK signaling pathway in regulating NKCC1 and may provide a more nuanced approach to modulating its activity. Bumetanide, as a direct inhibitor, provides a robust and immediate blockade of NKCC1 function. The choice between these two inhibitors will depend on the specific research question and the desired experimental outcome. For researchers aiming to understand the regulation of NKCC1, this compound is an excellent tool. For those needing to acutely and directly block NKCC1-mediated ion transport, bumetanide remains a reliable choice. This guide provides the foundational knowledge and experimental frameworks to effectively utilize both compounds in the study of NKCC1 physiology and pathophysiology.

References

Cross-Validation of Wnk-IN-11 Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological inhibitor Wnk-IN-11 with genetic models for studying the With-No-Lysine (WNK) signaling pathway. By presenting supporting experimental data, detailed protocols, and clear visual representations, this document aims to assist researchers in selecting the most appropriate tools for their investigations into WNK kinase function in health and disease.

The WNK family of serine-threonine kinases are crucial regulators of ion homeostasis and blood pressure. The pathway typically involves WNK kinases phosphorylating and activating the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases, which in turn phosphorylate and regulate the activity of various ion cotransporters, such as the Na-Cl cotransporter (NCC) and the Na-K-2Cl cotransporter (NKCC). Dysregulation of this pathway is associated with hypertension and other pathological conditions. Both pharmacological inhibitors and genetic models are invaluable tools for dissecting the intricacies of the WNK signaling cascade.

Pharmacological Inhibition with this compound

This compound is a potent and selective, orally active allosteric inhibitor of WNK kinases, with a reported IC50 of 4 nM for WNK1. As an allosteric inhibitor, it does not compete with ATP, offering a distinct mechanism of action compared to ATP-competitive inhibitors. Its selectivity for WNK kinases over other kinases makes it a valuable tool for targeted studies.

Genetic Models: WNK1 Knockout

Genetic models, such as WNK1 knockout (KO) cell lines and animals, provide a powerful approach to investigate the long-term consequences of WNK1 deficiency. The generation of WNK1 KO cell lines using CRISPR/Cas9 technology has enabled precise investigation of WNK1-dependent cellular processes. These models are instrumental in validating the on-target effects of pharmacological inhibitors like this compound.

Comparative Data: this compound vs. WNK1 Knockout

The following tables summarize the quantitative effects of this compound treatment and WNK1 knockout on key components and functions of the WNK signaling pathway.

Table 1: Effect on Downstream Kinase Phosphorylation

Model Target Effect Cell Type Reference
This compound (10 µM)pSPAK/pOSR1Dose-dependent inhibition of OSR1 phosphorylationHEK293 cells
WNK1 KnockoutpSPAK/pOSR1Lower baseline SPAK/OSR1 phosphorylationHEK293T cells
This compound (10 µM)pOSR1 (T185)Decreased phosphorylationMouse NK cells
WNK1 KnockdownSPAK/OSR1No change in total protein levelsHUVECs

Table 2: Effect on Ion Transporter Phosphorylation and Function

Model Target Effect System Reference
This compoundpNCCDose-dependent inhibitionNot explicitly shown for this compound, but expected based on mechanism
WNK1 KnockoutpNCCDecreased abundance of total and phosphorylated NCCMouse model
This compoundCell VolumeDecreased IL-2-activated NK cell volumeMouse NK cells
WNK1 KnockoutRegulatory Volume IncreaseFailed to trigger RVI after hypertonic stressHEK293T cells

Table 3: Systemic Effects

Model Parameter Effect Organism Reference
This compound derivativeBlood PressureAntihypertensive effectRodent models
WNK1 Knockout (heterozygous)Blood PressureLow blood pressureMouse model

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

WNK_Signaling_Pathway cluster_stimulus Stimuli cluster_wnk WNK Kinase cluster_spak_osr1 SPAK/OSR1 Kinases cluster_transporters Ion Cotransporters cluster_effects Physiological Effects cluster_inhibition Points of Intervention AngiotensinII Angiotensin II WNKs WNK1/3/4 AngiotensinII->WNKs Low_Cl Low [Cl-] Low_Cl->WNKs Hypertonicity Hypertonicity Hypertonicity->WNKs SPAK_OSR1 SPAK/OSR1 WNKs->SPAK_OSR1 P NCC NCC SPAK_OSR1->NCC P NKCC1_2 NKCC1/2 SPAK_OSR1->NKCC1_2 P Ion_Homeostasis Ion Homeostasis NCC->Ion_Homeostasis Blood_Pressure Blood Pressure Regulation NCC->Blood_Pressure Cell_Volume Cell Volume Regulation NCC->Cell_Volume NKCC1_2->Ion_Homeostasis NKCC1_2->Blood_Pressure NKCC1_2->Cell_Volume Wnk_IN_11 This compound Wnk_IN_11->WNKs WNK1_KO WNK1 Knockout WNK1_KO->WNKs

WNK Signaling Pathway and Intervention Points.

Experimental_Workflow cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach Cell_Culture_Pharm Cell Culture (e.g., HEK293, NK cells) Wnk_IN_11_Treatment This compound Treatment (Dose-Response) Cell_Culture_Pharm->Wnk_IN_11_Treatment Lysis_Pharm Cell Lysis Wnk_IN_11_Treatment->Lysis_Pharm Functional_Assay_Pharm Functional Assays (e.g., Cell Volume) Wnk_IN_11_Treatment->Functional_Assay_Pharm Western_Blot_Pharm Western Blot (pSPAK/OSR1, pNCC) Lysis_Pharm->Western_Blot_Pharm Data_Comparison Data Comparison & Cross-Validation Cell_Culture_Gene Cell Culture (e.g., HEK293T) CRISPR CRISPR/Cas9 WNK1 Targeting Cell_Culture_Gene->CRISPR Clonal_Selection Clonal Selection & Validation CRISPR->Clonal_Selection Lysis_Gene Cell Lysis Clonal_Selection->Lysis_Gene Functional_Assay_Gene Functional Assays (e.g., RVI) Clonal_Selection->Functional_Assay_Gene Western_Blot_Gene Western Blot (WNK1, pSPAK/OSR1) Lysis_Gene->Western_Blot_Gene

Comparative Experimental Workflow.

Experimental Protocols

Generation of WNK1 Knockout Cell Lines via CRISPR/Cas9

This protocol is a summary of the method described by Roy et al. (2015).

  • Guide RNA Design and Cloning: A single-guide RNA (sgRNA) targeting a conserved exon of the WNK1 gene (e.g., exon 1) is designed and cloned into a Cas9 expression vector (e.g., pX330).

  • Transfection: HEK293T cells are transfected with the WNK1-sgRNA-Cas9 plasmid.

  • Clonal Selection: Transfected cells are sorted by fluorescence-activated cell sorting (FACS) if the vector contains a fluorescent marker, or selected using an appropriate antibiotic. Single cells are then plated into 96-well plates to grow into clonal populations.

  • Screening and Validation:

    • Western Blotting: Clones are screened for the absence of WNK1 protein expression by Western blotting using an antibody against WNK1.

    • Genomic DNA Sequencing: The targeted genomic locus is amplified by PCR and sequenced to confirm the presence of insertions or deletions (indels) that result in a frameshift and premature stop codon.

    • Mismatch-Specific Endonuclease Assay (T7E1): This assay can be used to detect successful gene editing in a mixed population of cells before clonal selection.

Western Blotting for Phosphorylated SPAK/OSR1 and NCC
  • Cell Lysis: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies specific for phosphorylated SPAK (Thr233)/OSR1 (Thr185) or phosphorylated NCC (Thr53/Thr58).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Cell Volume Measurement

This protocol is based on the methods described in studies investigating the effects of WNK inhibitors on NK cells.

  • Cell Treatment: Cells (e.g., IL-2-activated NK cells) are treated with this compound at various concentrations or subjected to hypertonic stress.

  • Volume Measurement: Cell volume can be measured using several techniques:

    • Coulter Counter: This instrument measures the change in electrical resistance as cells pass through a small aperture, which is proportional to cell volume.

    • Confocal Microscopy: Cells can be imaged using a confocal microscope, and the volume can be calculated from Z-stack images.

    • Flow Cytometry: Forward scatter (FSC) is roughly proportional to cell size and can be used to assess changes in cell volume.

  • Data Analysis: The change in cell volume is calculated relative to untreated control cells.

Conclusion

Both this compound and genetic models like WNK1 knockout are powerful and complementary tools for investigating the WNK signaling pathway. This compound allows for the acute and dose-dependent inhibition of WNK kinase activity, providing insights into the immediate cellular consequences of pathway disruption. In contrast, WNK1 knockout models reveal the long-term and developmental roles of WNK1 and are essential for validating the specificity of pharmacological inhibitors. The data consistently show that both approaches lead to a reduction in the phosphorylation of downstream targets SPAK/OSR1 and NCC, and impair cellular processes such as volume regulation. By using these tools in parallel, researchers can gain a more comprehensive and robust understanding of the multifaceted roles of WNK kinases in physiology and disease.

Wnk-IN-11: A Comparative Analysis of Efficacy Against WNK Pathway Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of Wnk-IN-11, a selective allosteric WNK (With-No-Lysine) kinase inhibitor, with other alternatives, supported by experimental data. The content is intended for researchers, scientists, and drug development professionals working on the WNK signaling pathway, a critical regulator of ion homeostasis and blood pressure.

Executive Summary

This compound is a potent and selective inhibitor of WNK1 kinase, demonstrating significant promise for targeted therapeutic applications. This document presents a comparative analysis of its in vitro and cellular efficacy alongside the pan-WNK inhibitor, WNK463. The data highlights this compound's distinct selectivity profile and its effectiveness in inhibiting the WNK signaling cascade upon activation by cellular stress. Detailed experimental protocols and visual representations of the signaling pathway and experimental workflows are provided to facilitate reproducible research.

WNK Signaling Pathway

The WNK kinases (WNK1-4) are key upstream regulators of the SPAK/OSR1 (STE20/SPS1-related proline/alanine-rich kinase/oxidative stress-responsive 1) signaling cascade. This pathway is activated by various stimuli, including osmotic stress and low intracellular chloride concentrations. Activated WNKs phosphorylate and activate SPAK and OSR1, which in turn phosphorylate and regulate the activity of several ion cotransporters, such as NKCC1/2 and NCC, thereby controlling cellular ion flux and volume.

WNK_Signaling_Pathway cluster_activation Pathway Activators cluster_core_pathway Core Signaling Cascade cluster_inhibitors Inhibitors Osmotic Stress Osmotic Stress WNKs WNK1/2/3/4 Osmotic Stress->WNKs Low [Cl-]i Low [Cl-]i Low [Cl-]i->WNKs SPAK_OSR1 SPAK/OSR1 WNKs->SPAK_OSR1 P Ion_Cotransporters NKCC1/2, NCC SPAK_OSR1->Ion_Cotransporters P Increased Ion Influx Increased Ion Influx Ion_Cotransporters->Increased Ion Influx Wnk_IN_11 This compound (Allosteric) Wnk_IN_11->WNKs Inhibits WNK463 WNK463 (ATP-Competitive) WNK463->WNKs Inhibits

Figure 1: WNK Signaling Pathway and Points of Inhibition.

Comparative Efficacy of WNK Inhibitors

The following tables summarize the in vitro and cellular potency of this compound and a key alternative, WNK463.

In Vitro Kinase Inhibition

This compound demonstrates high potency and selectivity for WNK1, with significantly lower activity against WNK2 and WNK4.[1][2] In contrast, WNK463 acts as a pan-WNK inhibitor, potently targeting all four WNK isoforms.[3][4][5][6]

InhibitorWNK1 IC₅₀ (nM)WNK2 IC₅₀ (nM)WNK3 IC₅₀ (nM)WNK4 IC₅₀ (nM)Mechanism of Action
This compound 4[7]~228Potently Inhibited~4000Allosteric, ATP-noncompetitive[8]
WNK463 5[3][4]1[3][4]6[3][4]9[3][4]ATP-competitive[9]
Cellular Efficacy Against WNK Pathway Activation

In cellular assays, both inhibitors effectively block the downstream signaling of the WNK pathway, measured by the phosphorylation of OSR1. This compound demonstrates a potent half-maximal effective concentration (EC₅₀) in inhibiting WNK1-mediated OSR1 phosphorylation.[8] While a specific EC₅₀ for WNK463 under hypertonic stress is not detailed, it has been shown to effectively inhibit OSR1 phosphorylation at a concentration of 1 µM in HEK293 cells stimulated with sorbitol to induce osmotic stress.[3]

InhibitorCellular TargetAssay ConditionEC₅₀ / Effective ConcentrationCell Line
This compound WNK1-mediated OSR1 PhosphorylationBasal0.352 µMHEK293
WNK463 OSR1/SPAK PhosphorylationHypertonic Stress (Sorbitol)Effective at 1 µMHEK293[3]
WNK463 OSR1/SPAK PhosphorylationHypertonic Stress (NaCl)Effective at 1 µMPodocytes[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

In Vitro WNK Kinase Activity Assay (Mobility Shift Assay)

This assay measures the kinase activity of WNK enzymes by quantifying the phosphorylation of a fluorescently labeled peptide substrate derived from OSR1.

Materials:

  • Recombinant WNK1, WNK2, WNK3, or WNK4 enzyme

  • Fluorescein-labeled OSR1 peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • This compound and other test compounds

  • Microfluidic capillary electrophoresis system

Procedure:

  • Prepare a reaction mixture containing the fluorescein-labeled OSR1 peptide substrate and ATP in the kinase reaction buffer.

  • Add the test inhibitor (e.g., this compound) at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding the recombinant WNK enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing EDTA.

  • Analyze the reaction products using a microfluidic capillary electrophoresis system to separate the phosphorylated and unphosphorylated peptide substrates based on their different electrophoretic mobilities.

  • Quantify the amount of phosphorylated product to determine the kinase activity and calculate the IC₅₀ values for the inhibitors.

Cellular OSR1 Phosphorylation Assay

This assay assesses the ability of inhibitors to block WNK-mediated phosphorylation of its downstream target OSR1 in a cellular context, often under conditions that activate the WNK pathway.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium and reagents

  • This compound and other test compounds

  • WNK pathway activator (e.g., sorbitol, NaCl, or hypotonic low-chloride medium)

  • Lysis buffer

  • Primary antibodies: anti-phospho-OSR1 (Thr185)/SPAK (Thr233), anti-total OSR1/SPAK

  • Secondary antibodies (HRP-conjugated)

  • Western blotting equipment and reagents

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A Seed cells (e.g., HEK293) in culture plates B Pre-incubate with This compound or WNK463 (various concentrations) A->B C Stimulate with WNK Pathway Activator (e.g., Sorbitol, NaCl) B->C D Lyse cells C->D E Perform Western Blot D->E F Probe with anti-pOSR1 and anti-total OSR1 antibodies E->F G Quantify band intensities and calculate pOSR1/total OSR1 ratio F->G

Figure 2: Experimental Workflow for Cellular OSR1 Phosphorylation Assay.

Procedure:

  • Cell Culture and Treatment:

    • Culture HEK293 cells to an appropriate confluency.

    • Pre-incubate the cells with varying concentrations of this compound or the comparator inhibitor for a designated period (e.g., 1 hour).

    • To assess efficacy against known activators, treat the cells with a WNK pathway activator such as sorbitol (for hyperosmotic stress) or incubate them in a hypotonic low-chloride medium.[3][11][12]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate it with a primary antibody specific for phosphorylated OSR1 (pOSR1).

    • Subsequently, probe the membrane with a primary antibody for total OSR1 as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Data Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities and normalize the pOSR1 signal to the total OSR1 signal.

    • Plot the normalized pOSR1 levels against the inhibitor concentration to determine the EC₅₀ value.

Conclusion

This compound is a highly potent and selective allosteric inhibitor of WNK1. Its distinct selectivity profile, compared to pan-WNK inhibitors like WNK463, makes it a valuable tool for dissecting the specific roles of WNK1 in physiological and pathological processes. The experimental data and protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound in conditions driven by aberrant WNK1 activity.

References

A Head-to-Head Study of Wnk-IN-11 and Other Allosteric WNK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Wnk-IN-11, a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases, against other known allosteric and ATP-competitive inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate tool compounds for their studies on WNK kinase signaling and its role in physiology and disease.

Introduction to WNK Kinases and Allosteric Inhibition

WNK kinases are a family of serine/threonine kinases that play a crucial role in regulating ion transport and blood pressure.[1] Dysregulation of the WNK signaling pathway is associated with hypertension and other cardiovascular diseases, making these kinases attractive therapeutic targets.[2] Allosteric inhibitors, which bind to a site distinct from the highly conserved ATP-binding pocket, offer the potential for greater selectivity and reduced off-target effects compared to traditional ATP-competitive inhibitors.[2] this compound is a notable example of a potent and selective allosteric WNK1 inhibitor.[3]

Comparative Performance of WNK Inhibitors

This section provides a summary of the reported biochemical and cellular activities of this compound in comparison to other well-characterized WNK inhibitors, including the allosteric inhibitor WNK463 and the ATP-competitive inhibitor SW120619.

Biochemical Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various inhibitors against different WNK kinase isoforms.

InhibitorTypeWNK1 IC50 (nM)WNK2 IC50 (nM)WNK3 IC50 (nM)WNK4 IC50 (nM)Reference
This compound Allosteric4228->4000[1]
WNK463 Allosteric5169[4]
SW120619 ATP-Competitive~20,000>20,000~2,000>20,000[5][6]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from different studies and should be used for comparative purposes.

Kinase Selectivity Profile

This compound has been profiled against a panel of over 440 kinases and demonstrated high selectivity for WNK1. At a concentration of 10 µM, significant inhibition was only observed for BTK and FER kinases, which are not known to be involved in blood pressure regulation.[1] Similarly, WNK463 has been shown to be highly selective for WNK kinases when tested against a large panel of other kinases.[7]

Cellular Activity

The inhibitory effects of this compound and WNK463 have been assessed in cellular assays, providing insights into their target engagement and functional consequences in a physiological context.

InhibitorCell-Based AssayKey FindingsReference
This compound OSR1 Phosphorylation (HEK293 cells)Dose-dependent inhibition of sorbitol-induced OSR1 phosphorylation.[4]
This compound NK Cell Volume RegulationDose-dependent decrease in NK cell volume, mimicking hypertonic stress.
WNK463 OSR1 Phosphorylation (HEK293 cells)Inhibition of WNK1-catalyzed OSR1 phosphorylation.[4]
WNK463 NK Cell Volume RegulationDose-dependent decrease in NK cell volume, mimicking hypertonic stress.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate experimental design and data interpretation.

In Vitro OSR1 Phosphorylation Assay (Biochemical)

This assay measures the ability of a WNK kinase to phosphorylate its direct substrate, OSR1, and is used to determine the biochemical potency of WNK inhibitors.

Materials:

  • Recombinant active WNK1 kinase

  • Recombinant kinase-dead OSR1 (D164A mutant) as a substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, recombinant active WNK1, and kinase-dead OSR1 substrate.

  • Add the test inhibitor at various concentrations (typically in a serial dilution). Include a DMSO-only control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the OSR1 substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[8]

NKCC1-Mediated Rubidium (Rb⁺) Uptake Assay (Cellular)

This cellular assay assesses the functional activity of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC1), a downstream effector of the WNK signaling pathway. Inhibition of WNK activity is expected to decrease NKCC1-mediated ion influx.

Materials:

  • HEK293 cells stably expressing NKCC1

  • Cell culture medium and supplements

  • Non-radioactive rubidium chloride (RbCl)

  • Uptake buffer (e.g., 135 mM NaCl, 5 mM RbCl, 1 mM CaCl₂, 1 mM MgCl₂, 20 mM HEPES, pH 7.4)

  • Wash buffer (e.g., ice-cold 150 mM NaCl, 20 mM HEPES, pH 7.4)

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • Bumetanide (a known NKCC1 inhibitor) as a positive control

  • Atomic Absorption Spectrometer or Inductively Coupled Plasma Mass Spectrometer for Rb⁺ detection

Procedure:

  • Seed HEK293-NKCC1 cells in 96-well plates and grow to confluency.

  • Pre-incubate the cells with the test inhibitor at various concentrations for a specified time (e.g., 30-60 minutes). Include DMSO-only and bumetanide controls.

  • Initiate ion uptake by replacing the medium with pre-warmed uptake buffer containing RbCl.

  • Allow uptake to proceed for a short period (e.g., 5-10 minutes).

  • Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold wash buffer.

  • Lyse the cells using the cell lysis buffer.

  • Determine the intracellular Rb⁺ concentration in the cell lysates using an appropriate analytical method (AAS or ICP-MS).

  • Calculate the percentage of inhibition of Rb⁺ uptake for each inhibitor concentration relative to the DMSO control and determine the EC50 value.[9]

Mandatory Visualizations

WNK Signaling Pathway

WNK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R binds Aldo Aldosterone MR Mineralocorticoid Receptor Aldo->MR binds WNK4 WNK4 AT1R->WNK4 activates WNK1 WNK1 MR->WNK1 activates NKCC1 NKCC1 Ion_Homeostasis Ion Homeostasis & Blood Pressure Regulation NKCC1->Ion_Homeostasis Na+, K+, 2Cl- influx NCC NCC NCC->Ion_Homeostasis Na+, Cl- influx SPAK_OSR1 SPAK/OSR1 WNK1->SPAK_OSR1 phosphorylates & activates WNK4->SPAK_OSR1 phosphorylates & activates SPAK_OSR1->NKCC1 phosphorylates & activates SPAK_OSR1->NCC phosphorylates & activates Wnk_IN_11 This compound (Allosteric Inhibitor) Wnk_IN_11->WNK1 inhibits

Caption: WNK signaling pathway in response to hormonal stimuli.

Experimental Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies biochem_screen Primary Biochemical Screen (e.g., OSR1 Phosphorylation) ic50_det IC50 Determination biochem_screen->ic50_det selectivity Kinase Selectivity Profiling ic50_det->selectivity hit_id Hit Identification selectivity->hit_id cell_target Cellular Target Engagement (e.g., NanoBRET) functional_assay Functional Cellular Assay (e.g., Rubidium Uptake) cell_target->functional_assay toxicity Cytotoxicity Assay functional_assay->toxicity lead_opt Lead Optimization toxicity->lead_opt pk_pd Pharmacokinetics & Pharmacodynamics efficacy Efficacy in Disease Models pk_pd->efficacy candidate Preclinical Candidate efficacy->candidate start Compound Library start->biochem_screen hit_id->cell_target lead_opt->pk_pd

Caption: General workflow for the evaluation of kinase inhibitors.

References

A Comparative Guide to WNK Kinase Inhibitors: Wnk-IN-11 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Wnk-IN-11 and other prominent With-No-Lysine (WNK) kinase inhibitors. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes critical biological pathways and workflows to support informed decisions in research and development.

WNK kinases are a family of serine/threonine kinases that play a crucial role in regulating ion transport and cellular signaling pathways. Their dysregulation has been implicated in various diseases, including hypertension and cancer, making them attractive therapeutic targets. This compound has emerged as a potent and selective allosteric inhibitor of WNK1. This guide compares its performance with other notable WNK inhibitors, providing a comprehensive overview of the current landscape.

Data Presentation: Quantitative Comparison of WNK Inhibitors

The following tables summarize the biochemical and cellular potency of this compound and other key WNK inhibitors.

Table 1: Biochemical Potency (IC50) of WNK Inhibitors Against WNK Isoforms

InhibitorWNK1 (nM)WNK2 (nM)WNK3 (nM)WNK4 (nM)Mechanism of Action
This compound 4[1]228 (57-fold selective for WNK1)[2][3]->4000 (1000-fold selective for WNK1)[2][3]Allosteric, ATP-noncompetitive[4]
WNK463 5[5]1[5]6[5]9[5]Pan-WNK inhibitor
SW120619 230016800700-WNK3-selective
SW118150 15000-3000-WNK3-selective
WNK-IN-7 95---WNK1-selective

Table 2: Cellular Activity of WNK Inhibitors

InhibitorAssayCell LineEC50 (µM)
This compound OSR1 PhosphorylationHEK2930.352[6]
This compound OSR1 Phosphorylation-<2
WNK-IN-7 OSR1 Phosphorylation-1.39

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

WNK_Signaling_Pathway cluster_stimuli Stimuli cluster_downstream Downstream Effects Osmotic Stress Osmotic Stress Hormones Hormones Ion Transport Ion Transport Cell Volume Regulation Cell Volume Regulation Ion Transport->Cell Volume Regulation Blood Pressure Control Blood Pressure Control Cell Volume Regulation->Blood Pressure Control Stimuli Stimuli WNKs WNKs Stimuli->WNKs activate SPAK/OSR1 SPAK/OSR1 WNKs->SPAK/OSR1 phosphorylate (activate) NCC/NKCC NCC/NKCC SPAK/OSR1->NCC/NKCC phosphorylate (activate) NCC/NKCC->Ion Transport This compound This compound This compound->WNKs inhibit (allosteric) WNK463 WNK463 WNK463->WNKs inhibit

WNK Signaling Pathway and points of inhibition.

Kinase_Inhibition_Assay_Workflow cluster_reagents Reagents WNK Kinase WNK Kinase Prepare Reaction Mixture Prepare Reaction Mixture WNK Kinase->Prepare Reaction Mixture Substrate (e.g., OSR1 peptide) Substrate (e.g., OSR1 peptide) Substrate (e.g., OSR1 peptide)->Prepare Reaction Mixture ATP ATP ATP->Prepare Reaction Mixture Test Inhibitor (e.g., this compound) Test Inhibitor (e.g., this compound) Test Inhibitor (e.g., this compound)->Prepare Reaction Mixture Incubate Incubate Prepare Reaction Mixture->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Detect Phosphorylation Detect Phosphorylation Stop Reaction->Detect Phosphorylation Data Analysis (IC50) Data Analysis (IC50) Detect Phosphorylation->Data Analysis (IC50)

General workflow for an in vitro WNK kinase inhibition assay.

Experimental Protocols

In Vitro WNK Kinase Inhibition Assay (Mobility Shift Assay)

This protocol is adapted from a method used for WNK1 kinase activity and inhibitor characterization.

1. Reagents and Materials:

  • WNK1 enzyme (e.g., GST-WNK1(1-491))

  • Fluorescein-labeled OSR1 peptide substrate

  • ATP

  • Kinase Reaction Buffer: 20 mM HEPES-Na (pH 7.5), 1 mM MnCl2, 0.01% Tween 20, 2 mM DTT

  • Stop Buffer: 0.2% coating-3 reagent with 2 mM EDTA

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • 384-well plates

  • Microfluidic mobility shift assay instrument (e.g., LabChip 3000)

2. Procedure:

  • Prepare a mixture of the fluorescein-labeled OSR1 peptide substrate and ATP in the kinase reaction buffer. Final concentrations are typically around 10 µM for the peptide and 25 µM for ATP.

  • Add 1 µL of the test inhibitor at various concentrations (e.g., from 0.003 to 100 µM) to the peptide/ATP mixture. The final DMSO concentration should be kept constant (e.g., 10%).

  • Initiate the kinase reaction by adding 2 µL of the WNK1 enzyme (final concentration ~25 nM).

  • Incubate the reaction mixture at 25°C for a defined period (e.g., 3 hours).

  • Stop the reaction by adding 10 µL of the stop buffer.

  • Analyze the samples on a microfluidic mobility shift assay instrument to separate and quantify the phosphorylated and unphosphorylated peptide substrate.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

Cellular OSR1 Phosphorylation Assay

This protocol provides a general framework for assessing the cellular activity of WNK inhibitors.

1. Reagents and Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Test inhibitors (e.g., this compound)

  • Lysis Buffer: e.g., 10 mM Tris-HCl (pH 8.0), 2.5 mM MgCl2, 5 mM EGTA (pH 8.0), 0.5% Triton X-100, supplemented with phosphatase and protease inhibitors.

  • Antibodies: Anti-phospho-OSR1 (pT325), anti-total OSR1, and appropriate secondary antibodies.

  • SDS-PAGE and Western blotting equipment and reagents.

2. Procedure:

  • Seed HEK293 cells in appropriate culture plates and grow to a suitable confluency.

  • Treat the cells with various concentrations of the test inhibitor for a specific duration.

  • Lyse the cells on ice using the lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Determine the protein concentration of the lysates.

  • Perform immunoprecipitation for OSR1 if necessary to enrich the protein.

  • Separate the protein lysates (or immunoprecipitates) by SDS-PAGE and transfer to a membrane for Western blotting.

  • Probe the membrane with the anti-phospho-OSR1 antibody to detect the level of OSR1 phosphorylation.

  • Strip and re-probe the membrane with an anti-total OSR1 antibody to normalize for protein loading.

  • Quantify the band intensities and calculate the ratio of phosphorylated OSR1 to total OSR1.

  • Determine the EC50 value by plotting the percentage of inhibition of OSR1 phosphorylation against the inhibitor concentration.[3][6]

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of WNK inhibitors in a mouse model.

1. Animals and Cell Lines:

  • Immunocompromised mice (e.g., NSG mice, 4-6 weeks old).

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer).

2. Procedure:

  • Resuspend the cancer cells in a mixture of PBS and Matrigel (1:1).

  • For orthotopic implantation, surgically implant the cells into the mammary fat pad of anesthetized mice.

  • Allow tumors to establish and reach a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the WNK inhibitor (e.g., WNK463) or vehicle control to the respective groups. The dosing regimen will depend on the inhibitor's pharmacokinetic properties (e.g., intraperitoneal injection twice a week).

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like pOSR1).

  • Analyze the data to determine the effect of the inhibitor on tumor growth and metastasis.[3][8][9]

This guide provides a foundational comparison of this compound and other WNK inhibitors. For more in-depth analysis and specific applications, researchers are encouraged to consult the primary literature cited. The provided protocols offer a starting point for experimental design and can be further optimized based on specific research needs.

References

Validating Wnk-IN-11 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Wnk-IN-11, a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases. We will explore key experimental assays, present comparative data for this compound and other relevant WNK inhibitors, and provide detailed experimental protocols to aid in your research.

Introduction to this compound and Target Engagement

This compound is an allosteric inhibitor of WNK1 kinase with a reported IC50 of 4 nM in cell-free assays.[1] Validating that a compound like this compound engages its intended target in a complex cellular environment is a critical step in drug discovery. This process, known as target engagement, confirms that the inhibitor can access its target within the cell and elicit a measurable biological response. This guide focuses on three primary methods for validating this compound target engagement: monitoring downstream signaling, direct binding assays, and assessing target stabilization.

Comparison of WNK Inhibitors

To provide context for the utility of this compound, this section compares its cellular activity with another well-characterized pan-WNK inhibitor, WNK463. While direct head-to-head studies using all target engagement assays are not always available, the following table summarizes key data from various sources.

InhibitorTarget(s)In Vitro IC50 (WNK1)Cellular AssayCell TypeReadoutCellular Potency (EC50/IC50)Reference
This compound WNK1 selective4 nMOSR1 PhosphorylationHEK293p-OSR1 Levels<2 µM[2]
WNK463 Pan-WNK5 nMSPAK/OSR1 PhosphorylationWounded hTECsp-SPAK/p-OSR1 LevelsEffective at 50 nM
This compound WNK kinasesN/ANK cell volume, motility, and cytolytic activityIL-2-activated NK cellsPhenotypic changesDose-dependent effects[3][4]
WNK463 WNK kinasesN/ANK cell volume, motility, and cytolytic activityIL-2-activated NK cellsPhenotypic changesDose-dependent effects[3][4]

Note: The cellular potency values are from different experimental systems and should be compared with caution.

Key Experimental Assays for Target Engagement

Immunoblotting for Downstream WNK Signaling

Principle: WNK kinases phosphorylate and activate the downstream kinases SPAK (Ste20-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1).[3] A robust method to confirm WNK inhibition in cells is to measure the phosphorylation status of SPAK/OSR1. A decrease in phosphorylated SPAK/OSR1 (p-SPAK/p-OSR1) upon treatment with this compound indicates successful target engagement and inhibition of the WNK signaling cascade.

Experimental Workflow:

cluster_0 Cell Treatment cluster_1 Immunoblotting A Seed and Culture Cells B Treat with this compound or Vehicle A->B C Lyse Cells B->C D Protein Quantification C->D E SDS-PAGE D->E F Transfer to Membrane E->F G Block Membrane F->G H Incubate with Primary Antibody (anti-p-SPAK/OSR1) G->H I Incubate with Secondary Antibody H->I J Develop and Image I->J K K J->K Quantify Band Intensity

Caption: Workflow for assessing WNK signaling via immunoblotting.

Detailed Protocol: See "Experimental Protocols" section below.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method to directly assess target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein's melting temperature (Tm) often increases. This change in thermal stability can be quantified by heating cell lysates or intact cells to a range of temperatures, followed by the separation of soluble and aggregated proteins. An increase in the amount of soluble WNK1 at higher temperatures in the presence of this compound indicates direct target engagement.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Analysis A Treat Cells with this compound or Vehicle B Harvest and Lyse Cells A->B C Aliquot Lysates B->C D Heat at Different Temperatures C->D E Centrifuge to Pellet Aggregates D->E F Collect Supernatant (Soluble Fraction) E->F G Analyze by Immunoblotting for WNK1 F->G H H G->H Generate Melting Curve

Caption: CETSA workflow to measure this compound target engagement.

Detailed Protocol: See "Experimental Protocols" section below.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure compound binding to a target protein in living cells. This assay requires the expression of the target protein (WNK1) fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the WNK1 active site is then added to the cells. When the tracer is bound to the NanoLuc®-WNK1 fusion, energy transfer occurs upon addition of the NanoLuc® substrate, resulting in a BRET signal. A test compound, like this compound, will compete with the tracer for binding to WNK1, leading to a dose-dependent decrease in the BRET signal. This allows for the determination of the compound's intracellular affinity (IC50).

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Assay A Transfect Cells with NanoLuc-WNK1 Plasmid B Seed Cells in Assay Plate A->B C Add NanoBRET Tracer B->C D Add this compound (Test Compound) C->D E Add NanoLuc Substrate D->E F Measure BRET Signal E->F G G F->G Calculate IC50

Caption: NanoBRET™ assay workflow for this compound target engagement.

Detailed Protocol: See "Experimental Protocols" section below.

WNK Signaling Pathway

The following diagram illustrates the canonical WNK signaling pathway, highlighting the role of WNK kinases in regulating downstream effectors.

WNKs WNK Kinases (WNK1, 2, 3, 4) SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylates & Activates NCC NCC SPAK_OSR1->NCC Phosphorylates & Activates NKCC1_2 NKCC1 / NKCC2 SPAK_OSR1->NKCC1_2 Phosphorylates & Activates Ion_Transport Ion Transport & Blood Pressure Regulation NCC->Ion_Transport NKCC1_2->Ion_Transport Wnk_IN_11 This compound Wnk_IN_11->WNKs

Caption: Simplified WNK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Immunoblotting for p-SPAK/OSR1
  • Cell Culture and Treatment: Plate cells (e.g., HEK293) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle (e.g., DMSO) for the desired time (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated SPAK (e.g., anti-phospho-SPAK (Ser373) / phospho-OSR1 (Ser325)) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 7. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-SPAK/OSR1 signal to a loading control (e.g., total SPAK/OSR1 or GAPDH).

Cellular Thermal Shift Assay (CETSA) for WNK1
  • Cell Treatment: Culture cells to a high density and treat with this compound or vehicle for 1 hour.

  • Harvesting: Harvest cells by scraping and wash with PBS.

  • Cell Lysis (Optional, for lysate-based CETSA): Resuspend the cell pellet in a suitable lysis buffer with protease inhibitors.

  • Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Lysis (for intact cell CETSA): Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Immunoblotting: Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Immunoblotting: Perform immunoblotting as described above, using a primary antibody against WNK1.

  • Data Analysis: Plot the amount of soluble WNK1 as a function of temperature for both the vehicle and this compound treated samples to generate melting curves. A shift in the melting curve to higher temperatures indicates stabilization of WNK1 by this compound.

NanoBRET™ Target Engagement Assay for WNK1
  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc®-WNK1 fusion protein.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well or 384-well white assay plate.

  • Compound and Tracer Addition: On the day of the assay, prepare serial dilutions of this compound. Add the NanoBRET™ tracer (specific for the WNK kinase family) to the cells, followed by the addition of the this compound dilutions or vehicle.

  • Incubation: Incubate the plate for a period of time (e.g., 2 hours) at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium.

  • Substrate Addition and Signal Detection: Add the NanoLuc® substrate to all wells and immediately measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Validating the cellular target engagement of this compound is essential for its characterization as a selective WNK1 inhibitor. This guide has provided a comparative overview of key methodologies, including the analysis of downstream signaling, direct assessment of target stabilization, and quantitative measurement of intracellular binding. The provided protocols and workflows offer a starting point for researchers to design and execute experiments to confidently confirm that this compound engages its intended target in a cellular context, a crucial step in advancing its potential as a therapeutic agent.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。